4-iodo-N-methylaniline hydrochloride
Description
BenchChem offers high-quality 4-iodo-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHUBGUILEBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84250-74-8 | |
| Record name | 4-iodo-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-iodo-N-methylaniline hydrochloride, a key building block in modern organic synthesis. We will delve into its chemical properties, synthesis, spectroscopic characterization, reactivity, applications in drug discovery, and safety protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, process development, and materials science.
Chemical and Physical Properties
4-iodo-N-methylaniline hydrochloride is the hydrochloride salt of 4-iodo-N-methylaniline. The introduction of the hydrochloride group enhances the compound's stability and solubility in certain solvents, which can be advantageous in various synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 84250-74-8 | [1][2] |
| Molecular Formula | C₇H₉ClIN | [1] |
| Molecular Weight | 269.51 g/mol | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis and Purification
The synthesis of 4-iodo-N-methylaniline hydrochloride is typically achieved in a two-step process: the iodination of N-methylaniline to form the free base, followed by salt formation with hydrochloric acid.
Synthesis of 4-iodo-N-methylaniline (Free Base)
A common method for the synthesis of the free base, 4-iodo-N-methylaniline, involves the direct iodination of N-methylaniline.
Experimental Protocol: Iodination of N-methylaniline
-
Materials: N-methylaniline, iodine (I₂), sodium bicarbonate (NaHCO₃), dichloromethane (CH₂Cl₂), saturated sodium thiosulfate (Na₂S₂O₃) solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve N-methylaniline in a suitable organic solvent such as dichloromethane.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add a solution of iodine in dichloromethane to the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-iodo-N-methylaniline by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of sodium bicarbonate is crucial to neutralize the hydroiodic acid (HI) formed during the electrophilic aromatic substitution reaction, preventing the protonation and deactivation of the N-methylaniline starting material. The sodium thiosulfate wash is a standard procedure to effectively reduce and remove excess iodine from the reaction mixture.
Formation of 4-iodo-N-methylaniline hydrochloride
The hydrochloride salt is prepared by treating the purified free base with hydrochloric acid.
Experimental Protocol: Hydrochloride Salt Formation
-
Materials: 4-iodo-N-methylaniline, hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution), diethyl ether (or another suitable non-polar solvent).
-
Procedure:
-
Dissolve the purified 4-iodo-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) to the stirred solution of the free base.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-iodo-N-methylaniline hydrochloride.
-
Self-Validating System: The formation of a precipitate upon the addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.
Caption: Synthetic workflow for 4-iodo-N-methylaniline hydrochloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 4-iodo-N-methylaniline and its hydrochloride salt.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) of 4-iodo-N-methylaniline (Free Base): [4]
-
δ 7.44 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.39 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 3.52 (s, 1H, N-H)
-
δ 2.80 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) of 4-iodo-N-methylaniline (Free Base): [4]
-
δ 148.92 (Ar-C)
-
δ 137.76 (Ar-C)
-
δ 129.30 (Ar-C)
-
δ 114.74 (Ar-C)
-
δ 30.67 (N-CH₃)
Expertise & Experience: Upon protonation to form the hydrochloride salt, a downfield shift in the signals of the aromatic protons adjacent to the nitrogen atom is expected due to the increased electron-withdrawing nature of the ammonium group. The N-H proton signal will also be significantly shifted downfield and may exhibit coupling to the nitrogen atom.
Mass Spectrometry
GC-MS (m/z) of 4-iodo-N-methylaniline (Free Base): 232.97 (calculated for C₇H₈IN: 232.99).[4]
Trustworthiness: The observed molecular ion peak in the mass spectrum corresponding to the calculated molecular weight of the free base provides strong evidence for its successful synthesis.
Reactivity and Synthetic Applications
The chemical reactivity of 4-iodo-N-methylaniline hydrochloride is dominated by the presence of the iodo-substituent on the aromatic ring and the N-methylamino group. The iodine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis.[5]
Cross-Coupling Reactions
The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend C-I > C-Br > C-Cl.[6] This high reactivity allows for milder reaction conditions and broader substrate scope.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Caption: Key cross-coupling reactions of 4-iodo-N-methylaniline.
Applications in Drug Discovery and Development
Iodoaniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer agents and kinase inhibitors.[7][8] The iodo-substituent provides a handle for the strategic introduction of various functionalities to modulate the biological activity of the target molecules.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or related heterocyclic core. 4-iodo-N-methylaniline hydrochloride can be used to synthesize precursors for these inhibitors, where the iodo-group is replaced by a larger fragment that interacts with the ATP-binding site of the kinase.[9][10][11]
-
Anticancer Agents: This compound is a valuable starting material for the synthesis of novel compounds with cytotoxic properties against various cancer cell lines.[12][13] For example, the synthesis of iodoquinazoline derivatives with anticancer activity has been reported, highlighting the importance of the iodoaniline scaffold.[12]
Analytical Methods for Quality Control
Ensuring the purity and identity of 4-iodo-N-methylaniline hydrochloride is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.
| Analytical Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for MS compatibility) is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities (for the free base). | Useful for confirming the molecular weight of the free base and identifying any related byproducts.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR are essential for verifying the chemical structure and detecting the presence of any residual solvents or starting materials.[4] |
| Nonaqueous Titration | Assay determination. | Can be used to determine the percentage purity of the hydrochloride salt.[3] |
Safety and Handling
4-iodo-N-methylaniline hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
-
Personal Protective Equipment:
-
Handling:
-
First Aid Measures:
Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.
References
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]
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4-iodo-n-methylaniline hydrochloride (C7H8IN) - PubChemLite . (n.d.). Retrieved January 2, 2026, from [Link]
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed . (2000). Analyst, 125(3), 459-64. [Link]
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Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]
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4-Iodo-N-methylaniline - MySkinRecipes . (n.d.). Retrieved January 2, 2026, from [Link]
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A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und . (n.d.). Retrieved January 2, 2026, from [Link]
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III Analytical Methods . (n.d.). Retrieved January 2, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications . (2021). Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors . (n.d.). Retrieved January 2, 2026, from [Link]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC - PubMed Central . (2025). Heliyon, 11(6), e32313. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications . (2024). The Journal of Organic Chemistry, 89(23), 16657-16677. [Link]
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New Anticancer Agents: Design, Synthesis and Evaluation - MDPI . (n.d.). Retrieved January 2, 2026, from [Link]
-
Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.) - Chegg . (2022). Retrieved January 2, 2026, from [Link]
-
4-chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 20268922 - PubChem . (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis and Characterization of Anticancer Compounds, Chapter 4. Synthetic Approaches to Anticancer Agents - ResearchGate . (2025). Retrieved January 2, 2026, from [Link]
-
Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC - NIH . (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896. [Link]
-
Organometallic Anticancer Compounds | Journal of Medicinal Chemistry - ACS Publications . (n.d.). Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to 4-iodo-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-iodo-N-methylaniline hydrochloride, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular characteristics, synthesis protocols, applications, and safety considerations, grounded in established chemical principles.
Compound Identification and Core Properties
4-iodo-N-methylaniline hydrochloride is the salt form of the parent compound, 4-iodo-N-methylaniline. The hydrochloride form often enhances stability and solubility in aqueous media, which is advantageous for various synthetic applications.
Molecular Structure and Data
The fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Chemical Name | 4-iodo-N-methylaniline hydrochloride | [1][2] |
| CAS Number | 84250-74-8 | [1][2] |
| Molecular Formula | C₇H₉ClIN | [1][2] |
| Molecular Weight | 269.51 g/mol | [1][2] |
| Monoisotopic Mass | 268.94682 Da | [1] |
| Canonical SMILES | CNC1=CC=C(C=C1)I.Cl | [1] |
| InChI Key | AELHUBGUILEBOZ-UHFFFAOYSA-N | [1] |
The structure consists of an aniline core, methylated at the nitrogen, with an iodine atom at the para-position (position 4) of the benzene ring.
Synthesis and Mechanism
The synthesis of 4-iodo-N-methylaniline hydrochloride is typically a two-step process: the electrophilic iodination of N-methylaniline, followed by the formation of the hydrochloride salt.
Step 1: Electrophilic Iodination of N-methylaniline
The parent compound, 4-iodo-N-methylaniline, is an important intermediate.[3] Its synthesis involves the direct iodination of N-methylaniline. The N-methylamino group (-NHCH₃) is an activating ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the methyl group, the para-product is favored.
A common method involves dissolving N-methylaniline in a suitable solvent like acetic acid, followed by the addition of an iodinating agent.[3] Molecular iodine (I₂) is often used, sometimes with a catalyst or an oxidizing agent to generate a more potent electrophile.[3] The general principle is analogous to the well-documented iodination of aniline.[4]
Experimental Protocol: Synthesis of 4-iodo-N-methylaniline
-
Objective: To synthesize 4-iodo-N-methylaniline via electrophilic iodination.
-
Materials:
-
N-methylaniline
-
Glacial Acetic Acid
-
Molecular Iodine (I₂)
-
Sulfuric Acid (catalyst, optional)[3]
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane or Diethyl Ether
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve N-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Slowly add a solution of molecular iodine in acetic acid to the stirred mixture. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitoring by TLC is recommended).
-
Quench the reaction by pouring the mixture into water. Neutralize the acid with a saturated sodium bicarbonate solution.
-
Decolorize any remaining iodine by adding a 10% sodium thiosulfate solution until the brown color disappears.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodo-N-methylaniline.
-
Purify the product via column chromatography or recrystallization.
-
Step 2: Hydrochloride Salt Formation
To obtain the hydrochloride salt, the purified 4-iodo-N-methylaniline free base is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (HCl) in the same solvent or with gaseous HCl. The basic amine nitrogen is protonated, leading to the precipitation of the hydrochloride salt.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-iodo-N-methylaniline hydrochloride.
Applications in Research and Development
Halogenated anilines are versatile building blocks in organic synthesis, and 4-iodo-N-methylaniline is no exception.[5] Its utility stems from the presence of three key functional groups: the secondary amine, the aromatic ring, and the iodine substituent.
Pharmaceutical Synthesis
The primary application of iodoaniline derivatives is in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7]
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of complex carbon skeletons, a cornerstone of modern medicinal chemistry for building potential drug candidates.[7]
-
Anti-Cancer Agents: Many iodoaniline derivatives serve as intermediates in the development of anti-cancer drugs.[6][7] The aniline scaffold is a common feature in kinase inhibitors and other targeted therapies.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making the molecule useful as a precursor for radiotracers in medical imaging and diagnostic studies.[8]
Materials Science and Other Applications
Beyond pharmaceuticals, these intermediates are used in:
-
Dye Synthesis: The aniline core is a fundamental component of many synthetic dyes.[5][8]
-
Agrochemicals: The compound can serve as a starting material for various pesticides and herbicides.[3][8]
Safety, Handling, and Storage
-
Hazard Classification: Iodoanilines are generally classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. They are often categorized as skin and eye irritants.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep locked up or in an area accessible only to qualified personnel.
Conclusion
4-iodo-N-methylaniline hydrochloride is a valuable and versatile chemical intermediate. Its synthesis is straightforward, leveraging fundamental principles of electrophilic aromatic substitution. The true power of this molecule lies in its application as a building block, particularly in pharmaceutical development, where the iodine atom provides a reactive handle for constructing complex molecular architectures. Proper safety and handling procedures, based on the known hazards of related iodoanilines, are essential for its use in a research and development setting.
References
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Wikipedia. 4-Iodo-N,N-dimethylaniline. [Link]
-
PubChemLite. 4-iodo-n-methylaniline hydrochloride (C7H8IN). [Link]
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ChemBK. N-Methyl-4-iodoaniline. [Link]
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MySkinRecipes. 4-Iodo-N-methylaniline. [Link]
-
Pharmaffiliates. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
-
ChemSynthesis. 4-iodo-N,N-dimethylaniline. [Link]
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PubChem. 4-Iodoaniline. [Link]
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Organic Syntheses. p-IODOANILINE. [Link]
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4-iodo-N-methylaniline hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-iodo-N-methylaniline Hydrochloride in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation, and biological screening. This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8), a key building block in synthetic chemistry. Lacking extensive published quantitative data, this document emphasizes the fundamental physicochemical principles governing its solubility. We present a theoretical framework for predicting solubility behavior across a spectrum of organic solvents and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.
Introduction: The Critical Role of Solubility
4-iodo-N-methylaniline hydrochloride is a substituted aniline derivative utilized in various synthetic applications. As with any salt of an organic base, its solubility profile is markedly different from its free base counterpart. Understanding and quantifying this solubility is not an academic exercise; it is a critical parameter that dictates:
-
Reaction Kinetics: The rate and completion of a chemical reaction often depend on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.[1]
-
Purification Strategies: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.
-
Formulation Development: For compounds intended for biological screening or pharmaceutical use, solubility in relevant media is a primary determinant of bioavailability.
This guide will deconstruct the factors influencing the solubility of 4-iodo-N-methylaniline hydrochloride and equip the researcher with the tools to predict and experimentally verify its behavior in relevant organic media.
Physicochemical Properties & Molecular Structure
To understand solubility, one must first understand the molecule itself. 4-iodo-N-methylaniline hydrochloride is an ionic compound formed from the protonation of the basic nitrogen atom of 4-iodo-N-methylaniline by hydrochloric acid.[2]
| Property | Value | Source |
| Chemical Name | 4-iodo-N-methylaniline hydrochloride | [3] |
| CAS Number | 84250-74-8 | [3] |
| Molecular Formula | C₇H₉ClIN | [3][4] |
| Molecular Weight | 269.51 g/mol | [3][4] |
| Form | Solid (predicted) | [5] |
| pKa (of free base) | 3.82 ± 0.12 (Predicted) | [6][7] |
The key features influencing its solubility are:
-
The Ionic Hydrochloride Group: This salt structure confers a high degree of polarity, suggesting strong interactions with polar solvents.
-
The Aromatic Ring: The iodinated phenyl group is large and hydrophobic, which will limit solubility in highly polar solvents like water and favor interactions with organic solvents that can accommodate the nonpolar bulk.
-
The N-H Proton: The protonated amine provides a strong hydrogen bond donor site, crucial for interactions with hydrogen-bond accepting solvents.
The interplay between the ionic, polar head and the large, nonpolar tail is the central conflict governing its solubility.
Caption: Key molecular features of the compound.
Theoretical Principles & Predicted Solubility Profile
The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. For a salt like 4-iodo-N-methylaniline hydrochloride, dissolution in an organic solvent is a two-step energetic process:
-
Overcoming Lattice Energy: The ionic bonds holding the crystal lattice together must be broken. This is an energy-intensive step.
-
Solvation: The solvent molecules must surround and stabilize the resulting ions (the protonated aniline cation and the chloride anion). This is an energy-releasing step.
A compound dissolves if the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.
Solvent Classification and Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These are the most promising organic solvents. Their hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, allowing them to effectively solvate both the anilinium cation and the chloride anion. We predict High to Moderate Solubility in lower-chain alcohols.[1][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. We predict Moderate to Low Solubility .
-
Ethers & Esters (e.g., THF, Ethyl Acetate): These solvents are of intermediate polarity. While they may show some ability to solvate the molecule, they are generally poor solvents for salts. Solubility is expected to be Low .[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to overcome the crystal lattice energy and stabilize the ions. Solubility is predicted to be Very Low to Insoluble .[8]
Predicted Qualitative Solubility Summary:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Strong H-bonding solvates both cation and anion. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Good cation solvation, weaker anion solvation. |
| Ethers / Esters | THF, Ethyl Acetate | Low | Insufficient polarity to effectively stabilize ions. |
| Hydrocarbons | Toluene, Hexanes | Very Low / Insoluble | Lacks polarity to overcome lattice energy. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[9] This protocol ensures a self-validating system by confirming the presence of excess solid, guaranteeing equilibrium has been reached.
4.1. Materials & Equipment
-
4-iodo-N-methylaniline hydrochloride (verified purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
4.2. Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution. This is crucial for accurate quantification.
-
-
Sample Preparation (The Shake-Flask):
-
Add an excess amount of 4-iodo-N-methylaniline hydrochloride to a vial (e.g., add 10-20 mg to 2 mL of solvent). Causality: The presence of undissolved solid at the end of the experiment is the only visual confirmation that a saturated solution has been achieved.[9]
-
Add a known volume of the test solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical for crystalline compounds. A preliminary time-point study (e.g., testing at 12, 24, and 48 hours) can be conducted to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.
-
Dilute the filtered sample with a known factor into the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC-UV.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent. Express the final result in mg/mL or mol/L.
-
Caption: Shake-Flask Solubility Determination Workflow.
Troubleshooting & Optimization in Practice
In a research setting, solubility issues are common. Here are field-proven strategies for overcoming them:
-
Co-Solvent Systems: If solubility is poor in a desired moderately polar solvent (e.g., THF), adding a small percentage of a more polar co-solvent like methanol or isopropanol can significantly enhance solubility.[1] The polar co-solvent helps to solvate the ionic portions of the molecule, disrupting the crystal lattice more effectively.
-
In-Situ Free Base Conversion: For reactions in nonpolar or moderately polar aprotic solvents, the hydrochloride salt can be converted to its more soluble free base form in situ.[1] This is achieved by adding one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The resulting triethylammonium chloride salt often precipitates and can sometimes be removed by filtration.
-
Temperature Variation: For many compounds, solubility increases with temperature.[10] Running a reaction at an elevated temperature can be a simple solution to solubility limitations, provided the compound and other reactants are thermally stable.
Conclusion
References
-
Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF. [Link]
-
Quora. Why does aniline dissolve in HCL?. [Link]
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Solubility of Things. 4-Methylaniline hydrochloride. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-iodo-N-methylaniline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-iodo-N-methylaniline, a key intermediate in pharmaceutical and materials science research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental choices and data interpretation. It includes a standard operating procedure for NMR data acquisition, visual workflows, and is grounded in authoritative references to ensure scientific integrity and trustworthiness.
Introduction: The Significance of 4-iodo-N-methylaniline
4-iodo-N-methylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring an electron-donating N-methylamino group and an electron-withdrawing iodo-substituent in a para-relationship, creates a unique electronic environment that is valuable for constructing more complex molecules. It is frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Given its role as a critical precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This technique provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of 4-iodo-N-methylaniline to provide a benchmark for its characterization.
Molecular Structure and Electronic Effects
The spectroscopic properties of 4-iodo-N-methylaniline are a direct consequence of its molecular architecture. The interplay between the substituents on the benzene ring governs the electron density distribution and, therefore, the chemical shifts of the hydrogen and carbon nuclei.
-
N-methylamino Group (-NHCH₃) : The nitrogen atom possesses a lone pair of electrons, which it donates into the aromatic π-system through resonance. This mesomeric effect increases the electron density, particularly at the ortho and para positions. This "shielding" effect causes the corresponding nuclei to resonate at a higher field (lower ppm value).
-
Iodine Atom (-I) : As a halogen, iodine is electronegative and withdraws electron density from the ring via the inductive effect. However, it also possesses lone pairs that can be donated through resonance. For halogens, the inductive effect typically dominates, leading to a net "deshielding" of nearby nuclei, causing them to resonate at a lower field (higher ppm value).
The para-substitution pattern results in a molecule with C₂ᵥ symmetry, simplifying the NMR spectra significantly.
References
An In-depth Technical Guide to the Synthesis and Discovery of Iodinated N-Methylanilines
Introduction: The Strategic Importance of Iodinated N-Methylanilines
In the landscape of modern medicinal chemistry and process development, iodinated N-methylanilines represent a class of exceptionally versatile synthetic intermediates. Their significance is rooted in the unique reactivity of the carbon-iodine bond, which serves as a linchpin for a multitude of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations rely on aryl iodides to construct complex molecular architectures that are often the core of active pharmaceutical ingredients (APIs).[1][2][3] The N-methylaniline scaffold itself is a prevalent motif in numerous pharmaceutical compounds, and its iodinated derivatives provide a direct and efficient route for molecular elaboration.[3] These building blocks are instrumental in the synthesis of novel therapeutics across diverse areas, including oncology, inflammation, and neurology, as well as in the development of advanced molecular imaging agents.[2][4][5][6][7] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds, focusing on the underlying mechanisms, practical considerations, and regiochemical control.
Part 1: Core Synthetic Strategies
The introduction of an iodine atom onto the N-methylaniline ring can be achieved through several distinct synthetic pathways. The choice of method is dictated by factors such as the desired regioselectivity, the electronic nature of the substrate, and the availability of starting materials.
Direct Electrophilic Aromatic Substitution (SEAr)
Direct iodination is often the most straightforward approach, proceeding via the classical Electrophilic Aromatic Substitution (SEAr) mechanism. The N-methylamino group is a potent activating, ortho-, para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack. The reaction universally proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][9]
Key Iodinating Reagents:
-
Molecular Iodine (I₂): In its elemental form, iodine is a relatively weak electrophile and typically requires an activating agent to facilitate the reaction.[10][11] Oxidizing agents such as hydrogen peroxide, nitric acid, or copper salts are used to oxidize I₂ into a more potent electrophilic species, often represented as I⁺ or hypoiodous acid (HIO).[12][13][14][15] This method is particularly effective for highly activated aromatic systems like anilines.
-
Iodine Monochloride (ICl): This interhalogen compound is a highly effective and convenient iodinating agent.[8] Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, rendering the iodine atom inherently electrophilic (I⁺) and ready to attack electron-rich aromatic rings without the need for an external activator.[8][16] It is a versatile reagent for the iodination of anilines and related compounds.[17]
-
N-Iodosuccinimide (NIS): As a solid, NIS is a popular, stable, and easy-to-handle source of electrophilic iodine.[18][19] For moderately activated or deactivated substrates, its reactivity is significantly enhanced by the addition of a protic or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid.[19][20][21]
A Critical Insight: Regiochemical Control with NIS
A remarkable feature of using NIS for the iodination of anilines is the ability to control the regioselectivity by simply changing the reaction solvent. This provides a powerful tool for synthetic chemists to selectively target different positions on the aromatic ring.
-
Para-selectivity: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the reaction overwhelmingly favors the formation of the para-iodinated product, often with >99% regioselectivity.[22][23]
-
Ortho-selectivity: Conversely, switching to less polar solvents such as benzene, in the presence of acetic acid, dramatically inverts the selectivity to favor the ortho-isomer.[22][23]
Iodination via Diazonium Salts: The Sandmeyer Reaction
The Sandmeyer reaction provides a powerful, indirect route to aryl iodides, offering exquisite regiochemical control that is independent of the electronic directing effects of ring substituents.[1][24] The process involves the transformation of an amino group into an excellent leaving group (N₂) which is subsequently displaced by an iodide ion.
Causality Behind the Conditions:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). This reaction must be conducted at low temperatures (0–5 °C).
-
Why? The resulting arenediazonium salt is thermally unstable and can decompose at higher temperatures, leading to side products and reduced yields.[1]
-
-
Iodide Displacement: The cold diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is one of the best leaving groups in organic chemistry, readily displaced by the iodide nucleophile to form the aryl iodide and evolve nitrogen gas.[1] Unlike Sandmeyer reactions for chlorination or bromination, this step typically does not require a copper(I) catalyst.[25]
Part 2: Experimental Protocols & Data
The following protocols are provided as validated, representative procedures for the synthesis of iodinated anilines.
Protocol 1: Direct para-Iodination of N-Methylaniline using NIS
This procedure is adapted from established methods for the highly regioselective para-iodination of anilines.[22][26]
Materials:
-
N-Methylaniline
-
N-Iodosuccinimide (NIS)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in anhydrous DMSO.
-
To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-iodo-N-methylaniline.
Protocol 2: Iodination of 4-Methylaniline via Diazotization (Sandmeyer-type)
This protocol outlines the synthesis of 4-iodo-toluene from p-toluidine, illustrating the general Sandmeyer procedure which can be applied to other anilines.[1]
Materials:
-
4-Methylaniline (p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Diazotization:
-
In a beaker, dissolve 4-methylaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature is strictly maintained below 5 °C.
-
After the addition is complete, stir for an additional 15 minutes. The formation of the diazonium salt is complete.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.2 eq) in a small amount of water.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 15-20 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated Na₂S₂O₃ solution, 10% NaOH solution, and finally with water.
-
Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude aryl iodide.
-
Data Summary: Comparison of Iodination Methods
| Method | Reagent(s) | Typical Conditions | Regioselectivity | Typical Yield | Key Advantages/Disadvantages |
| Direct (I₂) | I₂ + Oxidant (e.g., H₂O₂) | Aqueous or organic solvent, RT to 50°C | ortho, para- directing; para usually major | Good to Excellent | Pro: Inexpensive reagents. Con: Requires an oxidant; can lead to over-iodination. |
| Direct (ICl) | Iodine Monochloride | Anhydrous solvent (e.g., CH₂Cl₂, AcOH), RT | ortho, para- directing; para usually major | Excellent | Pro: Highly reactive, no activator needed. Con: Corrosive and moisture-sensitive. |
| Direct (NIS) | N-Iodosuccinimide | Polar (DMSO) or Non-polar (Benzene) + Acid | Polar: High para-selectivity.[22] Non-polar: High ortho-selectivity.[22] | Good to Excellent | Pro: Easy to handle solid; tunable regioselectivity. Con: More expensive than I₂ or ICl. |
| Sandmeyer | NaNO₂, H⁺, then KI | Aqueous, 0-5 °C then heat | Determined by position of starting -NH₂ group | Good to Excellent | Pro: Excellent regiocontrol for inaccessible isomers. Con: Requires strict temperature control; unstable intermediate. |
Conclusion
The synthesis of iodinated N-methylanilines is a critical enabling technology in drug discovery and development. A thorough understanding of the available synthetic methodologies—from direct electrophilic substitution with reagents like ICl and NIS to the regiochemically precise Sandmeyer reaction—allows researchers to make informed decisions to access desired intermediates efficiently. The ability to control regioselectivity, as demonstrated by the solvent-dependent outcome of NIS iodination, highlights the sophistication of modern synthetic chemistry. By leveraging these robust and versatile protocols, scientists can continue to build the complex molecular scaffolds that define the next generation of therapeutics.
References
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Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia. Available at: [Link]
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Described procedures for iodination of anilines. - ResearchGate. Available at: [Link]
- EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents.
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]
-
16.2: Other Aromatic Substitutions - Chemistry LibreTexts. Available at: [Link]
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Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
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N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: [Link]
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC - NIH. Available at: [Link]
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Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. - Semantic Scholar. Available at: [Link]
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Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - ResearchGate. Available at: [Link] trifluoromethylphenylborate
-
Aromatic iodination can be carried out with a number of reagents, including iodine monochloride,... - Homework.Study.com. Available at: [Link]
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Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]
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Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene - Semantic Scholar. Available at: [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ACS Publications. Available at: [Link]
-
EAS: Iodination - YouTube. Available at: [Link]
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Cation Radicals as Intermediates in Aromatic Halogenation with Iodine Monochloride: Solvent and Salt Effects on the Competition between Chlorination and Iodination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
- Application Notes and Protocols: Diazotization of Anilines for Iodination - Benchchem.
-
N-Methylanilines as Simple and Efficient Promoters for Radical-Type Cross-Coupling Reactions of Aryl Iodides - PubMed. Available at: [Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]
- MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION.
-
The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Available at: [Link]
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Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling - The Royal Society of Chemistry. Available at: [Link]
-
Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide | Organic Letters - ACS Publications. Available at: [Link]
-
Environmental Friendly Method for the Iodination of Moderately Active Arenes. Available at: [Link]
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3-Iodo-N-methylaniline - MySkinRecipes. Available at: [Link]
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Preparation of N-methylaniline - PrepChem.com. Available at: [Link]
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Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. - ResearchGate. Available at: [Link]
-
Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence - The Royal Society of Chemistry. Available at: [Link]
-
Late stage iodination of biologically active agents using a one-pot process from aryl amines. Available at: [Link]
-
Representative examples of relevant iodinated anilines. - ResearchGate. Available at: [Link]
-
N-methylaniline - Jiao Research Group. Available at: [Link]
-
Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Reactivity and Electronic Effects of the Iodo Group in Anilines
Abstract
The iodo group, a seemingly simple halogen substituent, imparts a complex and nuanced electronic character to the aniline scaffold, profoundly influencing its reactivity and utility in modern synthetic chemistry. This guide provides an in-depth analysis of the dual electronic nature of the iodo substituent—its electron-withdrawing inductive effect and electron-donating resonance effect. We will explore how this electronic interplay governs the basicity of the aniline nitrogen, its behavior in electrophilic aromatic substitution, and, most critically, its role as a premier leaving group in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodoanilines in synthetic design and execution.
The Dichotomous Electronic Nature of the Iodo Substituent
The reactivity of a substituted aromatic ring is fundamentally dictated by the electronic effects of its substituents. These effects are broadly categorized as the inductive effect (I) and the resonance (or mesomeric, M) effect.[1][2] The iodo group, like other halogens, exhibits a fascinating dichotomy where these two effects operate in opposition.
-
Inductive Effect (-I): Iodine is more electronegative than carbon, causing a polarization of the C-I sigma (σ) bond. This results in the withdrawal of electron density from the aromatic ring through the sigma framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[2][3]
-
Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals which can overlap with the π-system of the benzene ring. This delocalization donates electron density into the ring, particularly at the ortho and para positions.[4][5]
For halogens, the electron-withdrawing inductive effect (-I) is generally stronger than the electron-donating resonance effect (+M).[5] This net withdrawal of electron density makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. However, the resonance effect, while weaker, still dictates the regioselectivity, directing incoming electrophiles to the electron-rich ortho and para positions.[6]
The interplay of these effects can be visualized as follows:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reactant Charging: To a flame-dried Schlenk flask, add 4-iodoaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water via syringe. The biphasic system helps to dissolve both the organic and inorganic reagents.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine. [7][8]The high reactivity of the C-I bond makes iodoanilines particularly effective electrophiles in this reaction, enabling the synthesis of complex diaryl- or alkylarylamines. [9][10]
This protocol describes the coupling of 4-iodoaniline with aniline itself, a reaction that can be challenging but is facilitated by modern catalyst systems.
Causality: This reaction requires a palladium catalyst and a strong, non-nucleophilic base, such as sodium tert-butoxide. [9]The base deprotonates the amine, making it a better nucleophile, and facilitates the deprotonation of the palladium-amine complex prior to reductive elimination. [10]Bulky phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition. [7] Step-by-Step Methodology:
-
Catalyst Pre-formation/Reactant Charging: In a glovebox, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.025 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried vial.
-
Reactant Addition: Add 4-iodoaniline (1.0 eq) and aniline (1.2 eq) to the vial, followed by anhydrous toluene.
-
Reaction Conditions: Seal the vial and heat to 100 °C with stirring. The reaction is typically complete within 12-24 hours. Monitor by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water to remove any remaining base.
-
Drying and Concentration: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired diarylamine.
Synthesis of Iodoanilines
The utility of iodoanilines necessitates efficient synthetic routes. Direct electrophilic iodination is a common and effective method. [11]Aniline is a highly activated ring, making the reaction proceed readily.
Causality: The reaction of aniline with iodine in the presence of a mild base like sodium bicarbonate produces the desired iodoaniline. [12][13]The base neutralizes the HI formed during the reaction, preventing the protonation of the aniline starting material, which would deactivate the ring towards further substitution.
Step-by-Step Methodology:
-
Preparation: In a beaker, suspend aniline (1.0 eq) and sodium bicarbonate (1.5 eq) in water. Cool the mixture in an ice bath to 10-15 °C. [12]2. Iodine Addition: With efficient mechanical stirring, add powdered iodine (0.9 eq) in small portions over 30 minutes. Maintaining the temperature is key to controlling selectivity.
-
Stirring: Continue stirring for an additional 30 minutes after the final addition of iodine.
-
Decolorization: If the solution remains colored from excess iodine, add a small amount of solid sodium bisulfite until the color disappears.
-
Isolation: Collect the solid crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure p-iodoaniline. [13]
Conclusion
The iodo group exerts a powerful and multifaceted influence on the aniline molecule. Its net electron-withdrawing character tempers the basicity of the amine and deactivates the ring, yet its resonance effect reliably directs substitution to the ortho and para positions. However, the paramount feature of the iodo group is its exceptional performance as a leaving group in palladium-catalyzed cross-coupling reactions. The low C-I bond dissociation energy renders iodoanilines highly reactive substrates for cornerstone transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This predictable reactivity, coupled with well-established synthetic protocols, solidifies the role of iodoanilines as indispensable building blocks for researchers in medicinal chemistry, materials science, and beyond.
References
- p-IODOANILINE - Organic Syntheses Procedure. Organic Syntheses.
- 4-Iodoaniline | 540-37-4. Biosynth.
- How to Prepare 4-Iodoaniline: A Comprehensive Guide. Guidechem.
- Industrial Applications of 2-Iodoaniline in Organic Synthesis. Calibre Chemicals.
- Prepar
- Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry.
- What is different between inductive effect and resonance effect?. Quora.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- Why does Inductive effect becomes dominant than Resonance in case of halide substituents.... Quora.
- Buchwald–Hartwig amin
- Inductive vs Resonance Effect | Organic Chemistry. YouTube.
- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
- Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu.
- Aromatic Compounds and Their Reactions. University of Illinois Chicago.
- Iodination of phenols, phenol ethers, anilines, and aniline-rel
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Buchwald-Hartwig Amin
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified.
- A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
- 4-Iodoaniline | C6H6IN. PubChem.
- Hammett equ
- Effect of Substituents on the Basicity of Anilines. YouTube.
- Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts.
- Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Addition-Elimination at Aromatics (SNAR). College of Saint Benedict & Saint John's University.
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- 13. Page loading... [guidechem.com]
A Theoretical and Mechanistic Dissection of the N-Methylation of 4-Iodoaniline: A Guide for Researchers
Introduction: The Significance of N-Methylated Anilines in Modern Chemistry
N-methylated anilines are privileged structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to dyes and materials. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including its basicity, nucleophilicity, and metabolic stability. 4-Iodoaniline, in particular, serves as a versatile building block, with the iodine atom providing a reactive handle for further synthetic transformations, such as cross-coupling reactions. The N-methylation of 4-iodoaniline is therefore a critical step in the synthesis of numerous complex molecules. This guide provides an in-depth theoretical exploration of this transformation, offering insights into the underlying reaction mechanisms and the computational tools used to study them.
Reaction Mechanisms: A Fork in the Road
The N-methylation of 4-iodoaniline can proceed through several pathways, largely dependent on the choice of the methylating agent. The most common of these is the bimolecular nucleophilic substitution (SN2) reaction.
The SN2 Pathway: A Concerted Dance
In the SN2 mechanism, the lone pair of electrons on the nitrogen atom of 4-iodoaniline directly attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide), leading to the formation of a new C-N bond and the simultaneous cleavage of the bond between the carbon and the leaving group. This is a concerted, one-step process that proceeds through a single transition state.
The feasibility and rate of this reaction are governed by several factors, including the nucleophilicity of the aniline, the nature of the leaving group on the methylating agent, and the reaction conditions (solvent, temperature).
The Electronic Influence of the Iodine Substituent: A Theoretical Perspective
The iodine atom at the para-position of the aniline ring plays a crucial role in modulating the reactivity of the amino group. From a theoretical standpoint, its influence can be understood by considering its inductive and resonance effects. While iodine is an electronegative atom, its dominant electronic effect in this context is its ability to donate electron density to the aromatic ring through resonance, which in turn increases the electron density on the nitrogen atom, enhancing its nucleophilicity.
Computational studies using Density Functional Theory (DFT) can quantify these effects. For instance, analysis of the molecular electrostatic potential (MEP) of 4-iodoaniline reveals the distribution of electron density across the molecule. The MEP map would show a region of negative potential (electron-rich) around the nitrogen atom, indicating its susceptibility to electrophilic attack.
Computational Modeling of the N-Methylation Reaction
DFT calculations are a powerful tool for elucidating the intricate details of the N-methylation reaction of 4-iodoaniline. A typical computational workflow involves several key steps:
-
Geometry Optimization: The three-dimensional structures of the reactants (4-iodoaniline and the methylating agent), the transition state, and the products are optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, all real frequencies) or a transition state (one imaginary frequency).
-
Transition State Search: Locating the transition state is a critical step. Methods like the Berny algorithm are commonly employed to find the saddle point on the potential energy surface that connects the reactants and products.[1]
-
Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.
Experimental Considerations and Validation
While theoretical studies provide invaluable insights, they must be validated by experimental data. A variety of methylating agents can be employed for the N-methylation of 4-iodoaniline, each with its own set of advantages and disadvantages.
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High reactivity | Toxicity, potential for over-methylation |
| Dimethyl Carbonate (DMC) | High temperature, Catalyst (e.g., Zeolite) | "Green" reagent, low toxicity | Requires harsher conditions |
| Methanol (CH₃OH) | Catalyst (e.g., Ru or Ir complexes) | Inexpensive, readily available | Requires a catalyst, can be slow |
| Trimethyltin Chloride ((CH₃)₃SnCl) | Used as a precursor for other organotin reagents | Versatile for specific applications | High toxicity of organotin compounds |
The choice of methylating agent and reaction conditions will influence the reaction rate and selectivity (mono- vs. di-methylation). For instance, using a bulky base or a phase-transfer catalyst can often favor mono-methylation.
Conclusion: A Synergy of Theory and Experiment
The N-methylation of 4-iodoaniline is a fundamental transformation with broad applications in organic synthesis. A deep understanding of the underlying reaction mechanisms, facilitated by theoretical studies, is crucial for the rational design of efficient and selective synthetic protocols. The interplay between computational modeling and experimental validation provides a powerful paradigm for advancing our knowledge in this area. By leveraging the insights gained from theoretical calculations, researchers can make more informed decisions in the laboratory, ultimately accelerating the pace of discovery and innovation in drug development and materials science.
References
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-iodo-N-methylaniline Hydrochloride
Abstract
This document provides a detailed protocol for the synthesis of 4-iodo-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and materials science research. The synthesis begins with the regioselective iodination of N-methylaniline via electrophilic aromatic substitution, followed by conversion to its hydrochloride salt to improve stability and handling. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, comprehensive characterization methods, and critical safety considerations tailored for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
4-Iodo-N-methylaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of the iodo-substituent at the para-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The N-methylaniline core is a common motif in many biologically active compounds. The conversion of the synthesized amine to its hydrochloride salt is a standard practice in pharmaceutical development to enhance the compound's crystallinity, stability, and aqueous solubility.
This application note details a robust and reproducible method for the synthesis, purification, and characterization of 4-iodo-N-methylaniline hydrochloride, starting from the readily available N-methylaniline.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction on the N-methylaniline ring.[2] The mechanism proceeds through the following key stages:
-
Activating Nature of the Substrate : The N-methylamino group (-NHCH₃) is a potent activating group.[3] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more susceptible to attack by electrophiles. This activation is stronger than that of an alkyl group and directs incoming electrophiles to the ortho and para positions.[4] Due to steric hindrance from the N-methylamino group, the para position is preferentially substituted.
-
Generation of the Electrophile : Molecular iodine (I₂) is a relatively weak electrophile and does not readily react with activated aromatic rings without a catalyst or oxidizing agent.[5] In this protocol, the reaction is facilitated by using a mild base, sodium bicarbonate, in an aqueous medium. While various methods exist, such as using an oxidizing agent to generate a more potent iodonium ion (I⁺), the direct reaction with I₂ under basic conditions is effective for highly activated substrates like N-methylaniline.[6]
-
Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring of N-methylaniline attacks the iodine molecule, displacing an iodide ion and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization : A base (in this case, water or bicarbonate) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 4-iodo-N-methylaniline.[2]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the free base (4-iodo-N-methylaniline) and its subsequent conversion to the hydrochloride salt.
Materials and Equipment
| Reagents & Solvents | Grade | CAS No. | Supplier Example |
| N-methylaniline | ≥99% | 100-61-8 | Sigma-Aldrich |
| Iodine (powdered) | ACS Reagent | 7553-56-2 | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | 144-55-8 | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | 7772-98-7 | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | 60-29-7 | Fisher Scientific |
| Hydrochloric Acid (in Et₂O) | 2.0 M Solution | 7647-01-0 | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | VWR |
| Deionized Water | - | 7732-18-5 | - |
| Equipment | Description |
| 500 mL Three-neck round-bottom flask | Reaction vessel |
| Mechanical Stirrer | For efficient mixing of the slurry |
| Thermometer | To monitor reaction temperature |
| Addition Funnel | For controlled addition of reagents |
| Beakers, Graduated Cylinders | Standard laboratory glassware |
| Separatory Funnel (500 mL) | For liquid-liquid extraction |
| Buchner Funnel and Filter Flask | For vacuum filtration |
| Rotary Evaporator | For solvent removal |
| pH Paper | To check aqueous phase pH |
Workflow Diagram
Caption: Synthesis workflow for 4-iodo-N-methylaniline HCl.
Part A: Synthesis of 4-iodo-N-methylaniline (Free Base)
This procedure is adapted from a similar synthesis for p-iodoaniline.[6]
-
Reaction Setup : In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine N-methylaniline (10.7 g, 0.1 mol), sodium bicarbonate (12.6 g, 0.15 mol), and 150 mL of deionized water.
-
Cooling : Cool the resulting slurry to 10-15°C using an ice-water bath. Efficient stirring is crucial to maintain a homogeneous mixture.
-
Iodine Addition : While stirring vigorously, add powdered iodine (25.4 g, 0.1 mol) in small portions over 30-45 minutes. Monitor the temperature and ensure it does not rise above 15°C. The mixture will become a dark, thick slurry.
-
Reaction : After the addition is complete, continue stirring the mixture at 10-15°C for an additional 1-2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the N-methylaniline spot.
-
Workup - Quenching : To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears and the mixture becomes a pale yellow or off-white.
-
Workup - Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Workup - Washing : Wash the combined organic layers with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield crude 4-iodo-N-methylaniline as an oil or a low-melting solid.[7]
Part B: Preparation of 4-iodo-N-methylaniline Hydrochloride
-
Dissolution : Dissolve the crude 4-iodo-N-methylaniline from Part A in approximately 100 mL of anhydrous diethyl ether. If the crude product contains insoluble impurities, filter the solution.
-
Precipitation : While stirring the ethereal solution, add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white or off-white solid.
-
Monitoring : Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked by testing the pH of the vapor above the solution with moist blue litmus paper, which should turn red. Avoid a large excess of HCl.
-
Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing : Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying : Dry the product in a vacuum oven at 40-50°C to a constant weight. The typical yield is 75-85% based on the starting N-methylaniline.
Characterization of Final Product
The identity and purity of the synthesized 4-iodo-N-methylaniline hydrochloride should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₇H₉ClIN[8] |
| Molecular Weight | 269.51 g/mol [8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not widely reported; should be sharp for a pure sample. |
| Solubility | Soluble in water, methanol; sparingly soluble in acetone. |
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl group (CH₃), peaks in the aromatic region corresponding to the di-substituted benzene ring, and a broad signal for the ammonium proton (NH₂⁺). The aromatic protons are expected to show an AA'BB' splitting pattern.
-
¹³C NMR (101 MHz, DMSO-d₆): Characteristic peaks for the methyl carbon, the four distinct aromatic carbons (including the carbon bearing the iodine and the carbon bearing the nitrogen), are expected. Based on data for the free base, the aromatic carbons appear around δ 148.9, 137.8, 114.7 ppm, and the C-I carbon at a lower field.[7]
-
FT-IR (KBr, cm⁻¹): Key vibrational bands to look for include N-H stretching (as a broad -NH₂⁺ band) around 3000-3200 cm⁻¹, C-H aromatic stretching just above 3000 cm⁻¹, C-N stretching around 1300-1200 cm⁻¹, and C-I stretching in the far-IR region (typically <600 cm⁻¹).
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
N-methylaniline (CAS 100-61-8) : Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure. Avoid all direct contact and inhalation.[9]
-
Iodine (CAS 7553-56-2) : Harmful if inhaled or in contact with skin. Causes skin and eye irritation. It is a strong oxidizing agent and can react violently with combustible materials.[10]
-
Hydrochloric Acid (CAS 7647-01-0) : Corrosive. Causes severe skin burns and eye damage. Use with extreme caution. The ethereal solution is highly flammable.
Waste Disposal : All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations. Do not mix incompatible waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Iodination of Aniline [chemedx.org]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
using 4-iodo-N-methylaniline hydrochloride in N-methylation reactions
An Application Guide to the Synthesis of 4-iodo-N,N-dimethylaniline via N-Methylation of 4-iodo-N-methylaniline Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the N-methylation of 4-iodo-N-methylaniline hydrochloride. This transformation yields 4-iodo-N,N-dimethylaniline, a valuable synthetic intermediate. We delve into the foundational principles of aniline N-methylation, present two distinct, field-proven protocols utilizing both modern catalytic systems and green chemistry reagents, and offer a systematic troubleshooting guide. The causality behind experimental choices is explained throughout, ensuring that the protocols serve as self-validating systems for achieving high-yield, selective synthesis.
Introduction: The Synthetic Value of 4-iodo-N,N-dimethylaniline
4-iodo-N-methylaniline and its ultimate product, 4-iodo-N,N-dimethylaniline, are valuable building blocks in the landscape of organic synthesis. The presence of the iodo-substituent provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstone transformations in the construction of complex molecular architectures.[1] The dimethylamino group, a common feature in active pharmaceutical ingredients (APIs), influences a molecule's physicochemical properties, such as lipophilicity and basicity, which can be critical for biological activity and accessibility.[2]
Consequently, the efficient and selective methylation of the secondary amine in 4-iodo-N-methylaniline to its tertiary counterpart is a synthetically important step. This guide addresses the practical challenge of starting from the common salt form, 4-iodo-N-methylaniline hydrochloride, and details robust methodologies to achieve this transformation.
Physicochemical & Safety Data
Safe and effective synthesis begins with a thorough understanding of the materials involved. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[3][4]
| Property | 4-iodo-N-methylaniline | 4-iodo-N-methylaniline hydrochloride | 4-iodo-N,N-dimethylaniline |
| CAS Number | 60577-34-6[5][6] | 84250-74-8[7][8] | 698-70-4[9] |
| Molecular Formula | C₇H₈IN[5] | C₇H₉ClIN[7][8] | C₈H₁₀IN[9] |
| Molecular Weight | 233.05 g/mol [5][6] | 269.51 g/mol [7][8] | 247.08 g/mol [9] |
| Appearance | Dark purple to black solid (<28°C)[5] | Solid (form may vary) | Dark blue to purple solid[9] |
| Melting Point | 28-29 °C[5] | Not readily available | 79.5 °C[10] |
| Boiling Point | ~261 °C (Predicted)[5] | Not applicable | ~264 °C[9] |
| Storage | Store at -20°C, inert atmosphere, keep in dark place.[5][6] | Store in a dry, cool, well-ventilated place. | Store in a dry, cool, well-ventilated place.[4] |
Core Safety Precautions:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4] Avoid formation of dust and aerosols.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[4] If inhaled, move to fresh air. If swallowed or in case of eye contact, seek immediate medical attention.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.[4]
Principles of Aniline N-Methylation
The N-methylation of anilines can be deceptively complex. The primary challenge often lies in controlling the degree of methylation, as the resulting secondary amine is frequently more nucleophilic than the starting primary amine, leading to over-methylation.[11] In our case, starting with a secondary amine, the goal is selective conversion to the tertiary amine without side reactions.
Several strategies have been developed, moving from classical, hazardous reagents to more elegant and sustainable catalytic methods.[12]
-
Classical Alkylating Agents: Reagents like methyl iodide and dimethyl sulfate are effective but are highly toxic and generate stoichiometric waste.[12]
-
Reductive Amination: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic method for methylating amines.[13]
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) is an inexpensive, low-toxicity reagent that can provide high selectivity for mono-methylation, often through an in-situ carbamate protection mechanism.[11][14]
-
Hydrogen Autotransfer (Borrowing Hydrogen): This atom-economical approach uses methanol as both the solvent and the C1 source.[15] A transition metal catalyst (e.g., based on Ru, Ir) temporarily "borrows" hydrogen from methanol to form a metal-hydride and formaldehyde in situ.[2][16] The formaldehyde reacts with the amine to form an iminium ion, which is then reduced by the metal-hydride to yield the methylated product and regenerate the catalyst.[16] This method is highly efficient but requires careful selection of the catalyst.[2]
Experimental Protocols
The starting material, 4-iodo-N-methylaniline hydrochloride, is a salt. Before proceeding with N-methylation, the free amine must be generated. This is a critical first step.
Step 0: Neutralization of Hydrochloride Salt
Rationale: Most N-methylation reactions, particularly those using metal catalysts or bases, require the neutral, nucleophilic free amine. The hydrochloride salt is protonated at the nitrogen, rendering it non-nucleophilic. A simple basic workup liberates the free amine.
Procedure:
-
Dissolve 4-iodo-N-methylaniline hydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Add ethyl acetate or dichloromethane (approx. 15 mL per gram of salt) to the aqueous solution in a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring until the aqueous layer is basic (pH > 8, check with pH paper).
-
Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield 4-iodo-N-methylaniline as an oil or low-melting solid, which can be used directly in the next step.
Protocol 1: Ruthenium-Catalyzed N-Methylation with Methanol
Rationale: This protocol leverages a modern "borrowing hydrogen" strategy, offering high atom economy and catalytic efficiency under relatively mild conditions. Cyclometalated ruthenium complexes have proven effective for this transformation, even with halogen-substituted anilines, showing good selectivity without significant dehalogenation.[2]
| Materials & Reagents |
| 4-iodo-N-methylaniline (from Step 0) |
| Methanol (CH₃OH), anhydrous grade |
| A suitable Ruthenium catalyst (e.g., a cyclometalated Ru complex) |
| Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) |
| Inert gas (Argon or Nitrogen) |
| Schlenk flask or sealed reaction vial |
| Standard glassware for workup and purification |
| Silica gel for column chromatography |
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere, add 4-iodo-N-methylaniline (1.0 mmol, 1.0 eq).
-
Add the ruthenium catalyst (e.g., 1-2 mol%).
-
Add the base (e.g., NaOH, 0.1 mmol, 0.1 eq). The choice and amount of base can be critical for catalyst activation.[17]
-
Add anhydrous methanol (2-3 mL).
-
Seal the flask tightly and place it in a preheated oil bath at 60-100 °C. The optimal temperature will depend on the specific catalyst used.[2]
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-iodo-N,N-dimethylaniline.[18][19]
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)
Rationale: This protocol employs dimethyl carbonate (DMC) as a "green" methylating agent. It is less toxic than traditional reagents and the reaction can be driven to high conversion and selectivity. This method often proceeds without a metal catalyst, relying on a base and higher temperatures.[11][20]
| Materials & Reagents |
| 4-iodo-N-methylaniline (from Step 0) |
| Dimethyl carbonate (DMC) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃) |
| A suitable high-boiling solvent (e.g., DMF, DMSO) or neat DMC |
| Sealed pressure vessel or high-pressure reaction tube |
| Standard glassware for workup and purification |
| Silica gel for column chromatography |
Step-by-Step Methodology:
-
In a pressure-rated reaction tube, combine 4-iodo-N-methylaniline (1.0 mmol, 1.0 eq) and the base (e.g., DBU, 1.5 eq).
-
Add dimethyl carbonate (can be used as both reagent and solvent, e.g., 2-3 mL).
-
Seal the vessel securely. Caution: The reaction will generate pressure at elevated temperatures. Ensure the vessel is rated for the planned conditions.
-
Heat the reaction mixture in an oil bath at 120-160 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling completely to room temperature, carefully open the vessel in a fume hood.
-
Dilute the mixture with ethyl acetate and wash extensively with water to remove the base and any remaining DMC.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to isolate 4-iodo-N,N-dimethylaniline.
Workflow and Data Summary
Comparative Overview of Protocols
| Parameter | Protocol 1 (Ru-Catalyzed) | Protocol 2 (DMC) |
| Methylating Agent | Methanol (CH₃OH) | Dimethyl Carbonate (DMC) |
| C1 Source Type | Catalytic (Borrowing Hydrogen) | Stoichiometric (Green Reagent) |
| Catalyst | Required (e.g., Ruthenium complex) | Often base-mediated, catalyst-free |
| Temperature | Milder (60-100 °C) | Harsher (120-160 °C) |
| Pressure | Atmospheric | Elevated pressure |
| Key Advantage | High atom economy, mild conditions | Low toxicity of reagent, no metal catalyst |
| Potential Drawback | Cost and sensitivity of catalyst | Requires higher temperatures and pressure |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Starting material is still the hydrochloride salt. 2. Inactive catalyst (Protocol 1). 3. Insufficient or incorrect base.[17] 4. Temperature is too low. | 1. Ensure complete neutralization in Step 0. 2. Use a fresh batch of catalyst; ensure inert atmosphere is maintained. 3. Screen different bases (e.g., NaOH, KOtBu, K₂CO₃, DBU) and stoichiometries. 4. Incrementally increase the reaction temperature. |
| De-iodination Side Product | 1. Reaction temperature is too high. 2. Catalyst is not suitable and promotes hydrodehalogenation (Protocol 1). | 1. Lower the reaction temperature and increase reaction time. 2. Select a catalyst known to be tolerant of aryl halides.[2] |
| Complex Product Mixture | 1. Reaction time is too long, leading to decomposition. 2. Impure starting material. | 1. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed. 2. Ensure the free amine from Step 0 is reasonably pure before proceeding. |
| Difficult Purification | 1. Product and starting material have similar polarity. | 1. Use a shallow solvent gradient during column chromatography to improve separation. 2. Ensure the reaction goes to full conversion to eliminate starting material. |
Conclusion
The N-methylation of 4-iodo-N-methylaniline hydrochloride is a straightforward yet critical transformation for generating the versatile synthetic intermediate, 4-iodo-N,N-dimethylaniline.[9][21] By first ensuring the complete neutralization of the starting salt, researchers can successfully employ modern synthetic methods to achieve this conversion. Both the catalytic borrowing hydrogen approach with methanol and the green chemistry route using dimethyl carbonate offer robust and reproducible pathways. The choice between them will depend on available equipment (e.g., pressure vessels), catalyst cost, and desired reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for scientists to efficiently and selectively synthesize this valuable compound for applications in pharmaceutical discovery, materials science, and beyond.
References
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Wikipedia. 4-Iodo-N,N-dimethylaniline. Available from: [Link]
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Semantic Scholar. Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Available from: [Link]
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Royal Society of Chemistry. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available from: [Link]
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Pharmaffiliates. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]
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ResearchGate. Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Available from: [Link]
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ResearchGate. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies | Request PDF. Available from: [Link]
- Google Patents. CN103288660A - N-methylation method of aromatic amine.
-
ResearchGate. Scope of the N-methylation of aromatic amines with methanol.a,b aReaction conditions. Available from: [Link]
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Gobal Chem. The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Available from: [Link]
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Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Available from: [Link]
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National Institutes of Health. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Available from: [Link]
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DSpace@MIT. Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Available from: [Link]
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ResearchGate. Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm | Request PDF. Available from: [Link]
-
ResearchGate. Different protocols for methylation of aniline. Available from: [Link]
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ChemBK. N-Methyl-4-iodoaniline. Available from: [Link]
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ACS Publications. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Available from: [Link]
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4-iodo-N-methylaniline hydrochloride as a precursor in pharmaceutical synthesis
An In-Depth Technical Guide to the Application of 4-iodo-N-methylaniline Hydrochloride in Pharmaceutical Synthesis
Authored by: Senior Application Scientist, Chemical Development Division
Abstract
4-Iodo-N-methylaniline hydrochloride is a pivotal precursor in modern pharmaceutical synthesis, valued for its dual functionality: a reactive iodinated aromatic ring and a secondary N-methylaniline scaffold. The presence of the iodo group at the para-position renders the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its properties, key applications—with a focus on kinase inhibitor synthesis—and detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction: The Strategic Importance of 4-Iodo-N-methylaniline
In the landscape of drug discovery and development, the N-methylaniline moiety is a recurring structural motif in a multitude of biologically active compounds. 4-Iodo-N-methylaniline serves as a highly versatile building block, primarily because the carbon-iodine bond is the most reactive among aryl halides for cornerstone reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1][2] This reactivity allows for the strategic and efficient introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[3][4]
Physicochemical Properties
A comprehensive understanding of the precursor's properties is essential for effective process development and safety.
| Property | Value | Reference(s) |
| Chemical Name | 4-Iodo-N-methylaniline hydrochloride | [3][4] |
| CAS Number | 84250-74-8 | [3][4] |
| Molecular Formula | C₇H₉ClIN | [3][4] |
| Molecular Weight | 269.51 g/mol | [3][4] |
| Appearance | White or beige powder/crystalline solid | [5] |
| Topological Polar Surface Area | 12 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
Note: The free base, 4-iodo-N-methylaniline (CAS 60577-34-6), has a molecular weight of 233.05 g/mol and a melting point of 28-29 °C.[6]
Core Application: Synthesis of Kinase Inhibitors
The anilino-quinazoline core is a privileged scaffold in the design of kinase inhibitors, which function by blocking the ATP-binding site of oncogenic kinases.[7] 4-Iodo-N-methylaniline is an ideal precursor for constructing the "anilino" portion of these molecules, particularly in drugs targeting EGFR and HER2 kinases, such as Lapatinib.[8][9]
Case Study: Synthetic Strategy for Lapatinib Analogs
Lapatinib is a potent dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[8] Its synthesis involves the crucial formation of a C-N bond between a substituted aniline and a quinazoline core. While the exact commercial synthesis of Lapatinib itself involves different intermediates, 4-iodo-N-methylaniline serves as an excellent model precursor for synthesizing structurally related analogs via a Buchwald-Hartwig amination strategy.
The general workflow involves coupling the aniline precursor with a halogenated quinazoline core. The iodine on the aniline provides a reactive site for subsequent functionalization, for example, via a Suzuki coupling to introduce other functionalities.
Caption: Synthetic workflow for a kinase inhibitor analog.
Detailed Experimental Protocols
The following sections provide generalized, robust protocols for the key transformations involving 4-iodo-N-methylaniline. These are designed as self-validating systems and should serve as a strong starting point for specific research applications.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C(sp²)–N bonds and is widely used in pharmaceutical manufacturing.[10][11][12] The protocol describes the coupling of 4-iodo-N-methylaniline with an aryl bromide.
Principle: The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and stabilize the catalytic species.[12]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Materials & Reagents:
-
4-Iodo-N-methylaniline hydrochloride
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine Ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation of Free Base: Prior to reaction, the free base 4-iodo-N-methylaniline must be generated from its hydrochloride salt. This is typically achieved by dissolving the salt in a suitable solvent (e.g., dichloromethane) and washing with an aqueous solution of a mild base like sodium bicarbonate, followed by drying and solvent evaporation.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 eq), 4-iodo-N-methylaniline (1.1 mmol, 1.1 eq), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a dry Schlenk tube.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Execution: Add the anhydrous, degassed solvent (5-10 mL per mmol of halide) to the Schlenk tube, followed by the catalyst solution.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki coupling is a robust and versatile method for forming C-C bonds.[13][14] This protocol outlines the coupling of 4-iodo-N-methylaniline with an arylboronic acid.
Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst.[13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Materials & Reagents:
-
4-Iodo-N-methylaniline (free base)
-
Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water)
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-iodo-N-methylaniline (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1).
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.[14]
-
Heating: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety, Handling, and Storage
4.1. Hazard Identification:
-
Acute Toxicity: 4-Iodo-N-methylaniline and related iodinated anilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[15][16][17]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[15]
4.2. Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[18]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[15][18]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
4.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
Protect from light and moisture to prevent degradation.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Iodo-N-methylaniline hydrochloride is a strategic and enabling chemical precursor for pharmaceutical research and development. Its high reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to access complex molecular scaffolds, particularly within the crucial class of kinase inhibitors. The protocols and data presented in this guide offer a robust framework for scientists to leverage this versatile building block in their synthetic campaigns, accelerating the discovery of novel therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]
-
Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2012). Practical synthesis of lapatinib. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Iodo-N-methylaniline. Retrieved from [Link]
- Google Patents. (2013). CN103159747A - Synthetic method of lapatinib.
-
PubChemLite. (n.d.). 4-iodo-n-methylaniline hydrochloride (C7H8IN). Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Methylaniline hydrochloride. Retrieved from [Link]
-
Bower, J. F., et al. (2010). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
PubMed Central. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed Central. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-iodo-n-methylaniline hydrochloride (C7H8IN). Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-iodo-N-methylaniline
Introduction: The Strategic Importance of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the landscape of modern organic synthesis, empowering chemists to construct complex molecular architectures with unparalleled precision and efficiency.[1][2] These transformative methods, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The substrate at the heart of this guide, 4-iodo-N-methylaniline, is a valuable building block in medicinal chemistry and materials science. Its strategic functionalization through cross-coupling enables the introduction of diverse molecular fragments, leading to the rapid generation of compound libraries for drug discovery and the synthesis of novel organic materials.
This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of 4-iodo-N-methylaniline. We will delve into the mechanistic underpinnings of these reactions and present field-proven, step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Catalytic Heart: Unraveling the Palladium Catalytic Cycle
At the core of these powerful transformations lies a catalytic cycle that typically involves a palladium(0) active species.[4] The cycle can be broadly understood through three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck reactions), and reductive elimination.[1][4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
1. Oxidative Addition: The cycle commences with the reaction of the coordinatively unsaturated palladium(0) catalyst with the organohalide (in our case, 4-iodo-N-methylaniline).[1][5] The palladium center inserts itself into the carbon-iodine bond, resulting in the formation of a palladium(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > Cl.[6]
2. Transmetalation (for Suzuki, Sonogashira, etc.): In this step, the organic group from a second reagent (the organometallic partner) is transferred to the palladium(II) complex.[5] For this to occur, the organometallic reagent often needs to be activated, for instance, by a base in the Suzuki-Miyaura coupling.[7][8]
3. Reductive Elimination: This is the final bond-forming step where the two organic fragments on the palladium(II) center are coupled, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryls by coupling an organoboron reagent with an organohalide.[6][9]
Protocol: Synthesis of N-methyl-4-(p-tolyl)aniline
This protocol details the coupling of 4-iodo-N-methylaniline with 4-methylphenylboronic acid.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-iodo-N-methylaniline | C₇H₈IN | 233.05 | 233 mg | 1.0 | 1.0 |
| 4-methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 163 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 23 mg | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Water | H₂O | 18.02 | 2 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 4-iodo-N-methylaniline (233 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] A variety of bases can be used, including sodium carbonate, cesium carbonate, and potassium phosphate.[6][10]
-
Solvent System (Dioxane/Water): The biphasic solvent system is common for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air, and performing the reaction under an inert atmosphere prevents their oxidation and deactivation.[11]
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[12][13]
Protocol: Synthesis of N-methyl-N-phenyl-p-phenylenediamine
This protocol describes the coupling of 4-iodo-N-methylaniline with aniline.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-iodo-N-methylaniline | C₇H₈IN | 233.05 | 233 mg | 1.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 112 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| Xantphos | C₃₉H₃₂OP₂ | 578.63 | 17.4 mg | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 134 mg | 1.4 | 1.4 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - | - |
Step-by-Step Procedure:
-
In a glovebox, add sodium tert-butoxide (134 mg, 1.4 mmol) to a dry Schlenk tube.
-
Outside the glovebox, add 4-iodo-N-methylaniline (233 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (17.4 mg, 0.03 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) followed by aniline (112 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Ligand (Xantphos): The choice of ligand is critical in Buchwald-Hartwig amination.[14] Bulky, electron-rich phosphine ligands like Xantphos facilitate both the oxidative addition and the reductive elimination steps, leading to higher reaction efficiency.[15]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which is more reactive in the catalytic cycle.[14]
-
Palladium Precatalyst (Pd₂(dba)₃): This is a stable Pd(0) source that is activated in situ.
III. Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16]
Protocol: Synthesis of N-methyl-4-(phenylethynyl)aniline
This protocol details the coupling of 4-iodo-N-methylaniline with phenylacetylene.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-iodo-N-methylaniline | C₇H₈IN | 233.05 | 233 mg | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.13 | 123 mg | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5 mL | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add 4-iodo-N-methylaniline (233 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF (5 mL) and degassed triethylamine (5 mL).
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Copper(I) Iodide Co-catalyst: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[16]
-
Base (Triethylamine): Triethylamine serves both as a base to deprotonate the terminal alkyne and as a solvent.[17]
-
Mild Reaction Conditions: Sonogashira couplings can often be carried out under mild conditions, including room temperature.[16]
IV. Heck Reaction: Vinylation of Aryl Halides
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][18]
Protocol: Synthesis of (E)-N-methyl-4-styrylaniline
This protocol describes the coupling of 4-iodo-N-methylaniline with styrene.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-iodo-N-methylaniline | C₇H₈IN | 233.05 | 233 mg | 1.0 | 1.0 |
| Styrene | C₈H₈ | 104.15 | 156 mg | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | C₂₁H₂₁P | 304.37 | 12.2 mg | 0.04 | 0.04 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 202 mg | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - | - |
Step-by-Step Procedure:
-
To a Schlenk tube, add 4-iodo-N-methylaniline (233 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF (5 mL), styrene (156 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Base (Triethylamine): In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[3]
-
Ligand (P(o-tol)₃): Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.
-
Solvent (DMF): Polar aprotic solvents like DMF are commonly used in Heck reactions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure proper degassing of solvents and inert atmosphere- Use anhydrous and pure reagents/solvents- Screen different bases and solvents |
| Formation of Side Products | - Homocoupling of the organoboron reagent (Suzuki)- Dehalogenation of the starting material- Dimerization of the alkyne (Sonogashira) | - Use a slight excess of the aryl halide- Lower the reaction temperature- Use a less reactive catalyst system- For Sonogashira, ensure slow addition of the alkyne |
| Difficulty in Purification | - Presence of residual catalyst- Formation of closely related byproducts | - Pass the crude product through a short plug of silica gel or activated carbon to remove palladium residues- Optimize reaction conditions to minimize byproduct formation- Employ more efficient purification techniques like preparative HPLC |
Conclusion
The palladium-catalyzed cross-coupling of 4-iodo-N-methylaniline offers a versatile and powerful platform for the synthesis of a diverse range of functionalized molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively leverage these methodologies to accelerate their research and development efforts in drug discovery and materials science. The protocols provided herein serve as a robust starting point, and with thoughtful optimization, can be adapted to a wide variety of coupling partners.
References
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]
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Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available at: [Link]
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PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
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Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]
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National Institutes of Health. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available at: [Link]
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Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available at: [Link]
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National Institutes of Health. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
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ACS Publications. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Royal Society of Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Available at: [Link]
-
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-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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ACS Publications. Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. Available at: [Link]
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ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
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Macmillan Group. The Intramolecular Heck Reaction. Available at: [Link]
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Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]
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ResearchGate. (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of.... Available at: [Link]
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PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-iodo-N-methylaniline hydrochloride
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-iodo-N-methylaniline hydrochloride as a diazo component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, and the specific substitution pattern of 4-iodo-N-methylaniline offers a pathway to novel chromophores with unique spectral properties.[1] This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines methods for characterization, and emphasizes critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the synthetic process.
Introduction: The Role of Substituted Anilines in Azo Dye Chemistry
Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the molecule's color.[2] The final color, solubility, and fastness properties of the dye are highly dependent on the electronic nature of the aromatic rings connected to the azo bridge.[1] The choice of the aromatic amine, or "diazo component," is therefore a critical first step in designing a dye with desired characteristics.
4-iodo-N-methylaniline hydrochloride (CAS No: 84250-74-8, Molecular Formula: C₇H₉ClIN) is a valuable precursor for several reasons.[3][4]
-
The Iodide Group: As a heavy halogen, iodine can influence the dye's photophysical properties and provides a reactive site for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.
-
The N-methyl Group: This electron-donating group can modify the electronic properties of the aromatic system, subtly shifting the absorption maximum of the resulting dye. It also impacts the solubility of the intermediate and final product.[5]
This guide will focus on the foundational two-step synthesis process: the diazotization of 4-iodo-N-methylaniline, followed by an azo coupling reaction with a suitable partner.[1]
Scientific Principles: The Diazotization-Coupling Sequence
The synthesis of an azo dye from a primary aromatic amine is a classic transformation in organic chemistry that proceeds via two distinct, temperature-sensitive stages.
Diazotization
In this step, the primary amino group of 4-iodo-N-methylaniline is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] The reaction must be maintained at a low temperature (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[6][7] The acid serves both to generate nitrous acid and to prevent premature coupling of the diazonium salt with the unreacted parent amine.
Azo Coupling
The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich "coupling component" in an electrophilic aromatic substitution reaction.[1] Common coupling components include phenols (like 2-naphthol) or tertiary anilines (like N,N-dimethylaniline). The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position, to form the stable azo linkage and generate the final dye molecule.
Reaction Pathway Overview
Caption: General workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an illustrative azo dye using 4-iodo-N-methylaniline hydrochloride as the diazo component and 2-naphthol as the coupling component.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Notes |
| 4-iodo-N-methylaniline hydrochloride | 84250-74-8 | 269.51 | 2.70 g (0.01 mol) | Starting material.[3] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.72 g (0.0105 mol) | Use a slight molar excess. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2.5 mL | Approx. 37% w/w. |
| 2-Naphthol | 135-19-3 | 144.17 | 1.44 g (0.01 mol) | Coupling component. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 g | For dissolving the coupling component. |
| Ethanol (95%) | 64-17-5 | 46.07 | ~50 mL | For recrystallization. |
| Distilled Water | 7732-18-5 | 18.02 | ~500 mL | |
| Ice | N/A | N/A | As needed | For ice baths. |
| Starch-iodide paper | N/A | N/A | Several strips | To test for excess nitrous acid. |
Step-by-Step Procedure
Part A: Diazotization of 4-iodo-N-methylaniline
-
Prepare Amine Solution: In a 250 mL beaker, add 2.70 g (0.01 mol) of 4-iodo-N-methylaniline hydrochloride to 50 mL of distilled water. Add 2.5 mL of concentrated HCl. Stir the mixture until the amine salt is fully dissolved.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the addition of sodium nitrite.[8]
-
Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Perform Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[6]
-
Check for Completion: After the addition is complete, continue stirring in the ice bath for another 10 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper; an immediate dark blue-black color indicates excess nitrous acid and a complete reaction.
Part B: Azo Coupling
-
Prepare Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 100 mL of a 2% sodium hydroxide solution (dissolve 2.0 g of NaOH in 100 mL of water). Stir until a clear solution is obtained.
-
Cooling: Cool this coupling solution in a separate ice-water bath to 0-5 °C.
-
Perform Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.
-
Complete the Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Isolate the Dye: Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.
-
Wash: Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted salts and acids.
-
Dry: Allow the product to air-dry on the filter paper or in a desiccator.
-
Recrystallization: Purify the crude dye by recrystallizing from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.
-
Final Drying: Dry the purified crystals in a vacuum oven at a low temperature (~50 °C). Weigh the final product and calculate the percentage yield.
Experimental Workflow Diagram
Caption: Step-by-step experimental protocol workflow.
Characterization of the Synthesized Dye
To confirm the structure and purity of the final product, a combination of spectroscopic techniques should be employed.
-
FT-IR Spectroscopy: The IR spectrum should confirm the presence of the N=N stretch (typically weak, around 1450-1500 cm⁻¹) and the disappearance of the primary amine N-H stretches from the starting material.
-
NMR Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the aromatic substitution pattern and the presence of all expected functional groups.
-
UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., ethanol or DMSO) and recording its UV-Vis spectrum will reveal the wavelength of maximum absorbance (λ_max), which determines the perceived color of the dye.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized dye, providing definitive evidence of the successful reaction.[8]
Safety and Handling Precautions
Adherence to good laboratory practice is essential when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[10]
-
Ventilation: All steps should be performed in a well-ventilated fume hood.[10]
-
Chemical Hazards:
-
4-iodo-N-methylaniline hydrochloride: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes.[11]
-
Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.
-
Diazonium Salts: Potentially explosive in a dry, solid state. NEVER attempt to isolate the diazonium salt intermediate. Keep it in a cold aqueous solution and use it immediately after preparation.[6]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Prevent chemical entry into drains.[10]
Conclusion
The protocol detailed herein provides a reliable and instructive method for the synthesis of azo dyes using 4-iodo-N-methylaniline hydrochloride. By understanding the principles of diazotization and azo coupling, and by carefully controlling reaction conditions, particularly temperature, researchers can successfully synthesize novel chromophores. The versatility of the diazonium intermediate allows for coupling with a wide array of partners, opening avenues for the creation of a diverse library of dyes for applications ranging from textiles to advanced materials and diagnostics.
References
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The Synthesis of Azo Dyes. University of California, Davis. Available from: [Link]
-
4-Iodo-N,N-dimethylaniline. Wikipedia. Available from: [Link]
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SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Research and Analytical Reviews. Available from: [Link]
-
Synthesis of an azo dye. YouTube. (2021-05-12). Available from: [Link]
-
SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives. Available from: [Link]
-
Synthesis, spectroscopic characterization and photophysical study of dicyanomethylene-substituted squaraine dyes. Comptes Rendus Chimie. Available from: [Link]
-
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. (2024-11-09). Available from: [Link]
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4-Acetyl-N-methylaniline: Your Key Intermediate for Dye Synthesis. Available from: [Link]
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Application Notes & Protocols: The Potential of 4-Iodo-N-methylaniline for Radiolabeling Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Versatile Precursor for Nuclear Imaging
In the landscape of molecular imaging and radiopharmaceutical development, the selection of a suitable precursor molecule is a critical decision that dictates the feasibility, efficiency, and ultimate success of a radiotracer. 4-Iodo-N-methylaniline is an aromatic compound that presents a unique combination of chemical features, making it a highly promising and versatile scaffold for radiolabeling studies. Its structure incorporates two key sites for radionuclide incorporation: a stable iodine atom on the phenyl ring and an N-methyl group.
This dual functionality opens avenues for labeling with a range of medically relevant radioisotopes, including various radioiodines (for SPECT, PET, and radiotherapy), Carbon-11 (for PET), and potentially Fluorine-18 (for PET) through advanced synthetic routes.[1] This document serves as a detailed technical guide, providing the scientific rationale, step-by-step protocols, and critical insights into leveraging 4-iodo-N-methylaniline for the development of novel radiotracers. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures essential for reproducible and reliable preclinical research.[2][3]
Physicochemical Properties and Safe Handling
4-Iodo-N-methylaniline is a substituted aniline that serves as a key intermediate in various organic syntheses, including the preparation of pharmaceuticals and dyes.[4] Understanding its properties is fundamental to its effective use and safe handling in a laboratory setting.
2.1 Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈IN | [1][4][5] |
| Molecular Weight | 233.05 g/mol | [1][4] |
| Appearance | Dark purple to black solid or white to light yellow crystal | [4][6] |
| Melting Point | 28-29 °C or 55-59 °C (variable based on purity/source) | [4][6] |
| Boiling Point | ~261-263 °C | [4][6] |
| Solubility | Soluble in common organic solvents (ethanol, ether, dichloromethane) | [4] |
| Storage | Store in a cool (2-8°C), dark, inert atmosphere, away from oxidants | [1][6] |
2.2 Safety and Handling
As an organic amine and iodo-compound, 4-iodo-N-methylaniline requires careful handling.
-
Toxicity: Assumed to have toxicity typical of aniline derivatives; avoid skin contact, eye contact, and inhalation.[4]
-
Personal Protective Equipment (PPE): Always operate in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations for halogenated organic compounds.
Principles of Radiolabeling: Strategies and Rationale
The utility of 4-iodo-N-methylaniline stems from its suitability for labeling with multiple, distinct classes of radionuclides. The choice of isotope and strategy is dictated by the intended application, such as the imaging modality (PET vs. SPECT) and the required radioisotope half-life.[7]
Caption: Radiolabeling strategies using 4-iodo-N-methylaniline and its derivatives.
3.1 Radioiodine Labeling (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)
The existing stable iodine atom makes the molecule an ideal candidate for radioiodination. This is typically achieved via electrophilic substitution on the activated aromatic ring. The choice of radioiodine isotope depends on the application:
-
¹²³I (t½ = 13.2 h): Ideal for SPECT imaging due to its clean gamma emission (159 keV).[8]
-
¹²⁴I (t½ = 4.2 d): A positron emitter, enabling PET imaging with a longer half-life suitable for studying slow biological processes.[9]
-
¹²⁵I (t½ = 59.4 d): Used primarily for in-vitro assays (e.g., radioimmunoassays), autoradiography, and preclinical biodistribution studies due to its long half-life and low-energy gamma emission.[7]
-
¹³¹I (t½ = 8.0 d): A beta and gamma emitter, making it suitable for both imaging (scintigraphy) and targeted radionuclide therapy.[9][10][11]
3.2 Carbon-11 Labeling
The N-methyl group is a prime target for methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This strategy requires the demethylated precursor, 4-iodoaniline. Carbon-11 is a positron emitter with a short half-life (t½ = 20.4 min), which necessitates a rapid and efficient synthesis and an on-site cyclotron.[12][13] This short half-life allows for multiple PET scans in the same subject on the same day, ideal for receptor occupancy studies.[13]
3.3 Fluorine-18 Labeling
Direct labeling of 4-iodo-N-methylaniline with [¹⁸F]fluoride via nucleophilic aromatic substitution (SNAr) is challenging. The aniline ring is electron-rich and not activated towards nucleophilic attack, which typically requires potent electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.[14][15]
Causality Behind Experimental Choice: To overcome this limitation, advanced methods must be employed. One of the most effective strategies involves using a diaryliodonium salt precursor. In this approach, the 4-(N-methylamino)phenyl moiety is coupled to another aryl group to form a diaryliodonium salt. This "hypervalent" iodine species serves as an excellent leaving group, facilitating nucleophilic attack by [¹⁸F]fluoride under mild conditions.[12][16] The favorable half-life of ¹⁸F (t½ = 109.8 min) allows for longer synthesis times, transport to off-site imaging centers, and imaging of slower pharmacokinetic processes compared to ¹¹C.[12][17]
Detailed Application Protocols
Disclaimer: These protocols are intended for trained researchers in a properly equipped radiochemistry laboratory. All work with radioactive materials must comply with institutional and regulatory radiation safety guidelines.
4.1 Protocol 1: Radioiodination with Iodine-125
This protocol describes a standard electrophilic radioiodination on the aromatic ring using Iodogen as the oxidizing agent.
-
Principle: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), a mild oxidizing agent, is coated onto the surface of the reaction vessel. It oxidizes the radioactive sodium iodide (Na¹²⁵I) to an electrophilic iodine species, which then substitutes onto the electron-rich aniline ring.
-
Materials:
-
4-iodo-N-methylaniline
-
Iodogen
-
Sodium [¹²⁵I]iodide (no-carrier-added) in 0.1 M NaOH
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dichloromethane (DCM)
-
Sodium metabisulfite solution (5 mg/mL in water)
-
Sep-Pak C18 light cartridge
-
Ethanol, HPLC grade
-
Water, HPLC grade
-
-
Step-by-Step Methodology:
-
Vessel Preparation: Prepare an Iodogen-coated reaction vial by dissolving 1 mg of Iodogen in 2 mL of DCM. Add 100 µL of this solution to a 1.5 mL polypropylene vial and evaporate the DCM under a gentle stream of nitrogen. The vial can be stored sealed at -20°C.
-
Precursor Preparation: Dissolve 4-iodo-N-methylaniline in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Reaction Initiation: To the Iodogen-coated vial, add 50 µL of the precursor solution followed by 1-5 µL of Na[¹²⁵I]I solution (approx. 37 MBq or 1 mCi).
-
Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution to reduce any unreacted iodine.
-
Purification:
-
Condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of water.
-
Load the reaction mixture onto the Sep-Pak. The [¹²⁵I]iodo-N-methylaniline will bind to the C18 stationary phase.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide and other polar impurities.
-
Elute the desired radiolabeled product with 1 mL of ethanol into a clean collection vial.
-
The solvent can be evaporated under nitrogen and the product reconstituted in a suitable vehicle (e.g., saline with 10% ethanol) for preclinical studies.[7]
-
-
-
Quality Control:
-
Radiochemical Purity (RCP): Analyze the purified product using radio-TLC (Silica gel plate, mobile phase: 9:1 DCM/Methanol). Unreacted [¹²⁵I]iodide will remain at the origin (Rf=0), while the labeled product will move up the plate (Rf > 0.5). The RCP should be >95%.[18]
-
4.2 Protocol 2: ¹¹C-Methylation to produce 4-Iodo-N-[¹¹C]methylaniline
This protocol requires an automated radiochemistry module for handling gaseous [¹¹C]CH₃I.
-
Principle: The primary amine of the precursor, 4-iodoaniline, acts as a nucleophile, attacking the electrophilic methyl carbon of [¹¹C]methyl iodide in the presence of a base.[19][20]
-
Materials:
-
4-iodoaniline (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I), trapped from the cyclotron target
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
HPLC system with a semi-preparative column (e.g., C18) and a radiation detector.
-
-
Step-by-Step Methodology:
-
Precursor Preparation: In a 1 mL reaction vessel, dissolve 1-2 mg of 4-iodoaniline in 200 µL of anhydrous DMF. Add a small amount (~1 mg) of NaH.
-
[¹¹C]CH₃I Trapping: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₄ and then to [¹¹C]CH₃I using established gas-phase methods. The [¹¹C]CH₃I is bubbled through the reaction vessel containing the precursor solution at room temperature.
-
Reaction: After trapping is complete (monitored by radioactivity), seal the vessel and heat at 80-100°C for 5 minutes.
-
Purification:
-
Quench the reaction by adding 500 µL of HPLC mobile phase (e.g., 40:60 Acetonitrile/Water with 0.1% TFA).
-
Inject the entire mixture onto the semi-preparative HPLC system.
-
Collect the radioactive peak corresponding to the 4-Iodo-N-[¹¹C]methylaniline product, identified by comparison with a non-radioactive standard.
-
-
Formulation: The collected HPLC fraction is typically passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The product is eluted with ethanol and then diluted with sterile saline for injection, resulting in a physiologically compatible solution.
-
-
Quality Control:
-
RCP and Chemical Purity: An analytical radio-HPLC run on a small aliquot of the final product is performed. The RCP should be >98%. The UV chromatogram should confirm the identity and chemical purity of the product.[3]
-
Specific Activity: Calculated by dividing the total radioactivity at the end of synthesis by the total mass of the product (measured from the UV peak area against a standard curve).
-
Comprehensive Quality Control for Radiopharmaceuticals
Quality control (QC) is a non-negotiable step to ensure the safety, purity, and identity of any radiopharmaceutical prior to administration.[2][3][21] Failure to conduct rigorous QC can compromise image interpretation, lead to unnecessary radiation exposure, and produce unreliable research data.[3][21]
Caption: A self-validating workflow for radiopharmaceutical production.
| QC Test | Parameter Measured | Typical Method | Acceptance Criteria |
| Radionuclidic Purity | Proportion of total radioactivity present as the desired radionuclide.[21] | Gamma Ray Spectroscopy | >99.9% |
| Radiochemical Purity (RCP) | Proportion of the desired radionuclide present in the desired chemical form.[3] | Radio-TLC, Radio-HPLC | >95% |
| Chemical Purity | Presence of non-radioactive chemical impurities, including precursor.[2] | HPLC with UV detector | Precursor and byproducts below defined limits |
| Specific Activity (SA) | Radioactivity per unit mass of the compound (e.g., GBq/µmol). | HPLC with UV and radiation detectors | High SA is crucial for receptor imaging to avoid mass effects |
| Sterility & Pyrogenicity | Presence of microbial contamination and bacterial endotoxins (for in-vivo use).[21] | Incubation in culture media; Limulus Amebocyte Lysate (LAL) test | Sterile and pyrogen-free |
Applications in Preclinical and Drug Development Studies
The true potential of radiolabeled 4-iodo-N-methylaniline is realized when it is used as a building block (synthon) or as a final tracer in preclinical imaging studies.[17][22]
-
Developing Novel PET/SPECT Tracers: The aniline moiety is a common feature in many biologically active molecules, including kinase inhibitors and central nervous system (CNS) drugs.[17][23] By synthesizing a library of compounds derived from radiolabeled 4-iodo-N-methylaniline, researchers can rapidly assess their potential as imaging agents.
-
Pharmacokinetic (PK) Studies: An ¹²⁵I-labeled derivative can be used in early-stage drug development to perform biodistribution and pharmacokinetic studies in animal models, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).
-
Target Engagement and Receptor Occupancy: A ¹¹C- or ¹⁸F-labeled tracer can be used in PET studies to non-invasively measure whether a therapeutic drug is engaging its intended target in the brain or other organs.[17] This is invaluable for dose-finding studies and for establishing a clear link between drug exposure and biological effect.[17]
-
Preclinical Evaluation Workflow: A successful radiotracer development program follows a rigorous evaluation path, starting with in-vitro assays (e.g., cell uptake, binding affinity) and progressing to in-vivo imaging in healthy animals and then in disease models (e.g., tumor xenografts).[17][22][24][25][26]
Conclusion
4-Iodo-N-methylaniline stands out as a precursor of significant strategic value in radiopharmaceutical sciences. Its capacity to be labeled with iodine isotopes, Carbon-11, and potentially Fluorine-18 provides researchers with a flexible platform to create a diverse array of radiotracers for PET and SPECT imaging. By understanding the underlying radiochemistry and adhering to stringent, self-validating protocols that integrate purification and comprehensive quality control, scientists can effectively harness the potential of this molecule to accelerate the discovery and development of novel imaging agents and therapeutics.
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Brooks, A. F., et al. (2019). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. National Center for Biotechnology Information. [Link]
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Zhang, J., et al. (2012). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. ResearchGate. [Link]
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Aslani, A., & Keyvan, A. (2021). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. [Link]
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A one-pot radiosynthesis of [125I]iodoazido photoaffinity labels. (n.d.). ElectronicsAndBooks. [Link]
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Syafitri, D. M., et al. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. National Center for Biotechnology Information. [Link]
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Laruelle, M., et al. (1995). Iodine-123-5-iodo-6-nitroquipazine: SPECT radiotracer to image the serotonin transporter. Journal of Nuclear Medicine. [Link]
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Topic: Experimental Procedure for the Regioselective Iodination of N-methylaniline
An Application Note and Protocol for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Value of Iodo-Anilines
Iodinated aromatic compounds, particularly functionalized anilines, are pivotal building blocks in modern organic synthesis. Their utility stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the construction of complex molecular architectures from simple precursors. 4-iodo-N-methylaniline, the target of this protocol, serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials like dyes and conductive polymers.[1][2] Its synthesis via direct, regioselective iodination of the readily available N-methylaniline is a common yet nuanced procedure that requires careful control of reagents and conditions to achieve high yield and purity.
This document provides a detailed guide to the synthesis of 4-iodo-N-methylaniline, explaining the fundamental chemical principles and offering two distinct, field-proven protocols suitable for research and development laboratories.
Underlying Principles: The Reaction Mechanism
The iodination of N-methylaniline is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The outcome of this reaction is governed by the electronic properties of the substituent on the benzene ring.
Causality of Reactivity and Regioselectivity: The N-methylamino group (-NHCH₃) is a potent activating group.[3] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring. This heightened nucleophilicity makes the ring highly susceptible to attack by weak electrophiles, such as those used in iodination.
This electron donation is most pronounced at the ortho and para positions, as shown in the resonance structures. Consequently, the N-methylamino group is a strong ortho, para-director. While electronic factors favor both positions, the para position is sterically less hindered than the two ortho positions, which are crowded by the N-methylamino group itself. Therefore, electrophilic attack occurs preferentially at the C4 position, leading to 4-iodo-N-methylaniline as the major product.[4]
The general mechanism proceeds in two steps:
-
Electrophilic Attack: The π-electrons of the N-methylaniline ring attack the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.[5]
Caption: The two-step mechanism for electrophilic aromatic iodination.
Protocol Selection and Rationale
Several reagents can achieve the iodination of activated arenes. The choice of reagent depends on factors such as reactivity, cost, safety, and ease of handling.
-
N-Iodosuccinimide (NIS): A stable, solid reagent that is easy to handle.[6] It requires activation by an acid catalyst to generate a potent electrophile.[7] This method is known for high yields and excellent regioselectivity under mild conditions.[8][9]
-
Iodine Monochloride (ICl): A highly reactive liquid that provides rapid and efficient iodination.[10][11] However, it is highly corrosive and moisture-sensitive, demanding stringent handling precautions.[12][13]
-
Molecular Iodine (I₂): The most economical iodine source, but it is not sufficiently electrophilic on its own. It requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate the active iodinating species in situ.[14][15]
This guide details protocols for NIS and ICl, representing a modern, mild approach and a classic, highly reactive approach, respectively.
Experimental Workflow Overview
The overall process for both protocols follows a standardized sequence of laboratory operations, ensuring reproducibility and safety.
Caption: A generalized workflow for the synthesis of 4-iodo-N-methylaniline.
Detailed Experimental Protocols
Protocol A: Iodination using N-Iodosuccinimide (NIS)
This method is recommended for its operational simplicity and mild reaction conditions. The use of a catalytic amount of trifluoroacetic acid (TFA) activates the NIS for efficient electrophilic attack.[7]
Table 1: Reagents and Materials for Protocol A
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| N-methylaniline | 107.15 | 1.07 g (1.0 mL) | 10.0 | Substrate, 99% purity |
| N-Iodosuccinimide (NIS) | 224.98 | 2.36 g | 10.5 | Iodinating agent (1.05 eq) |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - | Anhydrous, reaction solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 77 µL | 1.0 | Catalyst (0.1 eq) |
| Sodium Thiosulfate (aq) | 158.11 (anhydrous) | ~20 mL, 10% w/v | - | Quenching agent |
| Saturated NaCl (aq) | - | ~20 mL | - | Brine wash |
| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying agent |
| Silica Gel | - | As needed | - | For column chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.07 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Stir the solution at room temperature until the aniline is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (2.36 g, 10.5 mmol) to the solution. The mixture may turn a light brown color.
-
Catalyst Initiation: Carefully add trifluoroacetic acid (77 µL, 1.0 mmol) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The disappearance of the N-methylaniline spot (stains yellow with vanillin) indicates completion.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution (~20 mL). Shake the funnel until the organic layer becomes colorless or pale yellow, indicating that excess iodine has been quenched.
-
Extraction and Wash: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate to afford 4-iodo-N-methylaniline as a pale yellow to brown liquid or low-melting solid.[16] Expected yield: 85-95%.
Protocol B: Iodination using Iodine Monochloride (ICl)
This protocol is faster but requires greater caution due to the corrosive nature of ICl.[10] The reaction is performed at a low temperature to control the high reactivity and improve selectivity.
Table 2: Reagents and Materials for Protocol B
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| N-methylaniline | 107.15 | 1.07 g (1.0 mL) | 10.0 | Substrate, 99% purity |
| Iodine Monochloride (ICl) | 162.36 | 1.0 M in CH₂Cl₂ (10 mL) | 10.0 | Iodinating agent (1.0 eq) |
| Dichloromethane (CH₂Cl₂) | 84.93 | 40 mL | - | Anhydrous, reaction solvent |
| Saturated NaHCO₃ (aq) | 84.01 | ~20 mL | - | Neutralizing wash |
| Sodium Thiosulfate (aq) | 158.11 (anhydrous) | ~20 mL, 10% w/v | - | Quenching agent |
| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - | Extraction solvent |
| Anhydrous Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-methylaniline (1.07 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add the 1.0 M solution of iodine monochloride in CH₂Cl₂ (10 mL, 10.0 mmol) to the dropping funnel. Add the ICl solution dropwise to the stirring N-methylaniline solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 30 minutes. Monitor by TLC for the disappearance of the starting material.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (~20 mL) and ice. Shake until the color dissipates.
-
Wash and Extraction: Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to neutralize any acid, followed by a brine wash (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A. Expected yield: 80-90%.
Safety Precautions
All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory.
Table 3: Hazard Identification and Handling
| Chemical | Hazard Summary | Handling Precautions |
| N-methylaniline | Toxic if swallowed, inhaled, or in contact with skin.[17] Can cause methemoglobinemia, leading to cyanosis.[18] Combustible liquid.[19] | Use in a fume hood. Avoid all contact with skin and eyes. Wear nitrile gloves. Keep away from ignition sources. |
| Iodine Monochloride | Causes severe skin burns and eye damage.[12] Reacts violently with water to produce toxic fumes.[13][20] Highly corrosive and toxic if inhaled.[21][22] | Handle with extreme care. Use a syringe or cannula for transfers. Work in a dry environment. Have an emergency shower and eyewash readily available. |
| N-Iodosuccinimide | Causes skin, eye, and respiratory tract irritation.[6] Harmful if swallowed. | Avoid generating dust. Do not breathe dust. Wash hands thoroughly after handling. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. | Keep away from heat and flames. Use in a well-ventilated area. |
| Dichloromethane | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a fume hood. Avoid breathing vapors. |
| Trifluoroacetic Acid | Causes severe skin burns and eye damage. Toxic if inhaled. | Handle with extreme care, using appropriate gloves and eye protection. |
Product Characterization
The final product, 4-iodo-N-methylaniline (CAS: 60577-34-6), should be characterized to confirm its identity and purity.
-
Appearance: Dark purple to colorless liquid or a low-melting solid (m.p. 28-29 °C).[1][16]
-
Molecular Weight: 233.05 g/mol .
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.
Table 4: Reference NMR Data for 4-iodo-N-methylaniline
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | δ 7.44 (d, J = 8.8 Hz, 2H), 6.39 (d, J = 8.8 Hz, 2H), 3.52 (s, 1H), 2.80 (s, 3H) | Ar-H ortho to I, Ar-H ortho to N-Me, N-H , -CH ₃ |
| ¹³C NMR | CDCl₃ | δ 148.92, 137.76, 114.74, 77.2 (obscured by solvent), 30.67 | C -N, C -I, C -H, C H₃ |
(Reference data adapted from supporting information of a peer-reviewed publication.[23])
Interpretation: The ¹H NMR spectrum is highly diagnostic. The presence of two doublets in the aromatic region, each integrating to 2H, confirms a para-substitution pattern. The singlet at ~2.80 ppm corresponds to the N-methyl protons.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (TFA); wet solvent/reagents; insufficient reaction time. | Use fresh, anhydrous solvents. Ensure TFA is not old. Allow for longer reaction times and continue to monitor by TLC. |
| Formation of Di-iodo Product | Use of excess iodinating agent (>1.1 eq); prolonged reaction time. | Use stoichiometric amounts or a slight excess (1.05 eq) of the iodinating agent. Monitor the reaction closely by TLC and quench as soon as it is complete. |
| Starting Material Remains | Insufficient iodinating agent; deactivation of ICl by moisture. | Ensure accurate measurement of reagents. For Protocol B, use anhydrous solvent and handle ICl under an inert atmosphere if possible. |
| Dark, Intractable Oil | Oxidation of the aniline; harsh reaction conditions. | For Protocol B, maintain low temperatures. Ensure the quenching step is performed promptly. Degas solvents if oxidation is a persistent issue. |
References
- 1. 4-Iodo-N-methylaniline [myskinrecipes.com]
- 2. 4-Iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nj.gov [nj.gov]
- 14. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 15. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 16. 4-IODO-N-METHYLANILINE CAS#: 60577-34-6 [amp.chemicalbook.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. nj.gov [nj.gov]
- 19. fishersci.com [fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. samratpharmachem.com [samratpharmachem.com]
- 22. fishersci.com [fishersci.com]
- 23. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-iodo-N-methylaniline Hydrochloride by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-iodo-N-methylaniline hydrochloride. As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, achieving high purity is paramount.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and foundational knowledge to empower users to overcome common challenges encountered during recrystallization.
Section 1: Foundational Knowledge
Successful recrystallization is predicated on understanding the physicochemical properties of both the solute and the solvent. 4-iodo-N-methylaniline hydrochloride is an amine salt, a characteristic that dictates its solubility profile. Unlike its freebase form, the hydrochloride salt is significantly more polar, making it more soluble in polar solvents like alcohols and water.[3][4]
Table 1: Physicochemical Properties of 4-iodo-N-methylaniline Hydrochloride
| Property | Value | Source |
| CAS Number | 84250-74-8 | [5][6] |
| Molecular Formula | C₇H₉ClIN | [5][6] |
| Molecular Weight | 269.51 g/mol | [5][6] |
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound completely when hot but sparingly when cold, while impurities should remain soluble at all temperatures or be completely insoluble. For amine hydrochloride salts, alcohols are often a good starting point.[3][7]
Table 2: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a preferred choice for amine HCl salts as it provides a good solubility differential.[7] |
| Ethanol (EtOH) | 78.4 | Polar Protic | A general-purpose solvent; however, some amine salts can be too soluble, leading to lower yields.[7] |
| Water | 100.0 | Very Polar Protic | Can be effective due to the high polarity of the HCl salt, but slow evaporation can be a drawback.[4][8] |
| Diethyl Ether | 34.6 | Non-polar | Typically used as an anti-solvent in a mixed solvent system to induce precipitation. |
| Hexane | 68.0 | Non-polar | Used as an anti-solvent or for washing to remove non-polar impurities.[7] |
Section 2: Standard Recrystallization Protocol
This protocol provides a robust starting point for the purification of 4-iodo-N-methylaniline hydrochloride using isopropanol.
Experimental Workflow
Caption: Standard workflow for the recrystallization of 4-iodo-N-methylaniline HCl.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude 4-iodo-N-methylaniline hydrochloride in an appropriately sized Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (e.g., isopropanol) to its boiling point.
-
Add the hot solvent to the crude solid portion-wise, with continuous swirling and heating, until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[9]
-
Self-Validation Checkpoint: The solution should be saturated and appear clear. If it is colored, proceed to the troubleshooting step for colored impurities.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
This step should be done quickly to prevent premature crystallization in the funnel.[10]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[9] Rapid cooling can trap impurities.[11]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]
-
Self-Validation Checkpoint: Crystal formation should be observed as the solution cools. Ideally, crystals begin forming after 5-20 minutes of cooling.[11]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Continue to pull a vacuum for 10-15 minutes to air-dry the crystals.
-
For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide addresses the most common problems in a question-and-answer format.
Caption: Logical relationships between problems, causes, and solutions.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[10]
-
Cause: The high concentration of the solute significantly depresses the freezing point of the solvent system, allowing the solute to emerge from the solution as a supercooled liquid.
-
Solution:
-
Reheat the mixture until the oil completely redissolves into the solvent.
-
Add a small additional amount (10-20%) of hot solvent to decrease the saturation point.[11]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
Vigorous scratching of the flask's inner surface with a glass rod at the liquid-air interface as it cools can help induce nucleation at a higher temperature.[10]
-
Q2: No crystals are forming, even after the solution has cooled in an ice bath. Why is this happening?
A: This is a common issue that typically points to one of two problems: the solution is not saturated, or it has become supersaturated.
-
Cause 1: Too much solvent was used. The concentration of the compound is below its solubility limit even at low temperatures.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) to increase the concentration. Allow it to cool again.[11]
-
-
Cause 2: A stable supersaturated solution has formed. The solution contains more dissolved solute than it theoretically should, and crystallization requires an energy barrier to be overcome.
-
Solution 1 (Induce Nucleation): Vigorously scratch the inside of the flask with a glass rod. The micro-scratches provide a surface for crystals to begin forming.[11]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of the pure compound (a "seed crystal"). This provides a template for crystal growth.[11]
-
Q3: The recrystallized solid is still colored (e.g., yellow or brown). How can I remove colored impurities?
A: The color is likely due to high molecular weight, polar impurities or oxidation byproducts, which are common with aniline derivatives.[12]
-
Cause: Chromophoric (color-causing) impurities are co-precipitating with your product.
-
Solution:
-
Redissolve the colored solid in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.
-
Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.[7]
-
Perform a hot filtration to remove the charcoal.
-
Allow the now colorless or less-colored filtrate to cool and crystallize as usual.
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, significantly reducing the yield.
-
Q4: My final yield is very low. What are the possible reasons?
A: A low yield indicates that a significant portion of your product was lost during the process.
-
Possible Causes & Solutions:
-
Excess Solvent: Too much solvent was used during the dissolution step, keeping a large amount of product dissolved even after cooling. Re-concentrate the mother liquor (the liquid filtrate) to recover a second crop of crystals.[9]
-
Premature Crystallization: The product crystallized during hot filtration and was discarded with the insoluble impurities. Ensure the filtration apparatus is pre-heated and perform the filtration quickly.
-
Excessive Washing: The crystals were washed with too much cold solvent, or the solvent was not cold enough, causing some of the purified product to redissolve. Use a minimal amount of ice-cold solvent for washing.[9]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the absolute best solvent for recrystallizing 4-iodo-N-methylaniline hydrochloride? A: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, isopropanol is an excellent starting point due to its favorable solubility profile for many amine hydrochloride salts.[7] A mixed solvent system, such as ethanol with diethyl ether added as an anti-solvent, can also be highly effective. The best approach is to test solubility in a few candidate solvents on a small scale first.
Q2: Can I use water as a recrystallization solvent? A: Yes, water is a potential solvent. As a highly polar molecule, it will readily dissolve the polar hydrochloride salt.[4] However, many organic impurities will be insoluble in water, which is advantageous. The main drawback is water's high heat of vaporization, meaning it can be slow to remove during the final drying step.
Q3: Why is it important to use the hydrochloride salt for this purification instead of the freebase? A: The conversion of the amine to its hydrochloride salt drastically changes its physical properties. The salt is typically a stable, crystalline solid with higher melting point and increased polarity compared to the oily or waxy freebase.[3] This crystalline nature is what makes it amenable to purification by recrystallization. The freebase would likely "oil out" from most common organic solvents.
Q4: How can I confirm the purity of my recrystallized product? A: Several analytical techniques can be used:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and identify any residual impurities by their characteristic signals.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Iodo-N-methylaniline. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Dartmouth College. (n.d.). Recrystallization I 10. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methylaniline hydrochloride. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
Sources
- 1. 4-Iodo-N-methylaniline [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Purification of 4-iodo-N-methylaniline via Column Chromatography
This technical guide provides a comprehensive, experience-driven protocol for the purification of 4-iodo-N-methylaniline using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently encountered challenges.
Introduction
4-Iodo-N-methylaniline is a key intermediate in organic synthesis, widely used in the preparation of pharmaceuticals, agrochemicals, and dyes[1][2]. Its purity is paramount for successful downstream applications. However, synthesis often yields a crude product that is a dark purple to black solid or liquid, contaminated with unreacted starting materials or colored oxidation byproducts[3][4]. Column chromatography is the definitive method for removing these impurities to yield the pure, typically colorless or light yellow, compound[5][6].
This guide explains the causality behind our recommended protocol, providing a self-validating system through rigorous in-process monitoring via Thin-Layer Chromatography (TLC).
Physical & Chemical Properties Summary
Understanding the physicochemical properties of 4-iodo-N-methylaniline is critical for designing a successful purification strategy. The compound's basicity (pKa ≈ 3.82) and polarity are key considerations for selecting the stationary and mobile phases[3][7].
| Property | Value | Source |
| Molecular Formula | C₇H₈IN | [3] |
| Molecular Weight | 233.05 g/mol | [3] |
| Appearance | Dark purple to black solid (<28°C) or liquid (>29°C) | [3] |
| Melting Point | 28-29 °C | [3][7] |
| Boiling Point | ~261 °C | [2] |
| pKa | 3.82 ± 0.12 (Predicted) | [3][7] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane[1]. Insoluble in water[8][9]. | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C[3][5]. |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system (mobile phase) for purification?
A: The selection of the solvent system is the most critical step and should always be guided by preliminary TLC analysis[10][11]. The goal is to find a solvent mixture that provides a retention factor (Rf) value for 4-iodo-N-methylaniline between 0.25 and 0.35[12]. This Rf range ensures the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities[12].
-
Starting Point: For compounds of intermediate polarity like 4-iodo-N-methylaniline, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is an excellent starting point[13]. Begin by testing a 9:1 hexane:ethyl acetate mixture on a TLC plate.
-
Optimization: If the Rf is too low (compound doesn't move far from the baseline), increase the proportion of the more polar solvent (ethyl acetate). If the Rf is too high (compound moves close to the solvent front), increase the proportion of the non-polar solvent (hexane)[10].
-
Addressing Tailing: Aromatic amines often exhibit "tailing" on silica gel TLC plates—a streak rather than a compact spot. This is due to strong secondary interactions between the basic amine and acidic silanol groups on the silica surface. To counteract this, add a small amount (0.1–1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system[14]. This deactivates the acidic sites, resulting in sharper bands and better separation.
Q2: My crude product is a dark, almost black, oil. Is this normal and can it be purified?
A: Yes, this is very common. The dark coloration is typically due to the presence of oxidized impurities or colored byproducts formed during the synthesis or upon exposure to air and light[4][15]. The pure compound is often described as a colorless oil or light yellow crystal[1][6]. Column chromatography is highly effective at separating the desired product from these intensely colored impurities.
Q3: Is 4-iodo-N-methylaniline stable on silica gel?
A: Generally, yes, but with a caveat. As a basic aromatic amine, it can interact strongly with the acidic surface of standard silica gel, which can sometimes lead to partial degradation or irreversible adsorption, especially if the compound is sensitive[16][17].
-
Quick Stability Test: Before committing to a large-scale column, spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica[17].
-
Mitigation: If you observe instability, you can use a deactivated stationary phase. This can be achieved by using commercially available deactivated silica gel or by preparing it by adding 1-2% triethylamine to the eluent mixture used to pack the column.
Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the column size and solvent volumes accordingly for different sample scales.
Step 1: Preliminary TLC Analysis
-
Prepare several developing chambers with different hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 80:20) and one with your chosen system plus 0.5% triethylamine.
-
Dissolve a small amount of your crude 4-iodo-N-methylaniline in dichloromethane or ethyl acetate.
-
Spot the solution onto silica gel TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm). The desired product and impurities should be visible.
-
Select the solvent system that gives the best separation with the product Rf value between 0.25-0.35[12]. This will be your "eluent".
Step 2: Column Preparation (Slurry Packing)
-
Select an appropriate size glass column. For 1-2 g of crude material, a column with a 3-4 cm diameter is suitable.
-
In a beaker, prepare a slurry by mixing silica gel (standard 40-63 µm mesh size) with your initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down into a uniform bed without air bubbles.
-
Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition[18].
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
Step 3: Sample Loading
Choose one of the following methods. Dry loading is highly recommended for optimal separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent or a slightly more polar solvent like dichloromethane[18]. Using a pipette, carefully apply the solution dropwise to the center of the sand layer, ensuring not to disturb the packing. Allow the sample to adsorb completely onto the silica bed.
-
Dry Loading (Preferred Method): Dissolve your crude product (1-2 g) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask. Add 2-3 g of silica gel to the solution and remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained[18][19]. Carefully add this powder onto the sand layer in the packed column, creating a uniform layer.
Step 4: Elution and Fraction Collection
-
Carefully add your initial eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Start with the low-polarity eluent determined by TLC (e.g., 95:5 hexane:ethyl acetate). As the separation progresses, you can gradually increase the polarity by increasing the percentage of ethyl acetate (a gradient elution) to elute more polar compounds[10]. A typical gradient is outlined in the table below.
-
Monitor the elution by spotting every few fractions onto a TLC plate. Develop the plate and visualize under UV light to identify which fractions contain your pure product.
Step 5: Product Isolation
-
Combine all fractions that contain the pure 4-iodo-N-methylaniline (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of 4-iodo-N-methylaniline.
Suggested Eluent Gradient
This table provides a sample gradient elution schedule. Adjust based on your initial TLC results.
| Fraction Numbers (Example) | Hexane (%) | Ethyl Acetate (%) | Expected Eluted Components |
| 1-10 | 95 | 5 | Non-polar impurities |
| 11-30 | 90 | 10 | 4-iodo-N-methylaniline |
| 31-40 | 80 | 20 | More polar impurities |
| 41-50 | 50 | 50 | Highly polar baseline material |
Troubleshooting Guide
Problem: My compound is streaking/tailing down the column, leading to poor separation.
-
Cause: Strong interaction between the basic amine and acidic silica gel[16].
-
Solution: Your eluent is not basic enough. Prepare a new batch of eluent containing 0.5-1% triethylamine (TEA) and continue the elution with this modified mobile phase[16][14]. This will neutralize the acidic sites on the silica and improve the peak shape.
Problem: The separation between my product and a close-running impurity is poor.
-
Cause 1: Column overload. You may have loaded too much crude material for the amount of silica used[16].
-
Solution 1: Reduce the amount of sample or use a larger column with more silica gel.
-
Cause 2: Inappropriate solvent system. The polarity difference between hexane and ethyl acetate may not be optimal for this specific separation.
-
Solution 2: Try a different solvent system. A mixture of dichloromethane and hexane, or toluene and ethyl acetate, can offer different selectivity and may improve the separation[13]. Always test new systems with TLC first.
Problem: My compound will not elute from the column, even after increasing the eluent polarity.
-
Cause: The compound may have decomposed or irreversibly adsorbed to the silica gel[17]. This can happen if the compound is particularly sensitive to acid.
-
Solution: First, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane[13]. If the compound still does not elute, it has likely decomposed. For future attempts, use a deactivated stationary phase like alumina or triethylamine-treated silica gel[17].
Problem: I've removed the solvent, but my "pure" product is still colored.
-
Cause: A colored impurity may be co-eluting with your product, meaning it has a very similar Rf value.
-
Solution: If the product is crystalline, recrystallization may remove the colored impurity. Alternatively, you can dissolve the product in a solvent, treat it with a small amount of activated charcoal (which adsorbs colored impurities), filter the solution through celite, and then remove the solvent[4][14]. Note that charcoal can also adsorb some of your product, so use it sparingly.
References
-
N-Methyl-4-iodoaniline - ChemBK. (2024-04-09). Retrieved January 2, 2026, from [Link]
-
4-Iodo-N-methylaniline - MySkinRecipes. (n.d.). Retrieved January 2, 2026, from [Link]
-
Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98% - Cole-Parmer. (n.d.). Retrieved January 2, 2026, from [Link]
-
Material Safety Data Sheet - 4-Iodoaniline, 99% - Cole-Parmer. (n.d.). Retrieved January 2, 2026, from [Link]
-
4-Iodoaniline | C6H6IN | CID 10893 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
How can I select the solvent system for column chromatography? - ResearchGate. (2015-06-18). Retrieved January 2, 2026, from [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]
-
4-Iodo-N,N-dimethylaniline - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025-01-16). Retrieved January 2, 2026, from [Link]
-
Amine column degradation - Chromatography Forum. (2009-11-16). Retrieved January 2, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07). Retrieved January 2, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 2, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Choices - ChemistryViews. (2012-07-03). Retrieved January 2, 2026, from [Link]
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed. (2000-03). Retrieved January 2, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 2, 2026, from [Link]
-
Is there any criteria for the selection of solvent system in TLC and column chromatography? (2015-08-04). Retrieved January 2, 2026, from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Retrieved January 2, 2026, from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications. (2024-09-19). Retrieved January 2, 2026, from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (2024-10-01). Retrieved January 2, 2026, from [Link]
-
Supporting Information - MPG.PuRe. (n.d.). Retrieved January 2, 2026, from [Link]
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avoiding N,N-dimethylaniline formation in N-methylation of anilines
A Guide for Researchers, Scientists, and Drug Development Professionals on Selectively Synthesizing N-Methylanilines and Avoiding Overmethylation.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing a common yet critical challenge in organic synthesis: the selective N-monomethylation of anilines. While seemingly a straightforward transformation, the propensity for overmethylation to form the N,N-dimethylaniline byproduct can lead to significant yield loss, complex purification challenges, and project delays.[1][2] The core of the issue lies in the fact that the desired N-methylaniline product is often more nucleophilic and reactive than the starting primary aniline, readily undergoing a second methylation.[3]
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions. We will delve into the mechanistic underpinnings of this side reaction and explore a range of field-proven methods to achieve high selectivity for the desired monomethylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant amounts of N,N-dimethylaniline in my reaction. What is the primary cause of this overmethylation?
The formation of N,N-dimethylaniline is a classic example of a consecutive reaction where the product of the first step (N-methylaniline) is more reactive than the starting material (aniline).[3] This increased reactivity is due to the electron-donating nature of the newly introduced methyl group, which enhances the nucleophilicity of the nitrogen atom, making it more susceptible to a second methylation.
Mechanism of Overmethylation:
Caption: A step-by-step troubleshooting guide for N-methylation.
Experimental Protocols
Protocol 1: Selective Monomethylation using Dimethyl Carbonate (DMC) and DBU in Continuous Flow
This protocol is adapted from work demonstrating a highly selective and scalable method for N-monomethylation. [4] Materials:
-
Aniline substrate
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Continuous flow reactor system with back pressure regulator
Procedure:
-
Prepare three separate stock solutions in NMP:
-
Aniline substrate (e.g., 2 M)
-
DMC (e.g., 6 M)
-
DBU (e.g., 3 M)
-
-
Set up the continuous flow reactor with the desired reactor volume (e.g., 10 mL stainless steel tubing).
-
Set the reactor temperature (e.g., 250 °C) and system pressure using the back pressure regulator.
-
Pump the three solutions into a T-mixer before the reactor at flow rates calculated to achieve the desired residence time and stoichiometry (typically a 1:3:1.5 ratio of aniline:DMC:DBU).
-
Allow the system to equilibrate for at least 1.5 times the residence time before collecting the product.
-
The output stream is then cooled, and the product can be isolated using standard workup and purification procedures.
Protocol 2: Reductive Amination using Formaldehyde and Formic Acid (Eschweiler-Clarke)
This is a robust, traditional method for achieving clean monomethylation. [5] Materials:
-
Aniline substrate
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the aniline substrate.
-
Add an excess of both formaldehyde and formic acid. A typical molar ratio might be 1:5:5 (aniline:formaldehyde:formic acid).
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. Vigorous evolution of CO2 will be observed.
-
Once the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Carefully make the solution basic by adding an aqueous solution of NaOH or Na2CO3 to neutralize the excess formic acid.
-
Extract the N-methylaniline product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or distillation.
Conclusion
Achieving selective N-monomethylation of anilines is a challenge that can be effectively overcome by moving beyond traditional, highly reactive methylating agents and embracing more nuanced chemical strategies. By understanding the mechanistic reasons for overmethylation, you can make informed decisions about your choice of reagents and reaction conditions. Modern methods employing dimethyl carbonate, catalytic methanol systems, or controlled reductive aminations offer powerful tools for synthesizing N-methylanilines with high precision and yield. This guide provides a starting point for troubleshooting and optimizing your reactions, ultimately enabling more efficient and successful synthetic campaigns.
References
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(38), 5439-5444. [Link]
-
González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Chemistry Portal. [Link]
-
González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2. PubMed. [Link]
-
Sugasawa, S., & Abe, K. (1952). A New Method for the Preparation of Secondary Amines. I. Synthesis of Aliphatic Secondary Amines. J-Stage. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(13), 4377–4384. [Link]
-
Fu, Z., Ono, Y., & Yoshimura, T. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 2, (3), 555-558. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2000). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 65(22), 7545–7551. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1846-1853. [Link]
-
Das, S., Li, Y., & Beller, M. (2020). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Catalysis, 10(11), 6046–6052. [Link]
-
Pentsak, E. O., & Kofanov, E. R. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. [Link]
-
Shi, F., & He, L. (2021). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 11(1), 37-54. [Link]
-
Stepanov, A. G., Sidelnikov, V. N., & Zamaraev, K. I. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. [Link]
-
Bordon, C., Puerta, S., & Crozet, D. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1354–1366. [Link]
-
Pentsak, E. O., & Kofanov, E. R. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]
-
Zhang, W., & Klussmann, M. (2018). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications, 54(76), 10642-10645. [Link]
-
Sanoja, K. A., Nope, E., & Luque, R. (2021). Conversion and selectivity in the N-methylation of aniline under continuous flow conditions using Al-SBA-15(10). ResearchGate. [Link]
-
Xiao, F., & Deng, J. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Reddit. (2012). N-methyl aniline reaction. Reddit. [Link]
-
Can, F., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5635–5646. [Link]
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(38), 5439-5444. [Link]
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- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-iodo-N-methylaniline
Welcome to the technical support center for the synthesis of 4-iodo-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reactions effectively.
Overview of Synthetic Strategies
The synthesis of 4-iodo-N-methylaniline can be approached from two primary strategic directions, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Electrophilic Iodination of N-methylaniline. This is a direct approach where the iodo group is introduced onto the aromatic ring of N-methylaniline. The key challenge lies in controlling regioselectivity and preventing over-iodination.
-
Route B: N-methylation of 4-iodoaniline. This route starts with the iodinated aniline and introduces the methyl group onto the nitrogen atom. The primary challenge here is to achieve selective mono-methylation while avoiding the formation of the N,N-dimethyl byproduct.
Caption: Primary synthetic routes to 4-iodo-N-methylaniline.
Route A: Troubleshooting the Iodination of N-methylaniline
This route leverages the activating, ortho, para-directing nature of the N-methylamino group. Due to sterics, the para product is generally favored. However, achieving high selectivity and yield requires careful control of reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: This is a common issue often traced back to the activity of the iodinating agent or the reaction environment.
-
Inactive Iodinating Agent:
-
N-Iodosuccinimide (NIS): NIS can decompose over time, especially if exposed to light or moisture. Use freshly opened or recrystallized NIS for best results. An acid catalyst is often required to activate NIS for moderately activated rings.[1]
-
Iodine (I₂): Molecular iodine itself is a weak electrophile. For it to be effective, an oxidizing agent (like H₂O₂ or NaIO₄) is typically required to generate a more potent iodinating species in situ, such as the iodonium ion (I⁺).[2]
-
-
Insufficient Activation: While the N-methylamino group is activating, the reaction may require an acid catalyst to enhance the electrophilicity of the iodinating agent. However, be cautious, as strong protonation of the aniline nitrogen can deactivate the ring.
-
Solvent Choice: The choice of solvent can impact reagent solubility and reaction rate. Polar aprotic solvents like acetonitrile or DMF are common, but some protocols work well in aqueous methanol or even solvent-free conditions.[1][3]
Q2: I'm getting a significant amount of the ortho-iodo isomer. How can I improve para-selectivity?
A2: Maximizing para-selectivity is about managing steric and electronic effects.
-
Bulky Iodinating Reagents: Using a bulkier iodinating reagent can sterically hinder attack at the ortho position. Reagents like iodine monochloride (ICl) or systems that generate a bulky electrophile can improve para selectivity.[4]
-
Temperature Control: Electrophilic aromatic substitutions are often kinetically controlled. Running the reaction at lower temperatures (e.g., 0 to 5 °C) can enhance selectivity by favoring the sterically less hindered para product.[5]
-
Protecting Group Strategy: An alternative, albeit longer, approach involves acylating the nitrogen first (e.g., forming N-methylacetanilide). The bulkier acetyl group significantly hinders ortho-substitution. After iodination, the protecting group is removed by hydrolysis.[6]
Q3: My product is contaminated with di-iodinated species. How do I prevent this?
A3: Over-iodination occurs because the product, 4-iodo-N-methylaniline, is still an activated aromatic ring susceptible to further electrophilic attack.
-
Control Stoichiometry: Use a precise stoichiometry of the iodinating agent. A slight excess of N-methylaniline (e.g., 1.1 equivalents) can help consume the iodinating agent before it reacts with the product. Do not use a large excess of the iodinating agent.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[7]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated byproducts.[3]
Caption: Troubleshooting workflow for the iodination of N-methylaniline.
Comparative Data on Iodinating Systems
| Iodinating System | Typical Conditions | Advantages | Disadvantages |
| I₂ / Oxidant (e.g., H₂O₂) | Aqueous Ethanol, 50 °C[2] | Inexpensive, environmentally benign reagents.[2] | Requires careful control of oxidant to prevent side reactions. |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, RT | Mild conditions, easy to handle solid. | Can be slow, may require an acid catalyst.[1] |
| Potassium Dichloroiodate (KICl₂) | Dilute HCl, RT[8][9] | Cost-effective, allows for controlled iodination.[8] | Generates ICl in situ, requires acidic medium.[8][9] |
| DBDABCODCI * | Solvent-free, grinding, RT[3] | Fast, efficient, solvent-free (green) method.[3] | Reagent is less common than NIS or I₂. |
*DBDABCODCI: 1,4-diazabicyclo[2.2.2]octane dihydrochloride-N,N'-diiodide
Reference Protocol: Iodination using NIS
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-methylaniline (1.0 eq.) and a suitable solvent like acetonitrile (5 mL per mmol of aniline). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the N-methylaniline is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer with 5% aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-iodo-N-methylaniline.[3]
Route B: Troubleshooting the N-methylation of 4-iodoaniline
This approach is advantageous if 4-iodoaniline is a more readily available starting material. The key is to control the extent of methylation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My N-methylation reaction is incomplete, with significant starting material remaining.
A1: Incomplete conversion is usually due to an insufficiently strong methylating agent, inadequate base, or suboptimal conditions.
-
Methylating Agent: Traditional agents like methyl iodide (MeI) or dimethyl sulfate are highly reactive but also toxic.[10] Ensure they are not degraded. Newer, greener alternatives like dimethyl carbonate (DMC) or methanol may require specific catalysts and higher temperatures to be effective.[11][12]
-
Base: A base is required to deprotonate the aniline's nitrogen, making it nucleophilic. For agents like MeI, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. For less reactive agents like DMC, a stronger base like potassium tert-butoxide (KOtBu) may be necessary.[12]
-
Temperature: Many methylation reactions require heating to proceed at a reasonable rate. For example, ruthenium-catalyzed methylation using methanol may require temperatures of 130 °C.[13]
Q2: I'm forming a large amount of the N,N-dimethyl-4-iodoaniline byproduct. How can I favor mono-methylation?
A2: This is the most common challenge in this route. The product, 4-iodo-N-methylaniline, is often more nucleophilic than the starting 4-iodoaniline, leading to rapid second methylation.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is known to provide high selectivity for mono-methylation, often through an in situ protection mechanism.[12] Formic acid can also be used as a methylating agent in some protocols.[14]
-
Reaction Time & Temperature: Lowering the reaction temperature and shortening the reaction time can favor the mono-methylated product. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized.[12]
-
Catalyst Systems: Certain transition-metal catalysts, such as specific iridium complexes, have been developed for the highly selective mono-N-methylation of anilines using methanol as the methyl source.[12][15]
Q3: Are there safer and more environmentally friendly alternatives to methyl iodide and dimethyl sulfate?
A3: Yes, the field has moved towards greener methylation protocols.
-
Dimethyl Carbonate (DMC): DMC is an excellent green alternative. It is non-toxic, biodegradable, and the byproducts are typically methanol and CO₂. It often requires a base and elevated temperatures but can be highly selective.[11][12]
-
Methanol: Using methanol as the C1 source is highly atom-economical. This approach typically requires a transition-metal catalyst (e.g., based on Ruthenium or Iridium) and operates via a "borrowing hydrogen" mechanism.[13]
-
Formic Acid: Formic acid can serve as both a C1 source and a reductant in the Eschweiler-Clarke reaction or similar base-catalyzed reductions.[14]
Comparative Data on N-methylating Systems
| Methylating System | Typical Conditions | Advantages | Disadvantages |
| Methyl Iodide (MeI) / Base | K₂CO₃, Acetone or DMF, 50-60 °C | Highly reactive, well-established method. | Toxic, can lead to over-methylation.[10] |
| Dimethyl Sulfate / Base | K₂CO₃, Acetone, reflux | Very reactive, cost-effective. | Highly toxic and carcinogenic.[10] |
| Dimethyl Carbonate (DMC) / Base | Cs₂CO₃ or KOtBu, DMF, >100 °C[12] | Green reagent, high mono-selectivity.[12] | Requires higher temperatures, stronger base. |
| Methanol / Catalyst | Ru or Ir complex, Base, >120 °C[11][13] | Atom-economical, green C1 source.[16] | Requires specific, often expensive, catalysts. |
Reference Protocol: N-methylation using Dimethyl Carbonate (DMC)
-
Setup: In an oven-dried flask, combine 4-iodoaniline (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and dimethyl carbonate (DMC, used as both reagent and solvent).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate 4-iodo-N-methylaniline.
Purification and Characterization
Q: What is the best method to purify the final product, and what are its expected properties?
A: The choice of purification depends on the scale and nature of the impurities.
-
Purification:
-
Column Chromatography: This is the most reliable method for removing both starting materials and byproducts (e.g., isomers or di-alkylated products). A silica gel column with a hexane/ethyl acetate eluent system is typically effective.[3]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method for larger scales. A common solvent system is ethanol/water.[17]
-
-
Characterization:
-
Physical Properties: 4-iodo-N-methylaniline is a dark purple to black solid at low temperatures and a liquid above 29 °C.[3]
-
Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): Expect signals around δ 7.44 (d, 2H, aromatic protons ortho to iodine), δ 6.39 (d, 2H, aromatic protons ortho to nitrogen), δ 3.52 (s, 1H, N-H proton), and δ 2.80 (s, 3H, N-CH₃ protons).[15]
-
¹³C NMR (101 MHz, CDCl₃): Expect signals around δ 148.9 (C-N), δ 137.8 (C-H), δ 114.7 (C-H), δ 77.4 (C-I, often weak), and δ 30.7 (N-CH₃).[15]
-
-
References
-
R Discovery. (n.d.). Iodination Of Anilines Research Articles. Retrieved from [Link]
-
ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]
-
Peris, E., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. DOI: 10.1039/c7cy00889k. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Elmi, S., et al. (2016). Iodination of Anilines with Sodium Dichloroiodate. Organic Preparations and Procedures International. DOI: 10.1080/00304948.2016.1206425. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous phase iodination studies of aniline, 1 using I2. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐methylation of aniline with CD3OD and CH3OH. Retrieved from [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. Retrieved from [Link]
-
ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]
-
ResearchGate. (2023). N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Iodination - Common Conditions. Retrieved from [Link]
-
LabSolutions. (n.d.). 4-Iodo-n-methylaniline. Retrieved from [Link]
-
PubMed. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
PubMed. (2005). Optimized selective N-methylation of peptides on solid support. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-iodo-n-methylaniline hydrochloride. Retrieved from [Link]
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Technical Support Center: Regioselective Iodination of Substituted Anilines
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective iodination of substituted anilines. Iodoanilines are critical building blocks in medicinal chemistry and materials science, particularly for their role in cross-coupling reactions.[1][2] However, the high reactivity of the aniline ring often leads to a frustrating lack of selectivity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your synthetic targets with precision.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the iodination of anilines so challenging?
The primary challenge stems from the powerful activating nature of the amino (-NH₂) group. As a strong electron-donating group, it significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (SEAr).[3] This high reactivity leads to several common issues:
-
Over-reaction: The activated ring can easily react multiple times, leading to di- or even tri-iodinated products, which are often difficult to separate from the desired mono-iodinated compound.[4][5]
-
Poor Regiocontrol: The amino group is a potent ortho, para-director.[3][6] Without careful control of reaction conditions, you will almost always obtain a mixture of ortho- and para-isomers, with the para-isomer typically predominating due to reduced steric hindrance.[6]
-
Oxidative Decomposition: Anilines are sensitive to oxidizing conditions, which are sometimes required to generate the electrophilic iodine species (I⁺).[6][7] This can lead to the formation of dark, tar-like substances and low yields of the desired product.[6][8]
Q2: What are the most common iodinating agents for anilines, and how do I choose the right one?
Choosing the correct iodinating agent is critical and depends on the reactivity of your specific aniline substrate. A balance must be struck between sufficient reactivity to iodinate the ring and sufficient mildness to prevent over-reaction.
| Iodinating Agent System | Relative Reactivity | Common Solvents | Selectivity Profile & Use Case |
| I₂ / Oxidant (e.g., H₂O₂, NaBO₃) | Moderate to High | Aqueous mixtures, Ionic Liquids | Good for activated anilines, but can be difficult to control. Oxidant choice is key.[2] |
| N-Iodosuccinimide (NIS) | Mild to Moderate | Acetonitrile, DMSO, HFIP | Excellent general-purpose reagent. Its reactivity can be tuned with solvents or acid catalysts.[8][9][10] |
| Iodine Monochloride (ICl) | Very High | CH₂Cl₂, AcOH | Highly reactive, useful for deactivated anilines but often leads to polysubstitution with activated substrates.[11][12] |
| Hypervalent Iodine (e.g., PIDA/NH₄I) | Mild | MTBE, CH₃CN | Often provides high para-selectivity under non-acidic conditions.[13] |
| I₂ / Base (e.g., Pyridine, NaHCO₃) | Mild | Dioxane, Water | Mild conditions that can favor para-iodination by moderating reactivity.[14][15] |
Q3: How can I strongly favor para-iodination over ortho-iodination?
Achieving high para-selectivity is a common goal. The most robust and reliable method is to employ a protecting group strategy.
-
Protect the Amino Group: Convert the aniline to an acetanilide by reacting it with acetic anhydride. The resulting N-acetyl group is still an ortho, para-director but is less activating than the amino group.
-
Leverage Steric Hindrance: The bulk of the N-acetyl group sterically shields the ortho positions, forcing the incoming electrophile (iodine) to attack the more accessible para position.[8]
-
Deprotection: After iodination, the acetyl group can be easily removed via acid or base hydrolysis to yield the pure p-iodoaniline.
For cases where protection-deprotection is not desirable, careful selection of solvent can enhance para-selectivity. For instance, using a polar solvent like DMSO with NIS has been shown to favor the formation of the para-product.[8]
Q4: Is it possible to achieve selective ortho-iodination?
Direct selective ortho-iodination is significantly more difficult than para-iodination due to steric hindrance. While some methods report a switch in regioselectivity by using non-polar solvents, these are often substrate-dependent and may not be broadly applicable.[8]
The most powerful and predictable method for accessing ortho-iodoanilines is Directed ortho-Metallation (DoM) .[8][10] This multi-step process involves:
-
Protecting the aniline with a directing group (e.g., as a pivalamide or carbamate).
-
Treating the protected aniline with a strong base (e.g., n-BuLi or s-BuLi) to selectively deprotonate the ortho position, forming an aryllithium species.
-
Quenching this intermediate with an iodine source (e.g., I₂) to install the iodine atom exclusively at the ortho position.
-
Deprotecting to reveal the ortho-iodoaniline.
Q5: When should I consider an indirect method like the Sandmeyer reaction?
You should strongly consider the Sandmeyer reaction when:
-
You require a specific regioisomer that is difficult or impossible to access via direct electrophilic substitution (e.g., meta-iodoanilines).
-
Your aniline substrate contains functional groups that are sensitive to the conditions of direct iodination (e.g., oxidation).
-
You are starting from a readily available nitroarene, which can be reduced to the corresponding aniline, diazotized, and then converted to the aryl iodide.[12]
The Sandmeyer-type reaction involves the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C), followed by treatment with an iodide salt like potassium iodide (KI).[1] The diazonium group is an excellent leaving group, allowing for its clean replacement by iodide.[1]
Troubleshooting Guide
Problem 1: Low yield and a dark, tar-like substance in my reaction flask.
-
Probable Cause: This is a classic sign of oxidative decomposition of the aniline starting material or product.[6][8] Highly activated anilines are electron-rich and can be easily oxidized by the iodinating agent or by air, especially under harsh or acidic conditions.
-
Solution:
-
Deoxygenate Your Solvent: Before starting the reaction, bubble nitrogen or argon through your solvent for 15-20 minutes to remove dissolved oxygen.
-
Run Under Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere to prevent air oxidation.
-
Use a Milder Reagent: Switch from a highly reactive system (like ICl or I₂ with a strong oxidant) to a milder one, such as N-Iodosuccinimide (NIS) or a hypervalent iodine reagent.[8][11][13]
-
Lower the Temperature: Running the reaction at 0 °C or even lower can slow down the decomposition pathway relative to the desired iodination reaction.[11]
-
Problem 2: My reaction yields a mixture of mono-, di-, and tri-iodinated products.
-
Probable Cause: The aniline ring is too activated for the reaction conditions, causing over-iodination. The first iodine atom introduced is only weakly deactivating, allowing for subsequent additions.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the I⁺ source to favor mono-iodination.[11]
-
Reduce Reactivity (Protecting Group): The most effective solution is to temporarily reduce the ring's activation by converting the aniline to an acetanilide as described in FAQ Q3. This is the industry-standard approach for preventing polysubstitution.[8]
-
Lower the Reaction Temperature: At lower temperatures, the energy barrier for the second and third iodinations is harder to overcome, improving selectivity for the mono-iodinated product.[11]
-
Problem 3: I am getting a mixture of ortho- and para-isomers with poor selectivity.
-
Probable Cause: The electronic directing effect of the amine group is strong for both positions, and there is insufficient steric or kinetic differentiation between the two pathways.
-
Solution:
-
Employ a Bulky Protecting Group: As mentioned, converting the -NH₂ to an -NHAc group provides the necessary steric bulk to almost completely block the ortho positions.[8] This is the most reliable method for achieving >99% para-selectivity.
-
Optimize the Solvent: Solvent polarity can influence the regiochemical outcome. For NIS iodinations, switching to a polar aprotic solvent like DMSO can significantly enhance the yield of the para-isomer.[8]
-
Use a Regioselective Reagent System: Investigate reagent systems known for high para-selectivity, such as molecular iodine in a pyridine/dioxane mixture or specific hypervalent iodine reagents.[13][14]
-
Diagram 1: Decision Workflow for Aniline Iodination
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. Iodination of Aniline [chemedx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. Iodination - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. youtube.com [youtube.com]
degradation pathways of halogenated anilines under reaction conditions
<Technical Support Center: Degradation Pathways of Halogenated Anilines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the study of halogenated aniline degradation. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during experimental work on this topic. This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower your research decisions. We will explore various degradation methodologies, from advanced oxidation processes to microbial treatments, and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the degradation of halogenated anilines?
A1: The degradation of halogenated anilines is not governed by a single mechanism but rather a variety of pathways depending on the reaction conditions. Key mechanisms include:
-
Advanced Oxidation Processes (AOPs): These methods rely on the generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which have a high oxidation potential.[1] AOPs can non-selectively attack the aniline ring, leading to hydroxylation, dehalogenation, and eventual ring cleavage.[1][2] Common AOPs include photocatalysis (e.g., TiO2/UV), Fenton and photo-Fenton reactions, ozonation, and sonolysis.[1][3]
-
Microbial Degradation: Certain microorganisms can utilize halogenated anilines as a source of carbon and nitrogen.[4] The initial steps often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of substituted catechols.[4][5][6] These catechols are then processed through metabolic pathways, such as the ortho- or meta-cleavage pathway, for complete mineralization.[4][5] Reductive dehalogenation and deamination have also been observed as initial steps in anaerobic microbial degradation.[7]
-
Reductive Dehalogenation: Under certain conditions, such as with ionizing radiation in the absence of oxygen, hydrogen radicals and hydrated electrons can initiate the reductive removal of the halogen substituent from the aniline ring.[8]
Q2: How does the type and position of the halogen substituent affect the degradation rate and pathway?
A2: The nature and location of the halogen atom significantly influence the reactivity and degradation pathway of the aniline derivative.
-
Electronegativity and Bond Strength: The carbon-halogen (C-X) bond strength decreases in the order F > Cl > Br > I. This trend generally correlates with the ease of reductive dehalogenation. Conversely, for oxidative pathways, the high electronegativity of fluorine can make the aromatic ring more resistant to electrophilic attack. However, studies on cytochrome P450-catalyzed dehalogenation have shown that the C-F bond can be more readily cleaved in some biological systems.[9]
-
Substituent Position (ortho, meta, para): The position of the halogen affects the electronic properties of the aniline ring and can direct the attack of reactive species. For example, in photocatalytic degradation, the presence of a chlorine substituent in the ortho position can increase the reactivity of the aniline derivative.[10]
-
Number of Halogen Substituents: Increasing the number of halogen substituents generally increases the compound's recalcitrance to degradation.[11] For instance, multiply nitrated aromatics are more resistant to biodegradation than singly nitrated ones.[12]
Q3: What are the common intermediates and byproducts formed during the degradation of halogenated anilines?
A3: The intermediates and byproducts are highly dependent on the degradation method employed.
-
Photocatalysis: Common intermediates include hydroxylated anilines (e.g., aminophenols), halogenated phenols, and benzoquinones.[10] Dimerization and polymerization products like azobenzenes and benzidines can also form.[10]
-
Ozonation: At acidic pH, nitrobenzene and azobenzene are major byproducts.[13][14] At basic pH, where hydroxyl radical reactions are more prominent, additional products like azoxybenzene and pyridine-carboxylic acids can be formed.[13][14]
-
Microbial Degradation: Halogenated catechols are key intermediates in aerobic pathways.[4][5] In some anaerobic pathways, dihalobenzenes have been identified, resulting from an initial reductive deamination step.[7]
-
Chlorination: During water treatment, chlorination of anilines can lead to the formation of various disinfection byproducts (DBPs), including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, which can further break down into smaller, potentially toxic molecules like haloacetonitriles.[15][16]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides a logical framework for resolving them.
Problem 1: Incomplete Degradation of the Halogenated Aniline
Symptoms:
-
High residual concentration of the parent compound after the expected reaction time.
-
Plateauing of the degradation curve.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning (Photocatalysis) | The surface of the photocatalyst (e.g., TiO2) can become fouled by intermediate products or other species in the reaction matrix, blocking active sites. | 1. Analyze Catalyst Surface: Use techniques like XPS or TEM to examine the catalyst surface for fouling. 2. Regenerate Catalyst: Attempt to regenerate the catalyst through thermal treatment or washing with an appropriate solvent. 3. Optimize Catalyst Loading: An excess of catalyst can lead to agglomeration and reduced light penetration.[10] Perform experiments with varying catalyst concentrations to find the optimal loading. |
| Insufficient Oxidant/Reagent Concentration (AOPs) | In processes like Fenton or ozonation, the concentration of the primary oxidant (H2O2, O3) may be the limiting factor. | 1. Stoichiometric Calculation: Ensure the initial concentration of the oxidant is sufficient for the complete mineralization of the aniline. 2. Incremental Addition: For reactions like the Fenton process, add the oxidant (e.g., H2O2) in increments to maintain a steady concentration of hydroxyl radicals and avoid scavenging effects from excess H2O2.[1] |
| Presence of Radical Scavengers | Non-target compounds in the sample matrix (e.g., carbonate, bicarbonate, certain organic molecules) can compete for reactive oxygen species, reducing the degradation efficiency of the target aniline. | 1. Matrix Analysis: Characterize your sample matrix to identify potential scavengers. 2. pH Adjustment: The scavenging effect of carbonate and bicarbonate is pH-dependent. Adjusting the pH may mitigate this interference. 3. Use of Scavenger-Specific Probes: Employ probe compounds that are selectively reactive with specific ROS to quantify the extent of scavenging. |
| Formation of Recalcitrant Intermediates | The degradation process may stall at the formation of intermediate compounds that are more resistant to further degradation under the applied conditions than the parent aniline. | 1. Intermediate Identification: Use analytical techniques like LC-MS or GC-MS to identify the major intermediates.[17] 2. Modify Reaction Conditions: Altering parameters such as pH, temperature, or oxidant concentration may promote the degradation of these recalcitrant intermediates. 3. Hybrid Processes: Consider a multi-step treatment approach. For example, an initial AOP to break down the parent compound followed by a biological treatment step to mineralize the more biodegradable intermediates.[1][18] |
Troubleshooting Workflow for Incomplete Degradation
Caption: A logical workflow for troubleshooting incomplete degradation of halogenated anilines.
Problem 2: Appearance of Unexpected or Unidentifiable Peaks in Chromatographic Analysis
Symptoms:
-
Multiple new peaks in your HPLC, GC, or LC-MS chromatogram that do not correspond to the parent compound or expected intermediates.
-
Broad, unresolved peaks suggesting polymerization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Polymerization Reactions | Aniline and its radical cations can undergo coupling reactions to form dimers, trimers, and larger polymers (polyaniline), which can appear as a series of peaks or a broad hump in the chromatogram. This is particularly common in oxidative processes. | 1. High-Resolution Mass Spectrometry: Use HR-MS to obtain accurate mass data for the unknown peaks, which can help in proposing molecular formulas and identifying repeating units characteristic of polymers. 2. Control Radical Concentration: Lowering the initial concentration of the aniline or the intensity of the oxidative treatment (e.g., lower UV intensity, lower oxidant dose) can sometimes disfavor polymerization pathways. |
| Formation of Isomeric Products | Hydroxylation or other reactions on the aromatic ring can occur at multiple positions, leading to the formation of various isomers that may be difficult to separate chromatographically. | 1. Optimize Chromatographic Separation: Experiment with different HPLC columns (e.g., phenyl-hexyl, pentafluorophenyl) and mobile phase gradients to improve the resolution of isomeric peaks.[19] 2. NMR Spectroscopy: If sufficient quantities of the intermediates can be isolated, 1D and 2D NMR spectroscopy can provide definitive structural information to distinguish between isomers. |
| Ring Cleavage Products | Aggressive oxidation can lead to the cleavage of the aromatic ring, forming a complex mixture of smaller aliphatic acids and aldehydes.[15][16] These may have poor retention on standard reverse-phase columns. | 1. Use a Different Analytical Technique: Consider analytical methods better suited for small, polar molecules, such as ion chromatography or derivatization followed by GC-MS analysis. 2. Total Organic Carbon (TOC) Analysis: A decrease in TOC over the course of the reaction confirms that mineralization to CO2 is occurring, even if all organic intermediates are not individually identified. |
General Degradation Pathway of a Monochloroaniline via AOP
Sources
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the aromatic by-products formed from ozonation of anilines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmr.net.in [ijmr.net.in]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving the Yield and Purity of 4-iodo-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis and purification of 4-iodo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of 4-iodo-N-methylaniline hydrochloride.
Q1: What is the primary reaction mechanism for the iodination of N-methylaniline?
A1: The iodination of N-methylaniline is an electrophilic aromatic substitution reaction. The N-methylamino group (-NHCH₃) is an activating, ortho, para-directing group. The reaction typically proceeds by generating an electrophilic iodine species that attacks the electron-rich aromatic ring, primarily at the para position due to less steric hindrance compared to the ortho positions.[1]
Q2: Why is sodium bicarbonate used in the iodination reaction?
A2: Sodium bicarbonate (NaHCO₃) is a weak base used to neutralize the hydriodic acid (HI) that is formed as a byproduct during the iodination of N-methylaniline with molecular iodine (I₂).[2][3] Neutralizing the acid is crucial because the aniline nitrogen can be protonated in acidic conditions, forming an anilinium ion. This deactivates the ring towards further electrophilic substitution and would significantly decrease the reaction rate and yield.
Q3: My final product is a dark-colored solid. Is this normal, and how can I decolorize it?
A3: It is common for the crude product of aniline iodination to be dark-colored due to the presence of unreacted iodine and minor oxidation byproducts.[3][4] Purification via recrystallization is typically effective for decolorization. Washing the crude product with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) can also help remove residual iodine.[2]
Q4: What are the key safety precautions when working with iodine and aniline derivatives?
A4: Both iodine and aniline derivatives can be hazardous. Iodine is corrosive and can cause burns. N-methylaniline is toxic and can be absorbed through the skin.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.
Q5: How should 4-iodo-N-methylaniline hydrochloride be stored?
A5: 4-iodo-N-methylaniline hydrochloride is generally stable but can be sensitive to light and moisture.[5] It is best stored in a tightly sealed, opaque container in a cool, dry, and dark place to prevent degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of 4-iodo-N-methylaniline hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss of product during workup: Product may be partially soluble in the aqueous phase. 3. Sub-optimal pH: The reaction medium may have become too acidic, deactivating the N-methylaniline. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or slightly increase the temperature. 2. After the initial filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.[2] 3. Ensure an adequate amount of sodium bicarbonate is used to maintain a slightly basic to neutral pH throughout the reaction.[3] |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-iodination: Reaction conditions may be too harsh, leading to the formation of di- or tri-iodinated byproducts.[6][7] 2. Formation of ortho-isomer: While the para-isomer is favored, some ortho-isomer can form. | 1. Control the reaction temperature, keeping it cool (e.g., 12-15°C) during the addition of iodine.[3] Add the iodine portion-wise to avoid localized high concentrations.[3] 2. Purification by column chromatography or careful recrystallization can separate the isomers. |
| Difficulty in Isolating the Hydrochloride Salt | 1. Incomplete protonation: Insufficient amount of hydrochloric acid added. 2. Improper solvent for precipitation: The chosen solvent may not be suitable for precipitating the hydrochloride salt. | 1. Ensure a slight excess of concentrated HCl is added to the solution of the free base in an appropriate solvent. 2. The free base is typically dissolved in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethanol and ethyl acetate, to induce precipitation.[5] |
| Product Purity Issues After Recrystallization | 1. Inappropriate recrystallization solvent: The chosen solvent may not have the ideal solubility profile (high solubility when hot, low solubility when cold). 2. Trapped impurities: Cooling the solution too quickly can lead to the trapping of impurities within the crystals. | 1. Experiment with different solvent systems. Ethanol, methanol, or mixtures with water or ethyl acetate are often good starting points for aniline derivatives.[8] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis of 4-iodo-N-methylaniline hydrochloride.
Experimental Protocols
Synthesis of 4-iodo-N-methylaniline
This protocol is an adaptation of established methods for the direct iodination of anilines.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-methylaniline | 107.15 | 10.7 g (10.9 mL) | 0.10 |
| Iodine (I₂) | 253.81 | 25.4 g | 0.10 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15.0 g | 0.18 |
| Deionized Water | 18.02 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
Procedure:
-
In a 500 mL beaker, combine N-methylaniline (0.10 mol), sodium bicarbonate (0.18 mol), and 200 mL of deionized water.
-
Cool the mixture to 12-15°C in an ice bath.
-
While stirring vigorously, add powdered iodine (0.10 mol) in small portions over 30 minutes. Maintain the temperature below 15°C.
-
After the addition is complete, continue stirring for an additional 30-60 minutes. The reaction is complete when the color of iodine has mostly disappeared.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water. If the solid or filtrate is still colored, wash with a small amount of cold, dilute sodium thiosulfate solution until the color is discharged, followed by another wash with cold water.
-
Air-dry the crude product. The expected product is 4-iodo-N-methylaniline as a solid.
Purification by Recrystallization
-
Transfer the crude 4-iodo-N-methylaniline to a flask.
-
Add a suitable solvent (e.g., ethanol or a petroleum ether/diethyl ether mixture).[9] Start with a minimal amount.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Formation of 4-iodo-N-methylaniline Hydrochloride
-
Dissolve the purified 4-iodo-N-methylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether.
-
While stirring, slowly add concentrated hydrochloric acid dropwise until precipitation is complete.
-
Collect the resulting white to off-white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any excess acid.
-
Dry the final product, 4-iodo-N-methylaniline hydrochloride, under vacuum.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis, purification, and salt formation of 4-iodo-N-methylaniline hydrochloride.
References
-
4-Iodo-N,N-dimethylaniline - Wikipedia. Available at: [Link]
-
Described procedures for iodination of anilines. - ResearchGate. Available at: [Link]
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Available at: [Link]
-
4-iodo-n-methylaniline hydrochloride (C7H8IN) - PubChem. Available at: [Link]
-
Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Available at: [Link]
-
p-IODOANILINE - Organic Syntheses Procedure. Available at: [Link]
-
Iodination of Aniline - Chemical Education Xchange. Available at: [Link]
- CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents.
- CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents.
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
-
Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. | Request PDF - ResearchGate. Available at: [Link]
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Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. Available at: [Link]
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Iodination Of Anilines Research Articles - Page 1 - R Discovery. Available at: [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds - Chemia. Available at: [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available at: [Link]
-
Effect of solvent on the iodination of aniline | Download Table - ResearchGate. Available at: [Link]
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed. Available at: [Link]
-
Specific Solvent Issues with Iodination - Wordpress. Available at: [Link]
-
N-Methylaniline: Synthesis Pathways and Quality Considerations. Available at: [Link]
- CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization - Google Patents.
-
Can anyone help me to find a procedures for recrystallize aniline-HCl? - ResearchGate. Available at: [Link]
-
n-nitrosomethylaniline - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Iodination of Aniline [chemedx.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-METHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Buy 2-iodo-N-methylaniline hydrochloride (EVT-2743475) | 194155-30-1 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with Iodoanilines
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving iodoaniline substrates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges posed by this important class of compounds. The presence of the aniline moiety introduces unique mechanistic considerations that can affect catalytic efficiency, yield, and byproduct formation. This guide provides in-depth, experience-driven answers to common problems, helping you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an iodoaniline is resulting in a low yield or has stalled completely. What are the most likely causes?
Low yield is the most common issue encountered and can stem from several factors, often related to catalyst inhibition or deactivation. The primary culprit is frequently the aniline functional group itself.
Core Problem: Catalyst Inhibition by the Aniline Moiety The nitrogen atom of the aniline has a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can stabilize the palladium complex, making it less reactive and hindering its participation in the catalytic cycle, particularly the initial oxidative addition step with the iodoaniline.[1] Unprotected ortho-anilines can be especially challenging substrates.[2]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[3] The formation of black precipitate (palladium black) is a clear sign of catalyst decomposition, which halts the reaction.[3][4]
-
Protocol: Rigorously degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas. Freeze-pump-thaw cycles are highly effective for complete oxygen removal.[3]
-
-
Evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The aniline group demands a more robust ligand system.
-
Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). Ligands like SPhos or XPhos are designed to promote the crucial reductive elimination step and can overcome the inhibitory effects of coordinating groups.[5] Their steric bulk creates a coordination sphere around the palladium that disfavors binding by the aniline nitrogen.
-
-
Re-evaluate Reagent Purity:
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boron group with hydrogen).[3][6] Use fresh or recently purified boronic acid.
-
Solvent & Base: Ensure you are using anhydrous, degassed solvents and that your base has not absorbed atmospheric moisture.[3]
-
Diagram 1: Potential Catalyst Inhibition by Aniline
Caption: Aniline's lone pair can coordinate to the Pd(0) center, forming an off-cycle, less reactive complex.
Q2: I'm observing significant side products like dehalogenated starting material and homocoupled dimers. How can I minimize these?
The formation of byproducts directly competes with your desired transformation, consuming starting materials and reducing the final yield.
-
Dehalogenation (Hydrodehalogenation): This occurs when the iodoaniline is converted to aniline (the iodine is replaced by a hydrogen atom).[6]
-
Cause: This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species. These can arise from certain bases, especially when paired with protic solvents (like water or alcohols) or from the oxidation of amine bases.[3][6]
-
Solution:
-
Change Your Base: Switch to a non-coordinating, anhydrous inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice as it is less prone to generating hydride species compared to hydroxides or some carbonates in the presence of water.[7]
-
Use Aprotic Solvents: If your conditions allow, using anhydrous aprotic solvents like dioxane, THF, or toluene can minimize the source of protons that lead to Pd-H formation.[8]
-
-
-
Homocoupling: This results in the formation of biaryl products from the coupling of two identical molecules (e.g., two iodoanilines or two boronic acids).[4]
-
Cause: Homocoupling of boronic acids can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state. It can also occur if the transmetalation step is slow relative to other pathways.
-
Solution:
-
Rigorous Degassing: As mentioned previously, excluding oxygen is critical not only for catalyst stability but also for preventing homocoupling of the boronic acid partner.[3]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can help ensure the cross-coupling pathway is favored over the homocoupling of the iodoaniline.[9]
-
Optimize Catalyst/Ligand: A highly active catalyst system that promotes rapid cross-coupling will outcompete the slower homocoupling pathways.
-
-
Table 1: Troubleshooting Common Side Reactions
| Side Product Observed | Common Cause(s) | Recommended Action(s) |
| Dehalogenation | Formation of Pd-H species | 1. Switch base to K₃PO₄. 2. Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane).[3][8] |
| Homocoupling | Presence of O₂; Slow transmetalation | 1. Improve inert atmosphere technique.[3] 2. Use a slight excess (1.2-1.5 eq.) of boronic acid.[9] |
| Protodeboronation | Water, protic solvents, or acidic impurities | 1. Use fresh, high-purity boronic acid. 2. Employ anhydrous conditions.[3] |
Q3: How do I select the optimal catalyst, ligand, base, and solvent for my specific iodoaniline substrate?
While there is no single "universal" condition, a well-chosen set of reagents can dramatically improve success rates. For challenging substrates like iodoanilines, starting with a robust, modern catalyst system is advisable.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are reliable Pd(0) or pre-Pd(0) sources. Pd₂(dba)₃ is a direct Pd(0) source, while Pd(OAc)₂ is reduced in situ.[10][11] |
| Ligand | XPhos or SPhos | These bulky, electron-rich biaryl phosphines are highly effective for challenging substrates, accelerating reductive elimination and preventing catalyst inhibition.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic inorganic bases that effectively promote transmetalation while minimizing side reactions.[7][12] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic systems are often very effective. The water helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[8][13] |
Experimental Workflow for Optimization: If the initial reaction is suboptimal, a systematic screening approach is the most efficient way to identify the best conditions.
Diagram 2: Troubleshooting & Optimization Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity of Aniline Hydrochloride Salts
Welcome to the dedicated technical support center for handling and managing aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who work with this versatile yet sensitive compound. Aniline hydrochloride is a critical intermediate in the synthesis of various materials, including azo dyes, pharmaceuticals, and rubber chemicals.[1] However, its utility is matched by its challenging hygroscopic nature, which can significantly impact experimental reproducibility and product integrity.[2][3][4][5][6][7]
This guide provides in-depth, experience-driven advice to help you navigate the complexities of working with aniline hydrochloride, ensuring the accuracy and success of your experiments.
Understanding the Challenge: The Hygroscopic Nature of Aniline Hydrochloride
Aniline hydrochloride's primary handling challenge stems from its affinity for atmospheric moisture.[2][3][4][5][6][7] As a salt of a weak base (aniline) and a strong acid (hydrochloric acid), it readily absorbs water from the air, a process known as hygroscopy. If the ambient humidity is high enough, the salt can absorb sufficient moisture to dissolve, a phenomenon called deliquescence.
This moisture uptake is not merely a physical change; it can initiate chemical degradation, leading to discoloration (often darkening or turning a greenish hue) and the formation of impurities that can compromise downstream applications.[3][4][8][9][10] The shelf life of aniline hydrochloride is often described as poor due to its tendency to darken upon exposure to both light and air.[8]
Visualizing the Problem: From Solid to Solution
The following diagram illustrates the hygroscopic and deliquescent behavior of aniline hydrochloride upon exposure to ambient air.
Caption: Progression of moisture absorption by aniline hydrochloride.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling, storage, and use of aniline hydrochloride.
Q1: My aniline hydrochloride has turned from white to a greenish/dark color. Is it still usable?
A: Discoloration is a common indicator of degradation, often due to oxidation and exposure to light and moisture.[3][4][8][9][10] For applications requiring high purity, such as pharmaceutical synthesis or reference standards, using discolored material is not recommended as the impurities could interfere with your reaction or analysis. For less sensitive applications, the suitability of the material should be determined by analytical testing (e.g., purity assessment by titration or spectroscopy).
Q2: I've noticed clumping in my aniline hydrochloride. What does this mean?
A: Clumping is an early sign of moisture absorption. While the material may not be fully degraded, it indicates that it has been exposed to humidity. This can affect accurate weighing and may be a precursor to more significant degradation. It is crucial to reassess your storage conditions if you observe clumping.
Q3: What are the ideal storage conditions for aniline hydrochloride?
A: To maintain its integrity, aniline hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][8][11] Storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Store below +30°C)[9][12] | Minimizes degradation kinetics. |
| Atmosphere | Dry/Inert | Prevents hygroscopic moisture absorption. |
| Light | Protected from light (e.g., amber vial) | Aniline hydrochloride is light-sensitive and can discolor upon exposure.[2][8] |
| Container | Tightly sealed | Prevents ingress of atmospheric moisture and air.[2][11][13] |
Q4: Can I dry aniline hydrochloride that has been exposed to moisture?
A: While it is possible to dry aniline hydrochloride that has absorbed some moisture, it may not reverse any chemical degradation that has already occurred. Drying can be attempted by placing the material in a vacuum oven at a moderate temperature (e.g., 40-50°C). However, it is crucial to ensure the temperature is well below its melting point (196-199°C) and decomposition temperature to avoid further degradation.[2][5] The effectiveness of the drying process should be confirmed by analytical methods such as Karl Fischer titration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving aniline hydrochloride.
Problem 1: Inconsistent Reaction Yields or Purity
-
Possible Cause: The most likely culprit is the variable moisture content in the aniline hydrochloride, which affects its molar mass and can introduce impurities.
-
Solution:
-
Quantify Water Content: Before use, determine the water content of your aniline hydrochloride batch using Karl Fischer titration.[14] This will allow you to accurately calculate the required mass of the anhydrous compound for your reaction.
-
Standardize Handling: Implement a strict handling protocol. Weigh the compound quickly in a low-humidity environment or a glove box. Always ensure the container is sealed immediately after use.
-
Problem 2: Difficulty in Achieving Complete Dissolution in Non-Aqueous Solvents
-
Possible Cause: Absorbed water can alter the solubility characteristics of the salt.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried aniline hydrochloride and anhydrous solvents.
-
Solvent Selection: If solubility remains an issue, consider alternative anhydrous solvents or solvent mixtures. Aniline hydrochloride is soluble in water and alcohol.[9]
-
Problem 3: Side Reactions or Unexpected Byproducts
-
Solution:
-
Purity Check: Analyze the starting material using techniques like FTIR or NMR to identify potential impurities.
-
Purification: If impurities are detected, consider recrystallizing the aniline hydrochloride from a suitable solvent system to improve its purity before use.
-
Visualizing the Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting issues with aniline hydrochloride.
Caption: Troubleshooting workflow for aniline hydrochloride issues.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a substance.
Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.
Considerations for Aniline Hydrochloride:
-
Aniline is a weak aromatic amine.[16] Weakly alkaline amines generally do not pose significant problems for KF titration.[17]
-
However, side reactions can occur with some amines in standard KF reagents.[17] To mitigate this, using a methanol-free working medium and titrating to a fast endpoint is recommended.[17]
Step-by-Step Volumetric KF Titration:
-
Reagent Preparation: Use a one-component KF titrant and a methanol-free solvent.
-
System Conditioning: Place the solvent into the titration cell and titrate to dryness to eliminate any residual moisture in the system.
-
Sample Preparation: Accurately weigh a suitable amount of aniline hydrochloride sample.
-
Titration: Add the sample to the conditioned titration cell and start the titration. Titrate to a fast endpoint to minimize potential side reactions.[17]
-
Calculation: The instrument's software will calculate the water content based on the titrant consumed.
Protocol 2: Characterization of Aniline Hydrochloride Degradation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and can be used to detect changes in the chemical structure of aniline hydrochloride due to degradation.
Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule.
Expected Spectral Features and Changes Upon Degradation:
-
N-H Stretching: Look for broad peaks in the 3200-3400 cm⁻¹ region, characteristic of the N-H bonds in the anilinium ion.
-
Aromatic C-H and C=C Stretching: Peaks around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ correspond to the aromatic ring.
-
Water Absorption: The presence of significant moisture will result in a very broad absorption band around 3400 cm⁻¹, which can overlap with the N-H stretching bands.[18]
-
Oxidation Products: The formation of oxidation products, such as those containing C=O or N=O groups, would introduce new peaks in the 1650-1750 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.
Procedure:
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for solid sample analysis.
-
Acquire Spectrum: Collect the FTIR spectrum of a pure, dry sample of aniline hydrochloride to serve as a reference.
-
Analyze Degraded Sample: Collect the spectrum of the discolored or clumped sample.
-
Compare Spectra: Compare the two spectra, paying close attention to the appearance of new peaks or significant broadening of the O-H/N-H region, which would indicate water absorption and potential chemical degradation.
References
- Aniline hydrochloride. (2024). pentachemicals.
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie.
- Aniline Hydrochloride Safety Data Sheet (SDS). (2014). Flinn Scientific.
- SAFETY D
- [TG-FTIR analysis of thermal degradation of bischofite's crystals with aniline hydrochloride]. (2011). Guang Pu Xue Yu Guang Pu Fen Xi.
- SAFETY D
- ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org.
- Aniline hydrochloride | 142-04-1. ChemicalBook.
- Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870. PubChem.
- ANILINE HYDROCHLORIDE. CAMEO Chemicals - NOAA.
- Aniline Hydrochloride Distributor and Supplier. Kessler Chemical.
- TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride.
- Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titr
- W
- Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. NJ.gov.
- Water in Aniline - Karl Fischer applic
- Aniline Hydrochloride Suppliers | In India | Reachem chemicals.
- Aniline hydrochloride CAS#: 142-04-1. ChemicalBook.
- Aniline Hydrochloride.
- ANILINE HYDROCHLORIDE.
- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2023). MDPI.
- FTIR spectroscopic and conductivity study of the thermal degradation of polyaniline films | Request PDF.
- Water determin
- The degradation products of aniline in the solutions with ozone and kinetic investig
- Karl Fischer titration agent and method.
- Determination of Water Content in Amino acids Using Karl Fischer Titr
- Karl Fischer Titr
- Aniline hydrochloride, 99%. Thermo Fisher Scientific.
- Aniline and Aniline Hydrochloride - Some Aromatic Amines and rel
- Safety Data Sheet: Aniline hydrochloride. Carl ROTH.
- ANILINE HYDROCHLORIDE. Techno PharmChem.
- Water Determination by Karl Fischer Titr
- Amines.
- Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. (2022). Taylor & Francis Online.
- Development of Karl Fischer Reagents.
- Aniline hydrochloride, 99%. Fisher Scientific.
- Anilinium chloride. Wikipedia.
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- 4. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aniline Hydrochloride Distributor and Supplier – Kessler Chemical [kesslerchemical.com]
- 6. garudachem.com [garudachem.com]
- 7. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 8. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 10. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 17. merckmillipore.com [merckmillipore.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 4-iodo-N-methylaniline hydrochloride for Pharmaceutical Quality Control
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for 4-iodo-N-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Our focus is on developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, benchmarked against viable alternatives. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge to implement and validate a reliable analytical system for this compound.
Introduction: The Analytical Imperative for 4-iodo-N-methylaniline hydrochloride
4-iodo-N-methylaniline hydrochloride (C₇H₉ClIN, MW: 269.51) is a halogenated aniline derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity and stability of this intermediate are critical, as impurities or degradants can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method is paramount for quality control, enabling the quantification of the parent compound and the detection of any process-related impurities or degradation products.
While various analytical techniques exist, HPLC is often the method of choice for non-volatile and thermolabile compounds like anilines, offering superior separation and quantification capabilities without the need for derivatization that is often required for gas chromatography.[2] This guide will detail a proposed HPLC method, compare it with alternatives, and outline a forced degradation study protocol to ensure the method is stability-indicating, a key requirement of regulatory bodies like the FDA and ICH.[3][4]
Comparative Analysis of Analytical Methodologies
A critical aspect of method development is the selection of the most appropriate analytical technique. Here, we compare the proposed HPLC method with Gas Chromatography (GC), another common technique for the analysis of organic compounds.
| Feature | Proposed HPLC-UV Method | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermolabile compounds.[2] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds like anilines.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity and potential for error. |
| Sensitivity | High sensitivity with UV detection, especially for chromophoric compounds.[5] Sub-nanogram detection is possible with electrochemical detectors.[6] | High sensitivity with Flame Ionization Detector (FID) for organic compounds. Mass Spectrometry (MS) offers high selectivity and structural information. |
| Specificity | High specificity is achieved through a combination of retention time and UV spectral data (with a PDA detector). Forced degradation studies are essential to prove specificity against degradants.[7] | High specificity, especially with MS detection, which provides mass-to-charge ratio information for peak identification. |
| Conclusion | Recommended Method. Offers a direct, robust, and sensitive analysis without the need for derivatization, making it more efficient and less prone to analytical variability for this specific analyte. | Alternative Method. While feasible, the potential need for derivatization makes it a less direct and potentially more complex method for routine quality control of 4-iodo-N-methylaniline hydrochloride. |
Proposed Stability-Indicating HPLC Method
The following proposed method is based on established principles for the analysis of halogenated anilines and serves as a robust starting point for method development and validation.[6][8]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like 4-iodo-N-methylaniline. A 150 mm length offers a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: 30% B to 80% B over 15 min | A buffered aqueous mobile phase is necessary to ensure consistent peak shape and retention time for the amine analyte. Acetonitrile is a common organic modifier providing good peak resolution. A gradient elution is proposed to ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds like anilines exhibit strong UV absorbance. 254 nm is a common wavelength for such compounds, offering good sensitivity.[6] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar in composition to the mobile phase helps to ensure good peak shape. |
Experimental Workflow: HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of 4-iodo-N-methylaniline hydrochloride.
Caption: General workflow for the HPLC analysis of 4-iodo-N-methylaniline hydrochloride.
Ensuring Method Specificity: A Forced Degradation Protocol
A crucial aspect of a stability-indicating method is its ability to separate the active ingredient from its degradation products.[9] Forced degradation studies, or stress testing, are performed to generate these potential degradants and demonstrate the method's specificity.[7][10] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions.[9]
Forced Degradation Experimental Design
The following protocol outlines a systematic approach to the forced degradation of 4-iodo-N-methylaniline hydrochloride. The goal is to achieve 5-20% degradation of the drug substance.[7]
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 1 mg/mL in 0.1 N HCl, heat at 60°C for 24 hours. | To assess susceptibility to degradation in an acidic environment.[3] |
| Base Hydrolysis | 1 mg/mL in 0.1 N NaOH, heat at 60°C for 24 hours. | To evaluate stability in an alkaline environment.[3] |
| Oxidative Degradation | 1 mg/mL in 3% H₂O₂, store at room temperature for 24 hours. | To test for susceptibility to oxidation, a common degradation pathway.[10] |
| Thermal Degradation | Expose solid drug substance to 105°C for 48 hours. | To assess the impact of heat on the solid-state stability. |
| Photolytic Degradation | Expose solid drug substance and a 1 mg/mL solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B). | To determine the light sensitivity of the compound.[9] |
Workflow for Forced Degradation Study
Sources
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- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Substituted Anilines: A Method Comparison
Substituted anilines are foundational chemical structures in modern science, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Their accurate quantification is paramount for quality control, environmental monitoring, and pharmacokinetic studies. This guide provides an in-depth comparison of prevalent analytical methodologies, offering field-proven insights into method selection, development, and validation for researchers, scientists, and drug development professionals.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare the three most common techniques for substituted aniline quantification.
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for the analysis of substituted anilines.[3][4] This is primarily due to its applicability to a broad range of aniline derivatives without the need for chemical derivatization, which is often required in Gas Chromatography.[4]
-
Principle of Operation & Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase.[3] For anilines, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Less polar anilines will have a stronger interaction with the stationary phase and thus elute later, allowing for effective separation based on subtle differences in their substituent groups. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is a common practice to protonate the amine group, ensuring sharp, symmetrical peaks and reproducible retention times.[2]
-
Advantages:
-
Broad Applicability: Suitable for a wide range of substituted anilines, including those that are non-volatile or thermally labile.[4]
-
High Resolution: Capable of separating complex mixtures of isomers.[5]
-
Excellent Quantitation: UV-Vis detectors, particularly photodiode array (PDA) detectors, provide excellent linearity and sensitivity for aromatic compounds like anilines.[5]
-
-
Limitations:
1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for trace-level analysis of volatile and semi-volatile anilines.[1]
-
Principle of Operation & Causality: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. The polarity of some anilines can pose a challenge for direct GC analysis, often requiring a derivatization step to increase volatility and improve peak shape.[1] Common derivatization agents include acylating reagents like heptafluorobutyric anhydride (HFBA).[8]
-
Advantages:
-
Limitations:
-
Derivatization Requirement: The need for derivatization for many polar anilines adds complexity and potential for error to the workflow.[1][4]
-
Thermal Lability: Not suitable for thermally unstable aniline derivatives.[4]
-
Matrix Interference: Complex matrices can lead to contamination of the injector and column, requiring frequent maintenance.[11]
-
1.3. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that can be effective for the quantification of anilines, particularly in less complex samples.
-
Principle of Operation & Causality: This method relies on the principle that aromatic compounds, like anilines, absorb light in the ultraviolet-visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is dependent on the specific structure of the aniline derivative.[12] However, the broad absorption bands of different anilines often overlap, making it challenging to analyze mixtures without the use of chemometric techniques.[13]
-
Advantages:
-
Cost-Effective and Rapid: Instrumentation is relatively inexpensive and sample analysis is fast.[13]
-
Simple Operation: Requires minimal operator training.
-
-
Limitations:
-
Low Selectivity: Prone to interference from other UV-absorbing compounds in the sample matrix.[13]
-
Limited to Simple Mixtures: Not suitable for the simultaneous quantification of multiple aniline derivatives due to spectral overlap.[13]
-
pH Dependent: The λmax of aniline can shift with changes in pH as the amine group becomes protonated in acidic conditions.[12]
-
Performance Comparison Summary
The following table summarizes typical performance characteristics for the quantitative analysis of a representative substituted aniline (e.g., 4-chloroaniline) using the discussed techniques.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999[3] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1–0.2 µg/L[4] | 0.1 mg/L[10] | 0.03-0.062 µg/mL[14] |
| Limit of Quantification (LOQ) | 0.0778 to 0.2073 μg/mL[5] | ~0.5 mg/L | 0.25-0.57 µgmL-1[14] |
| Precision (%RSD) | < 2%[5] | < 6%[10] | < 5%[14] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
PART 2: SCIENTIFIC INTEGRITY & LOGIC
In-Depth Experimental Protocol: A Self-Validating HPLC-UV Method
Here, we provide a detailed, field-tested protocol for the quantification of substituted anilines using RP-HPLC with UV detection. This method is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]
3.1. Rationale and Causality in Method Design
-
Column Choice (C18): A C18 column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like anilines.[2][17]
-
Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. Water is the weak solvent. The inclusion of 0.1% formic acid serves a critical purpose: it maintains a consistent low pH, ensuring the aniline's amino group is protonated. This suppresses silanol interactions with the stationary phase and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.[2]
-
Detector Wavelength (254 nm): Most aromatic compounds, including anilines, exhibit strong absorbance around 254 nm.[17] However, for optimal sensitivity, the specific λmax of the target aniline should be determined and used. A PDA detector is highly recommended as it can monitor a range of wavelengths simultaneously, aiding in peak purity assessment.[5]
3.2. Detailed Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the reference standard for each substituted aniline.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[2]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation:
-
The goal of sample preparation is to extract the anilines from the sample matrix and remove interferences.[18][19]
-
For solid samples, techniques like Accelerated Solvent Extraction (ASE) can be used.[1]
-
For liquid samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common.[1][8] SPE is often preferred as it is more efficient and uses less solvent.[18]
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Method Validation (ICH Q2(R1) Framework):
-
Specificity: Analyze a blank sample matrix to ensure no endogenous components co-elute with the target aniline peak.[3]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the aniline standard (e.g., low, medium, and high concentrations). The recovery should typically be within 90-110%.[20]
-
Precision:
-
Repeatability: Analyze a single standard solution multiple times (n=6) on the same day. The relative standard deviation (%RSD) should be < 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
-
3.3. Mitigating Common Challenges: The Matrix Effect
The matrix effect is a significant challenge in LC-MS and can also affect HPLC-UV analysis.[6] It refers to the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[21][22][23]
-
Strategies for Mitigation:
-
Effective Sample Cleanup: Utilize advanced sample preparation techniques like SPE to remove interfering components.[18]
-
Chromatographic Optimization: Adjust the mobile phase gradient to better separate the analyte from matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank sample matrix that is free of the analyte. This helps to compensate for the matrix effect.
-
PART 3: VISUALIZATION & FORMATTING
Diagrams and Workflows
Diagram 1: Quantitative Analytical Method Development Workflow
Caption: A workflow for developing a robust quantitative analytical method.
Diagram 2: Principle of Reverse-Phase HPLC Separation
Caption: Separation of polar and nonpolar anilines in RP-HPLC.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- BenchChem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BenchChem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- Zwiener, C., Glauner, T., & Frimmel, F. H. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
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- Nadir, S. A., & Fakhre, N. A. (2022). Simultaneous Determination of Binary Mixtures of Aniline and 2-Nitronailine in Tap Water Samples by Derivative Spectrophotometry. EURASIAN JOURNAL OF SCIENCE AND ENGINEERING.
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- Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
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A Comparative Guide to Purity Validation of 4-iodo-N-methylaniline hydrochloride by Titrimetric and Alternative Analytical Methods
Introduction: The Critical Role of Purity in Chemical Synthesis and Development
In the realms of pharmaceutical research, drug development, and advanced material science, the purity of chemical intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8), a halogenated aniline derivative, serves as a crucial building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The presence of impurities—even in minute quantities—can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in the final compound. Consequently, robust and reliable analytical methods for purity determination are indispensable.
This guide provides an in-depth comparison of classical titrimetry with modern chromatographic and spectroscopic techniques for the purity validation of 4-iodo-N-methylaniline hydrochloride. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer a comparative analysis to empower researchers and quality control professionals in selecting the most appropriate method for their specific needs.
Method 1: Nonaqueous Potentiometric Titration
Nonaqueous titration is a cornerstone of pharmacopeial analysis for quantifying acidic or basic substances that are weakly reactive in water. For 4-iodo-N-methylaniline hydrochloride, which is the salt of a weak organic base and a strong acid, this method offers a cost-effective and accurate approach to determine its absolute purity.
Principle of the Method
The core challenge in titrating an amine hydrochloride is the presence of the chloride ion, which is itself a weak base in nonaqueous systems and can interfere with the endpoint. The chosen methodology circumvents this by employing a two-pronged strategy in an anhydrous environment:
-
Solvent System: Glacial acetic acid is used as the solvent. It is a protogenic solvent that can donate a proton but is a much weaker base than water, which prevents it from competing with the weak base analyte. This "leveling effect" enhances the basicity of the analyte relative to the solvent.[4]
-
Titrant: Perchloric acid (HClO₄) dissolved in glacial acetic acid serves as the titrant. In this medium, perchloric acid behaves as an exceptionally strong acid, ensuring a sharp and distinct endpoint when reacting with the weak base.[5][6]
-
Chloride Ion Sequestration: To eliminate the interference from the hydrochloride salt, mercuric acetate is added to the solution. The mercuric ions react with the chloride ions to form poorly dissociated mercuric chloride (HgCl₂), effectively replacing the chloride with the acetate ion.[4][7] This frees the amine base for a stoichiometric reaction with the perchloric acid titrant.
The overall reaction can be summarized as: 2 R-NH₂⁺Cl⁻ + Hg(CH₃COO)₂ → 2 R-NH₂ + HgCl₂ + 2 CH₃COOH R-NH₂ + HClO₄ → R-NH₃⁺ClO₄⁻
The endpoint is determined potentiometrically, where the change in potential of the solution is monitored as the titrant is added, providing a more objective and precise endpoint than colorimetric indicators.
Experimental Protocol: Nonaqueous Titration
-
Preparation of 0.1 N Perchloric Acid Titrant:
-
Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid.
-
Cautiously add 30 mL of acetic anhydride to the mixture while stirring. Safety Note: This reaction is exothermic. The acetic anhydride reacts with residual water to ensure an anhydrous medium.
-
Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours.
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours.
-
Dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator or use a calibrated pH electrode for potentiometric titration.
-
Titrate with the prepared 0.1 N perchloric acid solution until the endpoint is reached (color change from violet to blue-green for indicator, or the point of maximum inflection on the potential curve).
-
Calculate the normality of the perchloric acid solution.
-
-
Purity Assay of 4-iodo-N-methylaniline hydrochloride:
-
Accurately weigh approximately 250-300 mg of the 4-iodo-N-methylaniline hydrochloride sample into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid and 10 mL of 5% w/v mercuric acetate in glacial acetic acid. Stir until the sample is completely dissolved.
-
Immerse the calibrated electrode of a potentiometer into the solution.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) readings against the volume of titrant added. Add the titrant in smaller increments near the expected endpoint.
-
Determine the equivalence point from the titration curve (the point of maximum dE/dV).
-
-
Calculation:
-
Purity (%) = (V * N * M.W.) / (W * 10)
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of perchloric acid
-
M.W. = Molecular weight of 4-iodo-N-methylaniline hydrochloride (269.51 g/mol )
-
W = Weight of the sample (mg)
-
-
Workflow for Nonaqueous Titration
Caption: Workflow for purity determination by nonaqueous potentiometric titration.
Alternative Methodologies: A Comparative Overview
While titration provides a reliable measure of total basic content, it lacks the specificity to identify and quantify individual impurities. For comprehensive purity profiling, chromatographic and spectroscopic methods are indispensable.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution to separate the main component from closely related impurities.[8][9]
Principle of the Method
A reversed-phase HPLC (RP-HPLC) method is typically employed for substituted anilines.[8] The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. Nonpolar compounds interact more strongly with the stationary phase and thus elute later. A UV detector is commonly used to monitor the column effluent, as aromatic compounds like 4-iodo-N-methylaniline exhibit strong UV absorbance. Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity assessment.
Method 3: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[10][11] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12]
Principle of the Method
In a typical ¹H qNMR experiment, a known mass of the analyte is dissolved in a deuterated solvent along with a known mass of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have at least one resonance peak that is well-resolved from any analyte signals.[13] By comparing the integral of a specific, well-defined proton signal from the analyte to the integral of a known proton signal from the internal standard, the molar ratio of the two can be precisely calculated. Knowing the masses of the sample and the standard, the absolute purity of the analyte can be determined. This method is recognized by major pharmacopeias, including in USP General Chapter <761>.[11]
Workflow for qNMR Purity Analysis
Caption: Workflow for purity determination by Quantitative NMR (qNMR).
Comparative Analysis of Purity Validation Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, sample throughput, and available instrumentation.
| Feature | Nonaqueous Titration | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Acid-Base Neutralization | Differential Partitioning | Nuclear Magnetic Resonance |
| Specificity | Low. Quantifies total basic content, not individual impurities. | High. Separates and quantifies individual impurities. | High. Structure-specific signals allow for differentiation. |
| Type of Method | Absolute (Primary) Method | Relative Method (requires reference standards for identity) | Absolute (Primary) Method |
| Accuracy | High (typically <0.5% RSD) | High (dependent on method validation) | Very High (typically <1% RSD)[10] |
| Sensitivity | Milligram range | Microgram to Nanogram range | Milligram range |
| Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Instrumentation | Potentiometer, Burette (Low Cost) | HPLC System, Detectors (High Cost) | High-Field NMR Spectrometer (Very High Cost) |
| Best Suited For | Routine QC, assay of bulk material, pharmacopeial testing. | Impurity profiling, stability studies, method development. | Purity certification of reference standards, analysis of mass-limited samples.[14] |
Conclusion and Recommendations
The validation of 4-iodo-N-methylaniline hydrochloride purity can be effectively accomplished by several analytical techniques, each with distinct advantages.
-
Nonaqueous Potentiometric Titration stands as a robust, cost-effective, and accurate absolute method for determining the overall purity (assay) of the material. It is an ideal choice for routine quality control in a manufacturing environment where the impurity profile is already well-characterized.
-
High-Performance Liquid Chromatography (HPLC) is the method of choice for a comprehensive understanding of the impurity profile. Its high resolving power allows for the separation, identification, and quantification of individual impurities, making it essential during process development, stability testing, and for release testing of final products.
-
Quantitative NMR (qNMR) offers the highest level of analytical rigor for purity assessment. As a primary ratio method, it provides an absolute purity value without the need for an identical reference standard, making it the gold standard for certifying in-house primary standards and for analyzing novel compounds where standards are not available.
For a comprehensive quality assessment of 4-iodo-N-methylaniline hydrochloride, a dual approach is often most effective: using titration for a rapid and accurate assay value and employing HPLC to ensure that all specified and unspecified impurities are below their acceptance limits as defined by regulatory bodies like the ICH.[15] qNMR serves as the ultimate arbiter for reference standard characterization, underpinning the accuracy of all other relative methods.
References
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Slideshare. Determination of % purity of a compound by by Using DSC. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
AZoM. (2018). DSC Purity Determination. Available at: [Link]
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Scrivens, J. H., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1278-1283. Available at: [Link]
-
Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Available at: [Link]
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TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]
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Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
CVI. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]
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Pharma Knowledge. (2024). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. Available at: [Link]
-
Diplomata Comercial. Amine Purity Standards: Ensuring Quality in Chemical Supply. Available at: [Link]
-
Course Hero. Semester –I UNIT 2(b): Non-aqueous Titration. Available at: [Link]
-
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]
-
ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
Semeraro, A. et al. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3, 915. Available at: [Link]
-
Zhang, C. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Chinese Journal of Health Laboratory Technology. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-iodo-, 3-iodo-, and 4-iodo-N-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's reactivity, presenting both challenges and opportunities. This guide provides an in-depth comparative analysis of the reactivity of 2-iodo-, 3-iodo-, and 4-iodo-N-methylaniline in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By understanding the interplay of steric and electronic effects, chemists can make more informed decisions in the design and execution of their synthetic routes.
Introduction: The Subtle Influence of Isomerism
The iodo-N-methylanilines are versatile synthetic intermediates, featuring a nucleophilic amino group and a reactive carbon-iodine bond poised for cross-coupling. However, the relative positions of the iodo and N-methylamino groups dictate the electronic and steric environment of the C-I bond, leading to significant differences in their reactivity profiles. The electron-donating N-methylamino group influences the electron density of the aromatic ring through resonance and inductive effects, while its proximity to the iodine atom in the ortho-isomer introduces significant steric hindrance. This guide will dissect these factors to provide a predictive framework for their performance in key palladium-catalyzed reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1] This step is sensitive to both the electronic properties of the aryl halide and the steric environment around the C-X bond.
General Reactivity Trend
Based on fundamental principles of organic chemistry, the expected order of reactivity for the iodo-N-methylaniline isomers in palladium-catalyzed cross-coupling reactions is:
4-iodo-N-methylaniline (para) > 3-iodo-N-methylaniline (meta) > 2-iodo-N-methylaniline (ortho)
This trend is a direct consequence of the interplay between electronic and steric effects, which will be elaborated upon in the context of each specific reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step.[1]
Reactivity Comparison
| Isomer | Predicted Reactivity | Rationale | Representative Yield (%) |
| 4-iodo-N-methylaniline | High | Favorable electronic and steric profile. The electron-donating group has a modest electronic effect, but the lack of steric hindrance allows for efficient coupling with a variety of amines. | 90-99 [2][3] |
| 3-iodo-N-methylaniline | High | Similar to the para-isomer, the meta-isomer exhibits good reactivity due to the absence of significant steric hindrance. | 90-99 [2][3] |
| 2-iodo-N-methylaniline | Low | The ortho-N-methylamino group presents a significant steric barrier to the incoming palladium catalyst and the amine coupling partner, making this the least reactive isomer. Specialized bulky ligands are often required to achieve synthetically useful yields. | < 70 (without specialized bulky ligands) [4][5] |
Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. [6]
Mechanistic Considerations
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. [6]
Reactivity Comparison
| Isomer | Predicted Reactivity | Rationale | Representative Yield (%) |
| 4-iodo-N-methylaniline | High | The para-isomer is expected to undergo efficient Sonogashira coupling due to its open steric environment. | 85-95 [7][8] |
| 3-iodo-N-methylaniline | High | Similar to the para-isomer, the meta-isomer should react well, with minimal steric hindrance. | 85-95 [7][8] |
| 2-iodo-N-methylaniline | Moderate to Low | The ortho-isomer's reactivity is significantly diminished by steric hindrance. However, Sonogashira couplings of o-iodoanilines have been reported with good yields, suggesting that with appropriate catalyst and ligand selection, this steric hindrance can be overcome. [9][10]The smaller size of the alkyne coupling partner compared to boronic acids or amines may also play a role. | 60-85 [8][9][10] |
Experimental Protocols
The following are general, representative protocols for each cross-coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the iodo-N-methylaniline (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere, add the iodo-N-methylaniline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 mmol).
-
Add the amine (1.1 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography. [11]
General Protocol for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the iodo-N-methylaniline (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine, 5 mL).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography. [7]
Conclusion
The positional isomerism of the iodo and N-methylamino groups in iodo-N-methylanilines has a profound and predictable impact on their reactivity in palladium-catalyzed cross-coupling reactions. The 4- and 3-iodo isomers are generally highly reactive due to their favorable electronic and steric profiles. In contrast, the 2-iodo isomer consistently exhibits lower reactivity due to significant steric hindrance from the adjacent N-methylamino group. This steric impediment is the dominant factor influencing its reactivity, often necessitating the use of specialized, bulky phosphine ligands to achieve synthetically useful yields.
By understanding these fundamental principles, researchers can strategically select the appropriate isomer and reaction conditions to optimize their synthetic routes. For transformations where high reactivity is paramount, the 4- and 3-iodo-N-methylanilines are the preferred substrates. When the synthesis requires the specific substitution pattern of the 2-iodo isomer, careful selection of a suitable catalyst system with bulky ligands is essential to overcome the inherent steric challenges. This guide serves as a foundational resource for navigating the nuanced reactivity of these valuable synthetic building blocks.
References
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 2022.
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Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. Organic Chemistry Portal.
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Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. Semantic Scholar.
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4-Methyl-2-(1-phenylethenyl)aniline. Benchchem.
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Buchwald–Hartwig amination. Wikipedia.
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Palladium-Catalyzed Aminosulfonylation of ortho-Iodoanilines with the Insertion of Sulfur Dioxide for the Synthesis of 3,4-Dihydro-benzothiadiazine 1,1-Dioxides. ACS Publications.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
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Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. ResearchGate.
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Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. PubMed.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
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Flow Chemistry: Sonogashira Coupling. University of Chemistry and Technology, Prague.
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General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
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Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. ACS Publications.
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
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Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv.
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Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b. ResearchGate.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta.
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N-[4-(1-methyl-1-phenylethyl)phenyl]aniline. Sigma-Aldrich.
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Synthesis of N,N‐ diethyl ‐4‐(phenylimine) methyl aniline. ResearchGate.
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
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4-Methyl-2-(phenylethynyl)aniline. Benchchem.
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Sonogashira coupling. Wikipedia.
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Royal Society of Chemistry.
-
N-Methylaniline synthesis. ChemicalBook.
-
ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. The Royal Society of Chemistry.
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central.
-
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PubMed Central.
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
-
Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp² C–H bond activation in ball mills. ResearchGate.
-
Synthesis of n-methylaniline. Google Patents.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
-
Conditions and yields for Suzuki-Miyaura cross-coupling on longer ODNs with different boronic esters. ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
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comparing 4-iodo-N-methylaniline with other iodinating agents like NIS
Beginning Data Collection
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A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in Coupling Reactions with 4-Iodoanilines
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted anilines is a foundational step in the creation of a vast array of pharmaceutical compounds. Among the most robust methods for this are palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing yield, reaction time, and overall process efficiency. This guide provides an in-depth comparison of various palladium catalysts for coupling reactions involving 4-iodoanilines, a common and important building block. We will delve into the causality behind experimental choices, supported by comparative data and mechanistic insights.
The Central Role of the Ligand in Catalyst Performance
The heart of a palladium catalyst's efficacy lies in the ligand bound to the palladium center. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like 4-iodoaniline, the electron-donating nature of the amino group can affect the electronics of the aryl iodide, making the choice of an appropriate ligand system even more critical.
Early palladium catalysis relied on simple phosphine ligands like triphenylphosphine (PPh₃). While foundational, these first-generation catalysts often require higher catalyst loadings and harsher reaction conditions. The evolution of catalyst technology has led to the development of sterically hindered, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), which have revolutionized the field by enabling reactions at lower catalyst loadings and milder conditions.[1][2]
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different classes of palladium catalysts in Suzuki, Heck, and Buchwald-Hartwig coupling reactions with 4-iodoanilines or structurally similar aryl iodides. This data, compiled from various studies, highlights the trend of increasing efficiency with more advanced ligand systems.
| Catalyst System | Coupling Reaction | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd/C | Heck | Acrylonitrile | NaOAc | DMA | 140 | 24 | 99 | 2.5 | [3] |
| Pd(OAc)₂ / P(o-tol)₃ | Heck | Acrylonitrile | NaOAc | DMA | 140 | 20 | High Conversion | 2.5 | [3] |
| Pd(PPh₃)₄ | Buchwald-Hartwig | Amines | Various | Various | Various | Various | Moderate to Good | 1-5 | [1] |
| Pd(OAc)₂ / XPhos | Buchwald-Hartwig | Amines | KOt-Bu | Toluene | RT - 100 | 1-24 | Good to Excellent | 0.5-2 | [4] |
| Pd(OAc)₂ / BINAP | Buchwald-Hartwig | Primary Amines | Various | Various | Various | Various | High | 1-2 | [1] |
| Pd/C (Thiol functionalized) | Suzuki | Phenylboronic acid | K₂CO₃ | Ethanol | 100 | 4 | >99 | 1.4 | [5] |
| (η⁵-Cp)Pd(IPr)Cl (NHC) | Suzuki | Phenylboronic acid | K₂CO₃ | Various | RT - 80 | 1-24 | Good to Excellent | 0.5-1 | [6] |
Note: Data for Heck and Buchwald-Hartwig reactions may involve substituted 4-iodoanilines or other aryl iodides as representative examples.
Discussion of Catalyst Efficiency
First-Generation Catalysts: The Workhorses
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are considered first-generation systems. While effective for reactive substrates like aryl iodides, they often suffer from slower reaction rates and require higher temperatures. The moderate steric bulk and electron-donating ability of PPh₃ are sufficient to facilitate the catalytic cycle, but more demanding substrates or the desire for lower catalyst loadings necessitate more advanced systems.
The Advent of Bulky, Electron-Rich Phosphine Ligands
The work of Buchwald and Hartwig identified that sterically hindered and electron-rich phosphine ligands dramatically accelerate the rate-limiting steps in many cross-coupling reactions.[1][2] Ligands like XPhos, SPhos, and Josiphos feature bulky substituents that promote the formation of the active, monoligated Pd(0) species and accelerate the final reductive elimination step to release the product.[4] Their strong electron-donating character also facilitates the initial oxidative addition of the aryl halide to the palladium center. For the Buchwald-Hartwig amination of 4-iodoaniline, these catalyst systems allow for the use of a wider range of amine coupling partners under milder conditions and with lower catalyst loadings, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).
N-Heterocyclic Carbene (NHC) Ligands: A New Frontier
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong sigma-donors, even more so than electron-rich phosphines, which can lead to highly stable and active catalysts. The Pd-NHC bond is very strong, which can prevent catalyst decomposition at high temperatures. For Suzuki couplings, NHC-ligated palladium catalysts have shown exceptional activity, even with less reactive aryl chlorides.[6]
Heterogeneous Catalysts: The Industrial Choice
For large-scale industrial applications, catalyst recovery and reuse are critical economic and environmental considerations.[7] Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer a practical solution. While sometimes requiring harsher conditions (higher temperatures) compared to their homogeneous counterparts, the ease of separation by filtration makes them highly attractive.[3] Interestingly, recent studies have shown that combining a heterogeneous palladium source like Pd/C with a phosphine ligand can offer the benefits of both systems, achieving high conversion with a recyclable catalyst.[3]
Mechanistic Considerations: A Visual Explanation
The efficiency of different palladium catalysts can be understood by examining the general catalytic cycle for a cross-coupling reaction, such as the Suzuki coupling.
Caption: Generalized catalytic cycle for the Suzuki coupling of 4-iodoaniline.
The ligand (L) plays a crucial role in each step. Bulky, electron-donating ligands accelerate the oxidative addition of the C-I bond to the Pd(0) center and promote the final reductive elimination step, which is often rate-limiting.
Experimental Protocols
Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling of 4-iodoaniline using a modern, efficient catalyst system.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Iodoaniline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoaniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%) in anhydrous toluene (2 mL). This pre-formation of the active catalyst can improve reproducibility.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add additional anhydrous toluene (3 mL) and degassed water (0.5 mL).
-
Reaction Conditions: The flask is sealed and the mixture is stirred vigorously at 80-100 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl aniline.
This protocol is a self-validating system as the progress can be clearly monitored, and the use of a well-defined, highly active catalyst system ensures a high probability of success with good yields.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of a palladium catalyst system for coupling with 4-iodoanilines has a profound impact on the efficiency and practicality of the synthesis. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes offer superior performance, enabling reactions under milder conditions, with lower catalyst loadings, and often with higher yields. For industrial applications, the recyclability of heterogeneous catalysts like Pd/C presents a significant advantage. A thorough understanding of the principles outlined in this guide will empower researchers to select the optimal catalyst for their specific synthetic needs, ultimately accelerating the drug discovery and development process.
References
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- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to N-Methylation: Methanol as a Sustainable Alternative to a Classic Transformation
In the landscape of pharmaceutical and fine chemical synthesis, the N-methylation of amines is a cornerstone transformation, critical for modulating the pharmacological properties of drug candidates and constructing essential molecular scaffolds.[1][2] The choice of methylating agent is a pivotal decision, profoundly influencing not only the reaction's efficiency and substrate scope but also its safety, cost, and environmental footprint. Historically, reagents such as methyl iodide and dimethyl sulfate have been the workhorses of N-methylation. However, their inherent toxicity and the generation of stoichiometric waste have spurred the search for greener alternatives.[1][3] This guide provides a comparative analysis of N-methylation reagents, with a special focus on the emergence of methanol as a sustainable and highly effective C1 source. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide actionable experimental protocols for researchers in drug development and organic synthesis.
The Rise of Methanol: A Green C1 Source for N-Methylation
Methanol has emerged as an attractive methylating agent due to its low cost, ready availability, and environmentally benign nature, with water being the sole theoretical byproduct.[1][4] The activation of the otherwise inert methanol molecule for N-methylation is typically achieved through transition-metal catalysis, employing a "borrowing hydrogen" or "hydrogen-borrowing" strategy.[1][5] This elegant mechanism avoids the use of pre-activated, toxic methylating agents.
The "Borrowing Hydrogen" Mechanism
The catalytic cycle of N-methylation with methanol, often facilitated by ruthenium, iridium, or other transition metals, can be conceptualized as a three-step process:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride species and in-situ generated formaldehyde.
-
Condensation: The reactive formaldehyde undergoes condensation with the amine substrate to form an intermediate imine or enamine.
-
Reduction: The metal-hydride species then returns the "borrowed" hydrogen to the intermediate, yielding the N-methylated amine and regenerating the active catalyst.
This process is highly atom-economical and showcases the power of catalysis in unlocking the potential of simple molecules like methanol.[1]
Caption: The "Borrowing Hydrogen" catalytic cycle for N-methylation of amines using methanol.
A Comparative Analysis of N-Methylation Reagents
The selection of a methylating agent is a multi-faceted decision. The following table provides a comparative overview of methanol and other commonly used reagents.
| Reagent | Mechanism | Typical Conditions | Advantages | Disadvantages |
| Methanol (MeOH) | Catalytic Hydrogen Transfer | 100-180 °C, Base (e.g., KOH, Cs₂CO₃), Transition Metal Catalyst (e.g., Ru, Ir, Pd, Ni)[1][4][6] | Green, atom-economical, low cost, water is the only byproduct, high selectivity for mono- or di-methylation can be achieved.[1][4][5][6] | Requires a catalyst, often high temperatures, and can require careful optimization of reaction conditions.[5][6] |
| Dimethyl Sulfate (Me₂SO₄) | SN2 | Room temperature to reflux, often with a base (e.g., K₂CO₃, NaHCO₃)[7][8] | Highly reactive, cost-effective for industrial scale.[9] | Extremely toxic and carcinogenic, corrosive, requires careful handling and quenching procedures.[8][9] |
| Methyl Iodide (MeI) | SN2 | Room temperature to reflux, often with a base (e.g., K₂CO₃, NaH)[10][11] | Highly reactive, versatile for a wide range of substrates.[12] | Toxic, volatile, a suspected carcinogen, and relatively expensive.[12][13] |
| Diazomethane (CH₂N₂) | Acid-catalyzed SN2 | 0 °C to room temperature | Highly reactive, clean reactions with N₂ as the only byproduct, mild reaction conditions.[14][15] | Extremely toxic, explosive, and carcinogenic; requires specialized equipment and handling procedures.[15][16][17] |
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for N-methylation using different reagents.
Protocol 1: Ru-Catalyzed N-Methylation of Aniline with Methanol
This protocol is adapted from a procedure utilizing a ruthenium catalyst under weak base conditions.[1][18]
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 0.5 mmol, 0.5 equiv), and the (DPEPhos)RuCl₂PPh₃ catalyst (0.005 mmol, 0.5 mol %).
-
Solvent Addition: Add anhydrous methanol (1 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 140 °C for 12 hours with stirring.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture can be analyzed directly or subjected to a standard aqueous work-up and purification by column chromatography to isolate the N-methylated product.
Protocol 2: N-Methylation of an Amide with Dimethyl Sulfate
This protocol is a general procedure for the N-methylation of amide-containing heterocycles.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amide substrate (0.012 mole), dimethyl sulfate (0.024 mole), sodium bicarbonate (2.5 g), and acetone (50 mL).
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the sodium bicarbonate. Remove the acetone in vacuo. The residue is then dissolved in a suitable solvent like ethyl acetate and the product is crystallized by the addition of a non-polar solvent like hexane. Caution: Dimethyl sulfate is highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]
Protocol 3: N-Methylation of an Amino Acid Derivative with Methyl Iodide
This protocol describes the N-methylation of an N-protected amino acid.[11]
-
Reaction Setup: To a solution of the N-carbobenzoxyamino acid (1 equiv) in tetrahydrofuran (THF), add sodium hydride (NaH, excess) at 0 °C.
-
Reagent Addition: Add methyl iodide (excess) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Isolation: Quench the reaction carefully with water. Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., MgSO₄), and concentrate in vacuo to obtain the N-methylated product.
Protocol 4: N-Methylation of a Nosyl-Protected Amino Acid with Diazomethane
This protocol outlines the methylation of an N-nosyl amino acid methyl ester.[14]
-
Diazomethane Preparation: Prepare a solution of diazomethane in diethyl ether from a suitable precursor like N-methyl-N-nitrosourea. Extreme Caution: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield using specialized glassware.[14][15][16][17]
-
Reaction Setup: Dissolve the N-nosyl-amino acid methyl ester (1 mmol) in dry diethyl ether (10 mL).
-
Reagent Addition: Cautiously add the ethereal solution of diazomethane (8 mmol) dropwise to the stirred solution of the amino acid derivative at room temperature under an inert atmosphere.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, evaporate the solvent under reduced pressure to afford the N-methylated product.
Decision-Making Framework for Reagent Selection
The choice of an N-methylation reagent is a critical step in synthetic planning. The following flowchart provides a simplified decision-making framework to guide researchers.
Caption: A simplified decision-making framework for selecting an N-methylation reagent.
Conclusion: Embracing a Sustainable Future for N-Methylation
The development of transition-metal-catalyzed N-methylation using methanol represents a significant advancement in sustainable chemistry.[1][4][19] While traditional reagents like dimethyl sulfate and methyl iodide remain valuable for their high reactivity, their significant safety and environmental drawbacks are increasingly difficult to ignore.[8][9][12][13] Diazomethane, though highly effective under mild conditions, poses extreme hazards that limit its practical application.[15][16][17]
For researchers and drug development professionals, the adoption of greener methodologies is not just an ethical imperative but also a strategic advantage. The catalytic use of methanol for N-methylation offers a compelling combination of efficiency, selectivity, and environmental responsibility. As catalyst technology continues to evolve, we can anticipate even milder reaction conditions and broader substrate applicability, further solidifying methanol's position as a preferred C1 source for this fundamental transformation. This shift towards sustainable synthesis will undoubtedly play a crucial role in shaping the future of pharmaceutical and chemical manufacturing.
References
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Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. [Link]
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Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. [Link]
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Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (2021). Catalysis Science & Technology. [Link]
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Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (2019). ACS Sustainable Chemistry & Engineering. [Link]
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Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. [Link]
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Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. (2023). The Journal of Organic Chemistry. [Link]
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“One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. (2005). The Journal of Organic Chemistry. [Link]
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An efficient and practical N-methylation of amino acid derivatives. (2001). Organic Letters. [Link]
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N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. (1985). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (2019). Chemistry – A European Journal. [Link]
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Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (2019). Semantic Scholar. [Link]
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Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (2018). Green Chemistry. [Link]
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Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. (2020). ResearchGate. [Link]
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Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent. (2017). ChemSusChem. [Link]
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A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic. [Link]
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Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (2021). Semantic Scholar. [Link]
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Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (2019). ResearchGate. [Link]
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Effective N-methylation of nitroarenes with methanol catalyzed by a functionalized NHC-based iridium catalyst: a green approach to N-methyl amines. (2018). Catalysis Science & Technology. [Link]
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N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (2019). Current Organic Chemistry. [Link]
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N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (2019). Bentham Science. [Link]
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Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. (2019). Green Chemistry. [Link]
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Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025). JoVE. [Link]
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Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2021). ResearchGate. [Link]
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Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. (2021). ChemRxiv. [Link]
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Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. [Link]
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Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. (1971). Canadian Journal of Chemistry. [Link]
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A Comprehensive Guide to Assessing the Stability of Substituted Aniline Hydrochloride Salts
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Stability in Pharmaceutical Development
Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The conversion of these often oily and poorly soluble free bases into their hydrochloride salts is a common strategy to improve their physicochemical properties, such as solubility and ease of handling.[1][2] However, the stability of these salts is a critical parameter that can significantly impact the shelf-life, efficacy, and safety of the final product.[3] This guide provides an in-depth technical overview for assessing the stability of substituted aniline hydrochloride salts, offering insights into the underlying mechanisms of degradation and providing robust experimental protocols for their evaluation.
Aniline itself is known to darken upon exposure to air and light, and can polymerize into a resinous mass.[4] Its hydrochloride salt also exhibits instability, turning dark on exposure to air and light and being hygroscopic.[5][6] Understanding the factors that influence the stability of substituted aniline hydrochlorides is therefore paramount for developing stable and reliable active pharmaceutical ingredients (APIs).
Factors Influencing the Stability of Substituted Aniline Hydrochloride Salts
The stability of a substituted aniline hydrochloride salt is not an intrinsic property but is influenced by a combination of factors related to its molecular structure and its environment.
1. Electronic Effects of Substituents:
The nature of the substituent on the aromatic ring plays a crucial role in the stability of the aniline hydrochloride salt.
2. Steric Effects of Substituents:
The size and position of substituents on the aniline ring can influence stability through steric hindrance. Bulky groups near the amino group can hinder interactions with solvent molecules or other reactants, which might either stabilize or destabilize the salt depending on the specific degradation pathway.
3. Environmental Factors:
As with many pharmaceutical compounds, environmental factors are critical determinants of stability. The International Council for Harmonisation (ICH) guidelines provide a framework for assessing the impact of these factors.[8][9][10][11][12]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[13]
-
Humidity: The presence of moisture can facilitate hydrolytic degradation and can also lead to physical changes in the solid state.[14] Aniline hydrochloride itself is known to be hygroscopic.[6]
-
Light: Photodegradation can be a significant pathway for the degradation of aniline derivatives.[9]
-
pH: In solution, the stability of the anilinium ion is pH-dependent.[15]
-
Oxidation: Anilines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[16]
Common Degradation Pathways
Understanding the potential degradation pathways is essential for designing appropriate stability studies and for identifying potential degradation products. For substituted anilines, common degradation pathways include:
-
Oxidation: This can lead to the formation of colored impurities and polymeric materials. The nitrogen atom and the aromatic ring are both susceptible to oxidation.
-
Hydrolysis: While generally stable, under certain pH and temperature conditions, the hydrochloride salt could potentially hydrolyze.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to a variety of degradation products.
-
Polymerization: Aniline and some of its derivatives can polymerize, especially under oxidative conditions, leading to the formation of high molecular weight, often colored, impurities.[4]
The following diagram illustrates a simplified overview of potential degradation pathways for a substituted aniline hydrochloride salt.
Caption: Simplified Degradation Pathways for Substituted Aniline Hydrochloride Salts.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to understand the degradation profile of a substituted aniline hydrochloride salt. The following protocols are based on ICH guidelines and standard industry practices.[3][8][9]
Forced Degradation (Stress) Studies
The purpose of forced degradation studies is to identify likely degradation products and to establish the intrinsic stability of the molecule.[13]
Objective: To generate degradation products to develop and validate a stability-indicating analytical method.
Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the substituted aniline hydrochloride salt in appropriate solvents (e.g., water, methanol). For solid-state stress testing, use the neat API.
-
Acid and Base Hydrolysis: Expose the sample solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 10°C increments above the accelerated storage temperature).
-
Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.[17][18]
ICH-Compliant Stability Studies
Formal stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions.[8][11]
Objective: To evaluate the stability of the salt under long-term and accelerated storage conditions.
Experimental Protocol:
-
Batch Selection: Use at least three primary batches of the drug substance.[9]
-
Container Closure System: Store the samples in the proposed container closure system for marketing.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance
-
Assay and Impurities (using a stability-indicating method)
-
Moisture content
-
Solid-state characterization (e.g., XRPD, DSC) to detect any changes in physical form.
-
Comparative Stability Data: A Hypothetical Case Study
To illustrate the impact of substituents on stability, consider the following hypothetical data for three different substituted aniline hydrochloride salts.
| Substituent | Position | Forced Degradation (% Degradation after 24h) | Accelerated Stability (% Purity after 6 months at 40°C/75% RH) |
| -OCH₃ | para | 5% | 99.2% |
| -H | - | 12% | 98.5% |
| -NO₂ | para | 25% | 96.8% |
Interpretation of Hypothetical Data:
-
The electron-donating methoxy group at the para-position appears to confer greater stability to the hydrochloride salt, as evidenced by lower degradation under both forced and accelerated conditions.
-
The unsubstituted aniline hydrochloride shows intermediate stability.
-
The electron-withdrawing nitro group at the para-position results in the least stable salt, with the highest level of degradation.
Analytical Techniques for Stability Assessment
A variety of analytical techniques are employed to monitor the stability of aniline hydrochloride salts.[17]
-
High-Performance Liquid Chromatography (HPLC): The cornerstone of stability testing, used for assay determination and impurity profiling.[17]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for the identification and characterization of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities and degradation products.[17]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying changes in functional groups and for confirming salt formation.[1]
-
X-Ray Powder Diffraction (XRPD): Essential for monitoring changes in the solid-state form (polymorphism).
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provide information on thermal stability and decomposition.[19]
Conclusion
A thorough understanding and assessment of the stability of substituted aniline hydrochloride salts are critical for successful drug development. By considering the electronic and steric effects of substituents, and by implementing robust stability testing protocols in line with ICH guidelines, researchers can ensure the quality, safety, and efficacy of their pharmaceutical products. The use of a comprehensive suite of analytical techniques is essential for detecting and characterizing any changes that may occur during storage, ultimately leading to the development of stable and reliable medicines.
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ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link][8][10]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link][10]
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ICH Guidelines for Stability. K.K. Wagh College of Pharmacy. [Link][12]
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Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. ASM Journals. [Link]
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Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]
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Mechanisms and pathways of aniline elimination from aquatic environments. PMC. [Link][16]
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Proposed reaction pathways for degradation of aniline. ResearchGate. [Link]
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Analytical Techniques In Stability Testing. Separation Science. [Link][17]
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Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Research. [Link][18]
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
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Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link][13]
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Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. [Link][14]
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Stability Testing of Pharmaceutical Products. ResearchGate. [Link][3]
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Aniline and Aniline Hydrochloride. In: Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. [Link][15]
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Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1 H NMR Spectroscopy. ResearchGate. [Link]
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ANILINE HYDROCHLORIDE. International Chemical Safety Cards. [Link][6]
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Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link][19]
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A Spectroscopic Journey: Characterizing 4-Iodo-N-methylaniline and its Synthetic Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of molecular building blocks are paramount. 4-Iodo-N-methylaniline, a versatile intermediate, is prized for its utility in forging complex molecular architectures, largely owing to the reactivity of its iodo-substituent in cross-coupling reactions. This guide provides an in-depth spectroscopic comparison of 4-iodo-N-methylaniline with its logical precursors, 4-iodoaniline and N-methylaniline. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can meticulously track the molecular transformations that underscore its synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both robust analytical data and the causal reasoning behind the experimental methodologies.
The Synthetic Pathway: From Precursors to Product
The synthesis of 4-iodo-N-methylaniline can be logically approached from two primary precursors: the iodination of N-methylaniline or the N-methylation of 4-iodoaniline. For the purposes of this guide, we will focus on the former, as it presents a clear and efficient route. The workflow illustrates the transformation of a secondary amine into a para-substituted iodinated aniline.
Caption: Synthetic route to 4-iodo-N-methylaniline via iodination.
Spectroscopic Deep Dive: A Comparative Analysis
The structural evolution from N-methylaniline and 4-iodoaniline to the final product, 4-iodo-N-methylaniline, is elegantly captured by changes in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The introduction of an iodine atom and the presence of a methyl group on the nitrogen atom each impart distinct and predictable shifts in the proton resonances.
In the aromatic region (δ 6.0-8.0 ppm), the substitution pattern dictates the multiplicity of the signals. N-methylaniline, with its five aromatic protons, exhibits a more complex multiplet pattern. Conversely, the para-substitution in both 4-iodoaniline and 4-iodo-N-methylaniline simplifies the aromatic region into two distinct doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nature of the iodine atom in 4-iodo-N-methylaniline causes a downfield shift of the aromatic protons compared to N-methylaniline.
The N-H proton signal is another key diagnostic. In N-methylaniline and 4-iodoaniline, the N-H proton appears as a broad singlet, the chemical shift of which can be concentration-dependent. This signal is absent in the N-methylated product. The methyl protons on the nitrogen in N-methylaniline and 4-iodo-N-methylaniline appear as a sharp singlet, with its chemical shift influenced by the aromatic substitution.
| Compound | Ar-H (ppm) | -NH- (ppm) | -NCH₃ (ppm) | Source(s) |
| N-Methylaniline | 7.31 (t), 6.84 (t), 6.71 (d) | 3.57 (s, 1H) | 2.91 (s, 3H) | [1] |
| 4-Iodoaniline | 7.39 (d), 6.45 (d) | 3.61 (s, 2H) | - | [2] |
| 4-Iodo-N-methylaniline | 7.44 (d, J=8.8 Hz, 2H), 6.39 (d, J=8.8 Hz, 2H) | 3.52 (s, 1H) | 2.80 (s, 3H) | [1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom directly bonded to the iodine (the ipso-carbon) in 4-iodoaniline and 4-iodo-N-methylaniline is significantly shielded, appearing at a much lower chemical shift (around 80 ppm) due to the heavy atom effect of iodine. The other aromatic carbons also experience shifts based on the electronic effects of the substituents. The N-methyl carbon signal is a key indicator of successful methylation.
| Compound | Aromatic C (ppm) | C-I (ipso) (ppm) | -NCH₃ (ppm) | Source(s) |
| N-Methylaniline | 149.45, 129.28, 117.28, 112.50 | - | 30.76 | [1][3] |
| 4-Iodoaniline | 146.4, 137.8, 117.2 | 81.6 | - | [4] |
| 4-Iodo-N-methylaniline | 148.92, 137.76, 114.74 | Not explicitly assigned, but expected ~80 ppm | 30.67 | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups. The N-H stretch is a prominent feature in the spectra of N-methylaniline and 4-iodoaniline. Primary amines like 4-iodoaniline typically show two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, while secondary amines like N-methylaniline exhibit a single band in this region. The absence of this N-H stretch and the presence of C-N stretching vibrations are key confirmatory features for the formation of 4-iodo-N-methylaniline. The C-I stretching vibration is expected in the far-IR region and is often difficult to observe with standard instrumentation.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Source(s) |
| N-Methylaniline | ~3411 (single peak) | ~1600, ~1500 | ~1300 | [5][6] |
| 4-Iodoaniline | ~3400, ~3300 (two peaks) | ~1600, ~1500 | ~1280 | [6][7] |
| 4-Iodo-N-methylaniline | Absent | ~1600, ~1500 | ~1300 | Inferred |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. The molecular ion peak (M⁺) in the mass spectrum of each compound corresponds to its molecular weight. For 4-iodo-N-methylaniline, the molecular ion peak will be at m/z 233, reflecting the incorporation of both the iodine atom and the methyl group. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) results in a monoisotopic molecular ion peak. Fragmentation patterns can also be diagnostic. For instance, the loss of a methyl radical (•CH₃) from 4-iodo-N-methylaniline is a likely fragmentation pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation (m/z) | Source(s) |
| N-Methylaniline | C₇H₉N | 107.15 | 107 (M⁺), 106, 77 | [6][8] |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 219 (M⁺), 92 | [9][10] |
| 4-Iodo-N-methylaniline | C₇H₈IN | 233.05 | 233 (M⁺), 218, 91 | [1] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.
Synthesis of 4-Iodo-N-methylaniline via Iodination of N-Methylaniline
This protocol is adapted from a procedure utilizing a solid-phase iodinating agent for enhanced safety and ease of handling.[5]
Materials:
-
N-methylaniline
-
1,4-Diazabicyclo[2.2.2]octane bis(dichloroiodate(I)) (DBDABCO-DCI)
-
Ethyl acetate
-
5% aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Porcelain mortar and pestle
-
Standard laboratory glassware
Procedure:
-
In a porcelain mortar, combine N-methylaniline (1 mmol) and DBDABCO-DCI (0.5 mmol).
-
Grind the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate to the mixture and filter to remove any solid byproducts.
-
Wash the organic layer with 5% aqueous sodium thiosulfate to quench any remaining iodinating agent, followed by drying over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using a solvent mixture of ethyl acetate and hexane as the eluent.
-
Confirm the structure of the purified product by ¹H NMR spectroscopy and melting point determination.
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A Senior Application Scientist's Guide to the Synthesis of Substituted N-Methylanilines: A Comparative Review
Introduction: Substituted N-methylanilines are fundamental structural motifs found in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3][4] Their prevalence underscores the critical importance of efficient and selective N-methylation strategies in modern organic synthesis. The introduction of a methyl group to an aniline nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity, making N-methylation a key transformation in drug discovery and development.[1][3]
This guide provides a comparative analysis of the principal synthetic routes to substituted N-methylanilines. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages of each method, and provide field-tested experimental procedures. This content is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting or optimizing a synthetic route for their specific target molecule.
Reductive Amination: The Workhorse of N-Methylation
Reductive amination is arguably the most common and versatile method for N-methylation. The core principle involves the condensation of an aniline with a one-carbon (C1) carbonyl source, typically formaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the desired N-methylaniline. The choice of reducing agent and C1 source defines the specific protocol and its applicability.
Mechanistic Overview
The reaction proceeds via a two-step sequence within a single pot. First, the nucleophilic aniline attacks the carbonyl carbon of formaldehyde, leading to a hemiaminal intermediate. This intermediate then dehydrates to form a reactive electrophilic iminium ion. A hydride source present in the reaction mixture subsequently reduces the iminium ion to furnish the N-methylated product. For primary anilines, this process can repeat to yield the N,N-dimethylated product.
Caption: General mechanism of reductive amination for N-methylation.
A. The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic named reaction that utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of primary or secondary amines.[5] A key advantage is that the reaction reliably stops at the tertiary amine stage without forming quaternary ammonium salts, as the tertiary amine cannot form another iminium ion.[5][6] Formic acid serves a dual role: it acts as the acid catalyst for iminium ion formation and as the terminal reductant (hydride source), being oxidized to carbon dioxide in the process.[5][7]
Causality Behind Experimental Choices:
-
Excess Reagents: Using an excess of both formaldehyde and formic acid ensures the reaction goes to completion and drives the equilibrium towards the fully methylated product.[5]
-
Heat: The reaction is typically heated to facilitate the decomposition of the formate ion to provide the hydride for reduction and to drive off the CO₂ byproduct, rendering the final reduction step irreversible.[5][7]
Limitations: While robust, the Eschweiler-Clarke reaction can fail with certain anilines, particularly those with electron-withdrawing groups or significant steric hindrance, which may lead to resin formation instead of the desired product.[8]
Experimental Protocol: N,N-Dimethylation of N-Methylaniline[6]
-
To a reaction vessel, add N-methylaniline (1.0 equiv), formaldehyde (37% w/w, 10.0 equiv), and K₂CO₃ (0.2 equiv) in toluene.
-
Heat the mixture to 130 °C and stir for 20 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N-dimethylaniline.
B. Catalytic Reductive Amination
Modern variations employ catalytic amounts of transition metals with alternative C1 sources and reductants, offering milder conditions and broader substrate scope.
-
Using Formaldehyde and H₂: Heterogeneous catalysts, such as Ni/NiO@C, can effectively catalyze the N-methylation of a wide range of aromatic amines using formaldehyde as the C1 source and molecular hydrogen (H₂) as the clean reducing agent.[9] This approach offers excellent yields under relatively mild temperatures and pressures and allows for easy catalyst recycling.[9]
-
Using Paraformaldehyde and Hydrosilanes: Copper-hydride catalysts, generated in situ from a copper(I) source and a hydrosilane like polymethylhydrosiloxane (PMHS), provide a powerful system for N-methylation. Paraformaldehyde serves as a solid, stable source of formaldehyde. This method is notable for its high functional group tolerance, even with reducible groups that might not be compatible with catalytic hydrogenation.
N-Alkylation via Borrowing Hydrogen (Hydrogen Autotransfer)
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) methodology is an elegant and atom-economical approach for N-alkylation that uses alcohols as alkylating agents.[1][2] For N-methylation, methanol is the ideal C1 source. This strategy avoids the use of pre-oxidized C1 sources like formaldehyde and generates water as the only stoichiometric byproduct.[1]
Mechanistic Overview
The catalytic cycle is a sophisticated tandem process:
-
Dehydrogenation: A transition metal catalyst (commonly Ru, Ir, or Ni) temporarily abstracts hydrogen from methanol, oxidizing it in situ to formaldehyde.[1][2]
-
Condensation: The aniline substrate condenses with the transiently formed formaldehyde to generate an iminium ion intermediate.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the N-methylaniline product and regenerating the active catalyst.
Caption: Catalytic cycle for N-methylation via borrowing hydrogen.
Causality Behind Experimental Choices:
-
Catalyst Selection: Ruthenium and iridium complexes are particularly effective due to their ability to reversibly dehydrogenate/hydrogenate alcohols and imines under accessible conditions.[1][10][11] Earth-abundant metals like nickel are also gaining traction as more sustainable alternatives.[2]
-
Base: A base (e.g., Cs₂CO₃, KOtBu) is often required to facilitate the deprotonation of the alcohol, which aids the initial dehydrogenation step.[10] Weaker bases are preferred to minimize side reactions.[10]
Experimental Protocol: Ruthenium-Catalyzed N-Methylation of Aniline[10]
-
In an argon-filled Schlenk tube, charge (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%), the aniline substrate (1.0 mmol), and Cs₂CO₃ (0.5 equiv).
-
Add anhydrous methanol (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours with vigorous stirring.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the N-methylaniline product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] While not a methylation reaction in itself, it is a premier method for synthesizing N-substituted anilines, including those where the amine partner is pre-methylated (e.g., dimethylamine). This route is ideal when the aniline ring needs to be constructed from an aryl halide or triflate.
Mechanistic Overview
The reaction involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base deprotonates the nitrogen to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is paramount.[13] Bulky, electron-rich ligands (e.g., biarylphosphines like BrettPhos) are crucial as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine without competing as a nucleophile.[14]
Experimental Protocol: Synthesis of an N,N-Dimethylaniline[14]
-
To an oven-dried vial under an inert atmosphere, add the aryl triflate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong base (e.g., LiHMDS, 1.5 equiv).
-
Add the solvent (e.g., toluene), followed by a solution of dimethylamine (2.0 M in THF, 1.2 equiv).
-
Seal the vial and heat the mixture at 80-100 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
After cooling, quench the reaction with water and perform a standard aqueous workup and extraction.
-
Purify the product via column chromatography.
N-Methylation with Sustainable C1 Sources
Reflecting the drive towards green chemistry, significant research has focused on using carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for N-methylation.[4][15] These reactions require a reductant, typically H₂ or a hydrosilane, to reduce the fully oxidized carbon of CO₂.
Mechanistic Pathways
The mechanism often proceeds through the formation of a formamide intermediate. The aniline and CO₂ form a carbamic acid, which is then reduced to a formamide. Subsequent reduction of the formamide yields the N-methylaniline.[16][17] The catalyst, often based on copper, cobalt, or ruthenium, is critical for both the CO₂ reduction and the formamide hydrogenation steps.[15][16][17]
Causality Behind Experimental Choices:
-
Catalyst System: Bimetallic or supported catalysts (e.g., CuAlOₓ, PdIn/TiO₂) are often employed.[15][18] One component may be responsible for activating H₂ while the other activates CO₂ or the amine, creating a synergistic effect.[15]
-
Pressure: High pressures of H₂ and CO₂ are typically required to achieve sufficient concentrations in the reaction phase and drive the thermodynamic equilibrium towards the products.[15][18]
Experimental Protocol: Cu-Catalyzed N-Methylation with CO₂/H₂[18]
-
Add the aniline substrate (1.0 mmol), CuAlOₓ catalyst (50 mg), and hexane (2 mL) to a high-pressure autoclave.
-
Seal the autoclave, purge with CO₂, and then pressurize with CO₂ (3.0 MPa) and H₂ (7.0 MPa).
-
Heat the reaction to 160 °C for 48 hours with magnetic stirring.
-
After cooling and carefully venting the gases, add an internal standard (e.g., biphenyl) for quantitative analysis by GC-FID.
-
Filter the catalyst and purify the product from the filtrate as needed.
Comparative Summary of Synthetic Routes
| Synthetic Route | Typical C1 Source | Typical Reductant | Key Advantages | Key Disadvantages | Catalyst |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | No over-alkylation, simple, high yields.[5][6] | Harsh conditions (heat), limited substrate scope.[8] | None (Reagent-based) |
| Catalytic Reductive Amination | Formaldehyde | H₂, Hydrosilanes | Milder conditions, broad scope, catalyst recycling.[9][19] | Requires pressure (H₂), catalyst cost/sensitivity. | Ni, Cu, Pd |
| Borrowing Hydrogen | Methanol | (Self-reducing) | High atom economy (water byproduct), green.[1] | High temperatures, requires specific catalysts. | Ru, Ir, Ni[1][2][10] |
| Buchwald-Hartwig Amination | N/A (Amine is reactant) | N/A | Excellent functional group tolerance, constructs C-N bond.[12] | Expensive catalysts/ligands, requires pre-functionalized aryl. | Pd[14] |
| Sustainable C1 Routes | Carbon Dioxide | H₂, Hydrosilanes | Uses renewable feedstock, green.[15][16] | Requires high pressure, specialized catalysts.[18] | Cu, Co, Ru |
Conclusion
The synthesis of substituted N-methylanilines is a mature field with a diverse toolkit of methodologies. The optimal choice is dictated by a careful analysis of the specific target molecule, available starting materials, and desired process parameters such as cost, scale, and environmental impact.
-
For robust, large-scale synthesis where the substrate is tolerant, reductive amination remains a go-to method, with the Eschweiler-Clarke reaction being a classic example.
-
When atom economy and green chemistry are paramount, borrowing hydrogen from methanol offers an elegant and efficient alternative.
-
For complex molecules requiring the specific construction of an aryl-amine bond with high functional group tolerance, the Buchwald-Hartwig amination is unparalleled in its power and scope.
-
Looking toward the future, direct N-methylation using carbon dioxide represents the cutting edge of sustainable synthesis, promising to transform a waste product into a valuable chemical feedstock.
As application scientists, we must weigh the trade-offs of each approach—balancing the high efficiency of a noble metal catalyst against the cost-effectiveness of an older, but still reliable, named reaction. This guide serves as a foundation for making those critical synthetic decisions.
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-iodo-N-methylaniline hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-iodo-N-methylaniline hydrochloride, a halogenated aromatic amine, is a critical aspect of laboratory management that underscores this commitment. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond mere compliance to foster a deep-seated culture of safety.
The procedures outlined herein are rooted in the fundamental principle of chemical risk mitigation. 4-iodo-N-methylaniline hydrochloride, due to its aromatic amine structure and iodine substituent, is classified as a hazardous substance. Its disposal requires a multi-faceted approach that considers its toxicological profile, environmental impact, and chemical reactivity.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the cornerstone of its safe handling and disposal. 4-iodo-N-methylaniline hydrochloride and its structural analogs present several key hazards:
-
Acute Toxicity: Similar iodinated anilines are categorized as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1][2] This necessitates the consistent use of comprehensive Personal Protective Equipment (PPE) to prevent exposure.
-
Skin and Eye Irritation: The compound is a skin and eye irritant (Category 2).[1][2] Direct contact can cause irritation, and prolonged exposure may lead to more severe effects.
-
Environmental Hazard: As with many halogenated organic compounds, this substance is presumed to be toxic to aquatic life, potentially with long-lasting effects.[3] Therefore, it must never be discharged into the environment or sewer systems.[3][4][5]
-
Hazardous Decomposition: During incineration or in a fire, it can produce highly toxic and corrosive byproducts, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide (HI).[2] This is a critical consideration for the selection of a final disposal method, mandating high-temperature incineration with specialized off-gas treatment.
Quantitative Hazard and Safety Summary
The following table summarizes key safety and classification data based on structurally similar compounds. This information should be considered a baseline for conducting a full risk assessment in your specific laboratory context.
| Parameter | Classification / Specification | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H410: Very toxic to aquatic life with long lasting effects. | [1][2] |
| UN Number | UN2811 (Toxic solid, organic, n.o.s.) | [1] |
| Hazard Class | 6.1 (Toxic Substances) | [1] |
| Packing Group | III | [1] |
| Recommended PPE | Nitrile gloves, chemical safety goggles (EN 166), lab coat, use in a chemical fume hood. | [1][2][6] |
| Exposure Limits (for N-Methylaniline) | OSHA PEL: 2 ppm TWA NIOSH REL: 0.5 ppm TWA ACGIH TLV: 0.5 ppm TWA | [7] |
Disposal Decision Workflow
The proper disposal route for 4-iodo-N-methylaniline hydrochloride is not a single path but a workflow with critical decision points. This diagram illustrates the logical steps from waste generation to final disposal.
Caption: Decision workflow for safe disposal of 4-iodo-N-methylaniline hydrochloride.
Standard Operating Procedures for Disposal
Adherence to a validated, step-by-step protocol is essential. These procedures are designed to be self-validating by incorporating safety checks and clear endpoints.
Protocol 1: Routine Disposal of Contaminated Lab Ware and Small Quantities
This protocol applies to items with trace contamination, such as gloves, weighing paper, pipette tips, or vials.
-
Segregation at Point of Use: Immediately after use, place all contaminated solid materials into a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[8][9] This prevents cross-contamination of waste streams.
-
Container Requirements: The waste container must be made of a compatible material (e.g., polyethylene), have a tight-fitting lid, and be in good condition.[8] It should be kept closed except when adding waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "Solid Waste contaminated with 4-iodo-N-methylaniline hydrochloride").[9]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[9]
-
Final Disposal: Once the container is full (no more than 90%), ensure the lid is securely fastened and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 2: Disposal of Bulk or Unused 4-iodo-N-methylaniline hydrochloride
This protocol applies to the original reagent container, whether partially used, expired, or off-specification.
-
Do Not Mix: Never combine surplus or expired 4-iodo-N-methylaniline hydrochloride with other waste streams. The most secure method is to dispose of it in its original container.
-
Container Integrity: Ensure the original container's cap is tightly sealed and the container is clean on the outside. If the container is compromised, it must be overpacked into a larger, suitable container.
-
Labeling for Disposal: Attach a "Hazardous Waste" label to the container without obscuring the original manufacturer's label. List "4-iodo-N-methylaniline hydrochloride" as the content.
-
Storage and Pickup: Store the container in the SAA and arrange for pickup via your institution's EHS-approved waste disposal process.
Protocol 3: Spill Cleanup and Decontamination
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before re-entering, don appropriate PPE: two pairs of nitrile gloves, a lab coat, and chemical safety goggles. For large spills, a respirator may be necessary.[6]
-
Containment: For a solid spill, carefully sweep or vacuum the material.[6] Avoid generating dust.[6] If using a vacuum, it must be rated for hazardous dust. For a solution, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collection: Place all contaminated absorbent materials and cleanup debris into a designated "Halogenated Organic Solid Waste" container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
The Imperative of Professional Disposal
The ultimate destination for 4-iodo-N-methylaniline hydrochloride waste is a licensed hazardous waste disposal facility. Chemical waste generators must ensure compliance with local and national regulations, such as those outlined by the EPA in 40 CFR Parts 261.3.[6] The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like HI.[3] This ensures complete destruction and prevents the release of toxic substances into the environment.
By adhering to these scientifically sound and procedurally robust protocols, you not only ensure regulatory compliance but also actively participate in creating a safer research environment for yourself, your colleagues, and the wider community.
References
- Fisher Scientific. (2025). Safety Data Sheet: 3-Iodo-4-methylaniline.
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Iodo-3-methylaniline, 98%. Retrieved from [Link].
- Fisher Scientific. (2025). Safety Data Sheet: 4-Iodoaniline.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: N-Methylaniline.
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SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link].
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link].
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
- Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine.
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U.S. Environmental Protection Agency. (n.d.). Reregistration Eligibility Decision for Iodine and Iodophor Complexes. Retrieved from [Link].
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link].
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Occupational Safety and Health Administration (OSHA). (2024). Monomethyl Aniline (N-Methylaniline). Retrieved from [Link].
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A Researcher's Guide to the Safe Handling of 4-iodo-N-methylaniline hydrochloride
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth technical and safety information for the handling of 4-iodo-N-methylaniline hydrochloride (CAS 84250-74-8), a compound often utilized in complex organic synthesis. As there is limited direct safety data for this specific salt, this document synthesizes information from structurally similar compounds, such as aniline, iodoanilines, and other aromatic amines, to provide a robust framework for its safe management in a laboratory setting.[1][2][3]
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Toxicity: These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[4] Ingestion or significant exposure can lead to systemic effects.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[4]
-
Methemoglobinemia: A significant risk associated with aniline and its derivatives is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, more serious complications.[5]
-
Carcinogenicity: Aniline is classified by the EPA as a Group B2, probable human carcinogen.[6] Aniline hydrochloride is also suspected of causing cancer and genetic defects.[1][7] Given the structural similarity, 4-iodo-N-methylaniline hydrochloride should be handled as a potential carcinogen.
It is imperative to conduct a thorough risk assessment for any procedure involving this compound, considering the quantity used, the potential for aerosolization, and the duration of the task.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4-iodo-N-methylaniline hydrochloride. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or a multi-layer laminate (e.g., Silver Shield®/4H®) gloves are recommended.[8][9] Nitrile gloves are generally not recommended for prolonged contact with aniline and its derivatives due to poor resistance.[4][10][11] | Aniline and related compounds can be absorbed through the skin.[2] Proper glove selection is crucial to prevent dermal exposure. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[12] |
| Eye Protection | Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. | Protects against dust particles and potential splashes of solutions containing the compound, which can cause serious eye damage.[7] |
| Body Protection | A buttoned laboratory coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of contamination, consider a chemically resistant apron or suit. | Prevents incidental skin contact with the compound. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust outside of a contained system, a respirator is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is a suitable choice for many applications.[13] | Prevents the inhalation of the compound, which can be toxic.[4][7] A formal respiratory protection program, including fit testing, is required for respirator use. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is essential for the safe handling of 4-iodo-N-methylaniline hydrochloride. The following workflow provides a procedural guide for common laboratory tasks.
Experimental Protocols
Weighing the Solid Compound:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as outlined in the table above.
-
Use a spatula to carefully transfer the desired amount of 4-iodo-N-methylaniline hydrochloride to a tared container.
-
Avoid creating dust. If any solid is spilled, clean it up immediately following the spill procedures outlined below.
-
Close the primary container tightly after weighing.
Preparing a Solution:
-
In a chemical fume hood, add the weighed solid to the reaction vessel or flask.
-
Slowly add the desired solvent to the solid with stirring.
-
If the dissolution is exothermic, consider cooling the vessel in an ice bath.
-
Keep the vessel covered as much as possible during the process to minimize vapor release.
Emergency and Disposal Plans
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For a minor spill (a small amount of solid that has not become airborne), trained laboratory personnel can proceed with cleanup. For a major spill (a large quantity, or if the substance is widely dispersed), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, don the PPE outlined in section 2, including respiratory protection if there is a dust hazard.
-
Contain and Clean:
-
For solid spills, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., soapy water), working from the outside in.
-
Place all cleanup materials into the hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.
-
Report: Report the incident to your supervisor and EHS office.
Disposal Plan
4-iodo-N-methylaniline hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic solid . It should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[14][15] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[16]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent materials from spill cleanups, must be placed in the same halogenated waste container.
-
Disposal Method: The primary disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[17][18] Never dispose of this chemical down the drain or in the regular trash.
-
Consult EHS: Always follow the specific hazardous waste disposal guidelines provided by your institution's EHS department.
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
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GCA Corporation. (1987, October). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from P2 InfoHouse website: [Link]
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International Agency for Research on Cancer. (1998, April 8). Aniline and Aniline Hydrochloride. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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WellBefore. (2024, June 5). Are Nitrile Gloves Chemical Resistant. Retrieved from [Link]
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Khan, M. F., et al. (1997). Subchronic toxicity of aniline hydrochloride in rats. Journal of Toxicology and Environmental Health, 52(5), 423-435. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Retrieved from Environmental Health and Safety website: [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]
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SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
